Product packaging for Met-Arg-Phe-Ala(Cat. No.:CAS No. 67368-29-0)

Met-Arg-Phe-Ala

Numéro de catalogue: B2405244
Numéro CAS: 67368-29-0
Poids moléculaire: 523.65
Clé InChI: UWTASUKCZNGRDU-DKIMLUQUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Met-Arg-Phe-Ala-OH is a synthetic tetrapeptide with the sequence Met-Arg-Phe-Ala. This compound is composed of methionine, arginine, phenylalanine, and alanine, which are well-characterized amino acids . Peptides of this nature are valuable tools in biochemical research, frequently employed in enzyme-substrate interaction studies, receptor binding assays, and as potential inhibitors or substrates in metabolic pathway analysis. The specific properties of its amino acid side chains, including the sulfur-containing moiety of methionine, the basic guanidino group of arginine, and the aromatic ring of phenylalanine, make this peptide a candidate for investigating molecular recognition and protein-protein interactions . As a custom peptide, it serves as a precise building block for more complex synthetic constructs or for use as a standard in analytical method development, such as mass spectrometry and chromatography. This product is provided as a high-purity, characterized material to ensure experimental reproducibility. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37N7O5S B2405244 Met-Arg-Phe-Ala CAS No. 67368-29-0

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N7O5S/c1-14(22(34)35)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)17(9-6-11-27-23(25)26)29-19(31)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTASUKCZNGRDU-DKIMLUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of Met-Arg-Phe-Ala (MRFA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala or MRFA) is a molecule of significant interest in neurobiology and enzymology. Primarily recognized as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE), MRFA plays a role in the modulation of the endogenous opioid system.[1][2] Furthermore, it serves as a substrate for other peptidases, including dipeptidyl peptidase III (DPP III) and snapalysin, indicating its involvement in various peptide metabolism pathways.[3] This document provides a comprehensive overview of the known biological activities of MRFA, including its mechanism of action, available quantitative data, and detailed experimental protocols for the assays used to characterize its function.

Introduction

This compound (MRFA) is a tetrapeptide with the sequence L-Methionyl-L-arginyl-L-phenylalanyl-L-alanine. Its primary biological significance stems from its interaction with enzymes that regulate the levels of enkephalins, which are endogenous opioid peptides involved in pain perception and other neurological processes. The ability of MRFA to inhibit enkephalin degradation pathways positions it as a potential tool for studying the physiological roles of enkephalins and as a lead compound for the development of novel analgesics. This guide will delve into the specific interactions of MRFA with its known enzymatic targets and provide the necessary technical details for researchers in the field.

Enzymatic Interactions of MRFA

The biological activities of MRFA are predominantly defined by its interactions with specific peptidases. It acts as a competitive inhibitor for one and a substrate for others, highlighting its dynamic role in peptide biochemistry.

Competitive Inhibition of Enkephalin-Generating Endopeptidase (EGE)

The most well-documented biological activity of MRFA is its potent competitive inhibition of enkephalin-generating endopeptidase (EGE).[1][2] EGE is an enzyme responsible for the cleavage of proenkephalin peptides to release active enkephalins. By inhibiting this enzyme, MRFA can indirectly increase the local concentrations of enkephalins, potentially leading to analgesic and other opioid-mediated effects. This makes MRFA a valuable pharmacological tool for investigating the enkephalinergic system and a potential therapeutic candidate for pain management.

Parameter Value Enzyme Source Reference
Inhibition TypeCompetitiveRat BrainKnight M, et al. (1982)
KiNot ReportedRat Brain-
IC50Not ReportedRat Brain-
Substrate for Dipeptidyl Peptidase III (DPP III)

MRFA has been identified as a substrate for dipeptidyl peptidase III (DPP III), a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of its substrates.[3] DPP III is known to have a broad substrate specificity, with a preference for peptides ranging from four to ten amino acids in length.[4][5] The hydrolysis of MRFA by DPP III would yield the dipeptide Met-Arg and the C-terminal dipeptide Phe-Ala. This interaction suggests a role for MRFA in cellular protein and peptide turnover.

Specific kinetic parameters (Km and Vmax) for the hydrolysis of MRFA by DPP III are not available in the reviewed literature. However, kinetic data for other tetrapeptide substrates of DPP III have been determined and can serve as a reference.

Parameter Value Enzyme Source Reference
Km (for MRFA)Not ReportedHuman Erythrocytes-
Vmax (for MRFA)Not ReportedHuman Erythrocytes-
Substrate for Snapalysin

MRFA is also a substrate for snapalysin, a metalloendoprotease belonging to the M7 family.[6] Snapalysin exhibits a preference for cleaving peptide bonds with aromatic residues, such as Phenylalanine (Phe) or Tyrosine (Tyr), in the P1' position.[6][7] This specificity suggests that snapalysin likely cleaves the Arg-Phe bond in the MRFA sequence.

There is no available quantitative data (Km, Vmax, or kcat) for the hydrolysis of MRFA by snapalysin in the current literature.

Parameter Value Enzyme Source Reference
Cleavage SitePredicted: Arg-Phe-Based on substrate specificity
Km (for MRFA)Not Reported--
Vmax (for MRFA)Not Reported--

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by MRFA is the endogenous opioid pathway, specifically through its modulation of enkephalin levels. By inhibiting EGE, MRFA prevents the degradation of proenkephalins, leading to an accumulation of enkephalins. These enkephalins can then bind to and activate opioid receptors, leading to downstream cellular responses.

MRFA_EGE_Pathway MRFA This compound (MRFA) EGE Enkephalin-Generating Endopeptidase (EGE) MRFA->EGE inhibits Proenkephalins Proenkephalins EGE->Proenkephalins cleaves Enkephalins Enkephalins Proenkephalins->Enkephalins Opioid_Receptors Opioid Receptors (δ, μ) Enkephalins->Opioid_Receptors activates Cellular_Response Cellular Response (e.g., Analgesia) Opioid_Receptors->Cellular_Response leads to

Inhibition of the Enkephalin Generation Pathway by MRFA.

The interaction of MRFA with DPP III and snapalysin represents metabolic pathways for the peptide itself.

MRFA_Metabolism cluster_DPPIII DPP III Hydrolysis cluster_Snapalysin Snapalysin Hydrolysis (Predicted) MRFA This compound (MRFA) DPP_III Dipeptidyl Peptidase III (DPP III) MRFA->DPP_III is a substrate for Snapalysin Snapalysin MRFA->Snapalysin is a substrate for Met_Arg Met-Arg DPP_III->Met_Arg produces Phe_Ala Phe-Ala DPP_III->Phe_Ala produces Met_Arg_Phe Met-Arg-Phe Snapalysin->Met_Arg_Phe produces Ala Ala Snapalysin->Ala produces EGE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: EGE, MRFA, Substrate, Buffer start->prepare_reagents plate_setup Plate Setup: Buffer + EGE + MRFA prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add EGE Substrate pre_incubation->add_substrate measure_activity Measure Fluorescence/Absorbance over time add_substrate->measure_activity data_analysis Data Analysis: Calculate % Inhibition, IC50, Ki measure_activity->data_analysis end End data_analysis->end DPPIII_Activity_Workflow start Start prepare_reagents Prepare Reagents: DPP III, Substrate, Buffer start->prepare_reagents plate_setup Plate Setup: Buffer + DPP III + Substrate prepare_reagents->plate_setup measure_fluorescence Measure Fluorescence over time at 37°C plate_setup->measure_fluorescence calculate_velocity Calculate Initial Velocities measure_fluorescence->calculate_velocity kinetic_analysis Kinetic Analysis: Determine Km and Vmax calculate_velocity->kinetic_analysis end End kinetic_analysis->end

References

Met-Arg-Phe-Ala (MRFA): A Tetrapeptide with Neuro-modulatory Potential in Neurological Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Met-Arg-Phe-Ala (MRFA) is a tetrapeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal Arg-Phe-NH2 motif. While research on MRFA itself is specific, the broader family of FaRPs has been implicated in a variety of neuromodulatory functions within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of MRFA's mechanism of action in the context of neurological diseases, drawing on evidence from studies of MRFA and closely related peptides. The primary proposed mechanisms involve both indirect potentiation of the endogenous opioid system and direct modulation of neuronal ion channels.

Core Mechanisms of Action

The neuroprotective and modulatory effects of this compound in the central nervous system are thought to be mediated through two principal pathways:

  • Indirect Opioid System Potentiation: MRFA is a competitive inhibitor of enkephalin-generating endopeptidase (EGE), which includes enzymes like angiotensin-converting enzyme (ACE) and neprilysin. By inhibiting these enzymes, MRFA prevents the degradation of endogenous opioid peptides, such as enkephalins. The resulting increase in local enkephalin concentrations leads to enhanced activation of opioid receptors (mu and delta), triggering downstream signaling cascades that can modulate pain, inflammation, and neuronal survival.

  • Direct Ion Channel Modulation: Evidence suggests that FMRFamide-related peptides can directly interact with and modulate the activity of specific ion channels on neuronal membranes. This includes the potentiation of acid-sensing ion channels (ASICs), particularly ASIC1a and ASIC3, which are involved in sensory perception, neuroinflammation, and excitotoxicity. This direct modulation of ion channels provides a rapid, non-opioid-mediated mechanism for influencing neuronal excitability and signaling.

Signaling Pathways

The dual mechanisms of MRFA action implicate distinct signaling cascades within neurons.

Opioid Receptor-Mediated Signaling (Indirect)

Increased availability of enkephalins due to MRFA's inhibition of their degradation leads to the activation of mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).

MRFA This compound (MRFA) Enkephalinase Enkephalinase (ACE, Neprilysin) MRFA->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades Opioid_Receptor μ/δ Opioid Receptor (GPCR) Enkephalins->Opioid_Receptor Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuroprotection Neuroprotection & Analgesia PKA->Neuroprotection Ion_Channels->Neuroprotection MAPK_ERK->Neuroprotection PI3K_Akt->Neuroprotection

Opioid Receptor-Mediated Signaling Pathway

Downstream effects of opioid receptor activation include:

  • Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Modulation of Ion Channels: The Gβγ subunits of the activated G-protein can directly modulate ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx, which reduces neuronal excitability and neurotransmitter release.

  • Activation of Kinase Cascades: Opioid receptor activation can also stimulate pro-survival signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Direct Ion Channel Modulation

FMRFamide-related peptides have been shown to directly modulate acid-sensing ion channels (ASICs).

MRFA This compound (MRFA) ASIC ASIC1a / ASIC3 MRFA->ASIC Potentiates Na_Ca_Influx ↑ Na+/Ca2+ Influx ASIC->Na_Ca_Influx Protons H+ Protons->ASIC Activates Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Signaling_Modulation Modulation of Neuronal Signaling Depolarization->Signaling_Modulation

Direct Modulation of Acid-Sensing Ion Channels (ASICs)

Mechanism of ASIC modulation:

  • MRFA and related peptides act as positive allosteric modulators of ASICs.

  • In the presence of protons (low pH), which are the primary activators of ASICs, these peptides enhance the channel's activity, leading to increased influx of sodium and calcium ions.

  • This enhanced cation influx results in neuronal depolarization and modulation of downstream signaling pathways. This mechanism is particularly relevant in conditions associated with tissue acidosis, such as ischemia and inflammation.

Quantitative Data

Quantitative data for this compound's interaction with specific targets is limited. The following table summarizes available data for MRFA and closely related FMRFamide-related peptides. Researchers should exercise caution when extrapolating data from related peptides to MRFA.

CompoundTargetAssay TypeValueReference
This compound related peptides Angiotensin-Converting Enzyme (ACE)Inhibition AssayIC50: 8 nM (for MK-422, an ACE inhibitor, potentiating YGGFMRF effects)[1]
FMRFamideFMRFamide-gated Na+ Channel (FaNaC)ElectrophysiologyDirect gating at micromolar concentrations[2]
FMRFamide, FRRFamideAcid-Sensing Ion Channels (ASICs)ElectrophysiologyPotentiation of H+-gated currents in a dose-dependent manner[3][4]
FMRFamide-related peptidesASIC1a and ASIC3ElectrophysiologyEC50: 10-50 µM for potentiation

Note: Specific IC50/EC50 values for this compound are not currently well-documented in publicly available literature. The provided data for related compounds suggests the potential potency of MRFA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted for determining the IC50 of a peptide inhibitor of ACE.

Start Start Prepare_Reagents Prepare Reagents: - ACE solution - Substrate (e.g., HHL) - Buffer - MRFA dilutions Start->Prepare_Reagents Incubate Incubate ACE with varying concentrations of MRFA Prepare_Reagents->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Measure_Product Measure Product Formation (e.g., Spectrophotometry) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for ACE Inhibition Assay

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-His-Leu (HHL)

  • Borate buffer (pH 8.3)

  • This compound (MRFA)

  • 1M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of ACE in borate buffer.

  • Prepare serial dilutions of MRFA in borate buffer.

  • In a microcentrifuge tube, pre-incubate 20 µL of each MRFA dilution with 10 µL of ACE solution for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of HHL solution (e.g., 5 mM in borate buffer).

  • Incubate the mixture for 60 minutes at 37°C.

  • Terminate the reaction by adding 250 µL of 1M HCl.

  • Extract the hippuric acid (HA) product by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate to dryness.

  • Re-dissolve the HA residue in a known volume of distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each MRFA concentration and determine the IC50 value.[5]

Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol provides a general framework for studying the effect of MRFA on ion channels in cultured neurons.

Start Start Prepare_Cells Prepare Cultured Neurons Start->Prepare_Cells Establish_Seal Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Establish_Seal Record_Baseline Record Baseline Ion Channel Activity Establish_Seal->Record_Baseline Apply_MRFA Apply MRFA to Extracellular Solution Record_Baseline->Apply_MRFA Record_Response Record Changes in Ion Channel Currents Apply_MRFA->Record_Response Analyze_Data Analyze Data: - Current amplitude - Gating kinetics Record_Response->Analyze_Data End End Analyze_Data->End

Workflow for Patch-Clamp Electrophysiology

Materials:

  • Cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound (MRFA)

Procedure:

  • Prepare cultured neurons on coverslips.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place a coverslip with neurons in the recording chamber and perfuse with extracellular solution.

  • Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a desired holding potential (e.g., -70 mV) and record baseline ion channel activity. For studying ASICs, apply a low pH solution to elicit a current.

  • Apply MRFA to the extracellular solution via the perfusion system at various concentrations.

  • Record the changes in ion channel currents in the presence of MRFA. For ASICs, co-apply MRFA with the low pH stimulus.

  • Analyze the recorded currents to determine the effect of MRFA on channel amplitude, activation, and inactivation kinetics.[6][7][8]

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

This protocol outlines a parallel artificial membrane permeability assay to predict the passive diffusion of MRFA across the BBB.

Start Start Prepare_Plates Prepare Donor and Acceptor Plates Start->Prepare_Plates Coat_Membrane Coat Filter Membrane of Donor Plate with Artificial BBB Lipid Mix Prepare_Plates->Coat_Membrane Add_MRFA Add MRFA Solution to Donor Wells Coat_Membrane->Add_MRFA Add_Buffer Add Buffer to Acceptor Wells Add_MRFA->Add_Buffer Incubate_Sandwich Incubate the 'Sandwich' Plate Add_Buffer->Incubate_Sandwich Measure_Concentration Measure MRFA Concentration in Donor and Acceptor Wells (e.g., LC-MS/MS) Incubate_Sandwich->Measure_Concentration Calculate_Permeability Calculate Permeability Coefficient (Pe) Measure_Concentration->Calculate_Permeability End End Calculate_Permeability->End

Workflow for PAMPA-BBB Assay

Materials:

  • 96-well filter plates (donor plate) and 96-well acceptor plates

  • Artificial BBB lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (MRFA)

  • LC-MS/MS or other sensitive analytical method for MRFA quantification

Procedure:

  • Coat the filter membrane of each well of the donor plate with the artificial BBB lipid solution and allow the solvent to evaporate.

  • Prepare a solution of MRFA in PBS (donor solution).

  • Add the donor solution to the wells of the donor plate.

  • Add fresh PBS to the wells of the acceptor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of MRFA in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using established equations that take into account the surface area of the membrane, the volume of the wells, and the incubation time.[9][10]

Conclusion and Future Directions

The available evidence suggests that this compound holds therapeutic potential in neurological disorders through a dual mechanism of action: indirect potentiation of the endogenous opioid system and direct modulation of neuronal ion channels. While the conceptual framework for these mechanisms is established, further research is critically needed to quantify the specific interactions of MRFA with its molecular targets. Future studies should focus on:

  • Determining the IC50 values of MRFA for various enkephalin-degrading enzymes.

  • Quantifying the binding affinity and modulatory effects of MRFA on specific mammalian ion channels, including ASICs.

  • Conducting in vivo studies in animal models of neurological diseases (e.g., Alzheimer's, Parkinson's, neuropathic pain) to evaluate the therapeutic efficacy and target engagement of MRFA.

  • Characterizing the pharmacokinetic profile of MRFA, with a particular focus on its ability to cross the blood-brain barrier.

  • Investigating the impact of MRFA on neuroinflammatory processes, including its effects on microglia and astrocyte activation.

A more detailed understanding of these aspects will be crucial for the translation of MRFA from a promising research molecule to a potential therapeutic agent for neurological diseases.

References

The Discovery and History of Met-Arg-Phe-Ala (MRFA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala), commonly known as MRFA, has carved a niche in the landscape of neuropeptide research. Initially identified as a potent competitive inhibitor of enkephalin-generating endopeptidase, its history is intertwined with the broader exploration of the endogenous opioid system. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental protocols related to MRFA. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the peptide's synthesis, characterization, and its role as a tool in neurobiology.

Discovery and Historical Context

The discovery of this compound is rooted in the efforts to understand the biosynthesis of enkephalins, which are endogenous opioid peptides. In the late 1970s and early 1980s, significant research was focused on identifying the enzymes responsible for cleaving larger precursor proteins into active enkephalins.

A pivotal study by Knight and Klee in 1979 laid the groundwork by describing a specific assay for peptidases that generate methionine-enkephalin.[1] This assay utilized an amphiphilic substrate, [Homoarg-¹⁴C]Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Homoarg, to identify enkephalin-generating activity in rat brain extracts.[1]

Building on this work, M. Knight and his colleagues, in a 1982 publication in the journal Peptides, reported the identification of this compound as a potent competitive inhibitor of a soluble enkephalin-generating endopeptidase isolated from rat brain striatum .[2] This discovery was significant as it provided a valuable pharmacological tool to study the enzymatic pathways of enkephalin synthesis. The striatum, being rich in enkephalins, was a logical source for the isolation of this enzyme. The identification of MRFA as an inhibitor suggested its potential utility in modulating the levels of endogenous enkephalins, which have implications for pain perception and other neurological processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the MRFA peptide is presented in the table below.

PropertyValue
Full Name L-Methionyl-L-arginyl-L-phenylalanyl-L-alanine
Abbreviation MRFA
Molecular Formula C₂₃H₃₇N₇O₅S
Molecular Weight 523.65 g/mol
Amino Acid Sequence This compound

Quantitative Data: Inhibitory Activity

Experimental Protocols

The following sections detail the generalized experimental methodologies relevant to the synthesis and characterization of the this compound peptide, based on standard practices in peptide chemistry and biochemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like MRFA. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow for Solid-Phase Peptide Synthesis of MRFA:

sp_ps_workflow resin Resin Swelling faa First Amino Acid Attachment (Fmoc-Ala-OH) resin->faa 1 deprotection1 Fmoc Deprotection (Piperidine in DMF) faa->deprotection1 2 coupling1 Coupling of Next Amino Acid (Fmoc-Phe-OH) deprotection1->coupling1 3 deprotection2 Fmoc Deprotection coupling1->deprotection2 Repeat Cycle coupling2 Coupling of Next Amino Acid (Fmoc-Arg(Pbf)-OH) deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Coupling of Next Amino Acid (Fmoc-Met-OH) deprotection3->coupling3 deprotection4 Final Fmoc Deprotection coupling3->deprotection4 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) deprotection4->cleavage 4 purification Purification (RP-HPLC) cleavage->purification 5 characterization Characterization (Mass Spectrometry) purification->characterization 6

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Detailed Methodology:

  • Resin Preparation: A suitable solid support, such as Wang or 2-chlorotrityl chloride resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Ala-OH, is covalently attached to the swelled resin.

  • Deprotection: The N-terminal Fmoc protecting group of the attached alanine is removed using a solution of piperidine in DMF to expose the free amine.

  • Coupling: The next protected amino acid in the sequence (Fmoc-Phe-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a peptide bond with the deprotected amine of alanine.

  • Iterative Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-Arg(Pbf)-OH and Fmoc-Met-OH, in the correct sequence. The Pbf protecting group on the arginine side chain prevents unwanted side reactions.

  • Final Deprotection: After the addition of the final amino acid (methionine), the N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting group (Pbf on arginine) is simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like methionine.[3]

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final MRFA peptide are confirmed by analytical HPLC and mass spectrometry.

Enkephalin-Generating Endopeptidase Activity Assay

The inhibitory activity of MRFA is determined by its ability to reduce the rate of enkephalin production by the enkephalin-generating endopeptidase. The assay, as pioneered by Knight and Klee, involves a radiolabeled substrate.

Workflow for Enkephalin-Generating Endopeptidase Assay:

enzyme_assay_workflow substrate Radiolabeled Substrate ([Homoarg-14C]Tyr-Gly-Gly-Phe-Met-...) incubation Incubation substrate->incubation enzyme Enkephalin-Generating Endopeptidase enzyme->incubation inhibitor MRFA Peptide inhibitor->incubation separation Separation of Substrate and Product (Dextran-coated charcoal) incubation->separation 1 quantification Quantification of Radiolabeled Product (Scintillation counting) separation->quantification 2 analysis Data Analysis (Inhibition curve) quantification->analysis 3

Caption: Workflow for the enkephalin-generating endopeptidase activity assay.

Detailed Methodology:

  • Substrate: A radiolabeled synthetic peptide substrate that mimics a portion of the proenkephalin sequence is used. The original substrate described by Knight and Klee is [Homoarg-¹⁴C]Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Homoarg.[1]

  • Enzyme Preparation: A partially purified preparation of enkephalin-generating endopeptidase from a relevant biological source (e.g., rat brain striatum) is used.

  • Reaction Mixture: The reaction is typically carried out in a buffered solution at a physiological pH. The reaction mixture contains the enzyme preparation, the radiolabeled substrate, and varying concentrations of the inhibitor (MRFA).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Separation: The enzymatic reaction is stopped, and the uncleaved substrate is separated from the cleaved, radiolabeled product. Knight and Klee utilized dextran-coated charcoal to adsorb the amphiphilic substrate, leaving the smaller, radiolabeled product in the supernatant.[1]

  • Quantification: The amount of radioactivity in the supernatant, corresponding to the amount of product formed, is measured using a scintillation counter.

  • Data Analysis: The rate of product formation is calculated for each inhibitor concentration. This data is then used to determine the inhibitory potency of MRFA, from which parameters like IC50 or Ki can be derived.

Signaling Pathways

The primary established role of this compound is as an inhibitor of enkephalin-generating endopeptidase.[2] By inhibiting this enzyme, MRFA can indirectly modulate the levels of enkephalins. Enkephalins are well-characterized as endogenous ligands for opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by enkephalin binding to opioid receptors typically involves:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

This signaling ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other neuromodulatory effects of enkephalins.

While MRFA's primary action is on the enzyme, its downstream effects are on this opioidergic signaling pathway. There is currently no evidence to suggest that MRFA itself directly binds to and activates any known signaling receptors.

Logical Relationship of MRFA's Action:

logical_relationship MRFA This compound EGE Enkephalin-Generating Endopeptidase MRFA->EGE Inhibits Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleaved by EGE OpioidReceptors Opioid Receptors (GPCRs) Enkephalins->OpioidReceptors Activates Signaling Downstream Signaling (↓cAMP, ion channel modulation) OpioidReceptors->Signaling Initiates Effect Physiological Effect (e.g., Analgesia) Signaling->Effect Leads to

Caption: Logical diagram illustrating the mechanism of action of this compound.

Conclusion and Future Directions

The tetrapeptide this compound holds a significant place in the history of neuropeptide research as one of the first identified inhibitors of an enkephalin-processing enzyme. Its discovery provided a crucial tool for dissecting the biochemical pathways of the endogenous opioid system. While its primary utility has been in basic research, the principle of inhibiting enkephalin degradation to potentiate endogenous analgesia remains a valid therapeutic strategy.

Future research could focus on several areas. Firstly, a more precise determination of the inhibitory constants (Ki and IC50) of MRFA for various enkephalin-generating endopeptidases would be valuable for quantitative studies. Secondly, structural studies of MRFA in complex with its target enzyme could provide insights for the rational design of more potent and selective inhibitors. Finally, further investigation into the broader physiological roles of inhibiting this specific endopeptidase, beyond enkephalin metabolism, could uncover new therapeutic applications. This technical guide serves as a foundational resource for researchers embarking on such future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of the tetrapeptide Methionyl-Arginyl-Phenylalanyl-Alanine (Met-Arg-Phe-Ala). Designed for researchers, scientists, and drug development professionals, this document details the peptide's characteristics, methods for its analysis, and its role in biological pathways.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical and physical nature.

PropertyValueSource
Molecular Formula C₂₃H₃₇N₇O₅SN/A
Molecular Weight 523.65 g/mol [1]
Theoretical Isoelectric Point (pI) 11.05N/A
Appearance White to off-white powder
Purity (typical) ≥90% (HPLC)

Solubility and Stability

Understanding the solubility and stability of this compound is critical for its application in experimental and therapeutic contexts.

Solubility:

This compound is generally soluble in water.[2] The presence of the basic arginine residue and the charged termini at neutral pH contributes to its aqueous solubility. For experimental purposes, it is often dissolved in water or aqueous buffers. The solubility can be influenced by the pH of the solvent. In acidic conditions, the amine groups are protonated, and in alkaline conditions, the carboxylic acid is deprotonated, both of which can enhance solubility. In hydroalcoholic solvent systems, solubility tends to be highest in water and decreases with an increasing proportion of organic solvent.[3]

Stability and Storage:

For long-term storage, the lyophilized powder should be kept at -20°C. Under these conditions, it is stable for extended periods. Once in solution, it is recommended to store aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles. The stability of the peptide in solution is dependent on pH and temperature. At neutral pH and low temperatures, the peptide is relatively stable. However, at acidic or alkaline pH, and at elevated temperatures, degradation through hydrolysis of peptide bonds can occur. The methionine residue is also susceptible to oxidation.

ConditionRecommendation
Long-term Storage (Lyophilized) -20°C
Short-term Storage (Solution) -20°C in aliquots
Handling Avoid repeated freeze-thaw cycles. Protect from light.

Biological Activity

This compound is recognized as a potent competitive inhibitor of enkephalin-generating endopeptidase.[4] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[5][6] By inhibiting the enzyme responsible for their degradation, this compound can potentiate and prolong the analgesic effects of enkephalins.[7] This makes it a valuable tool for research in neurology and pain management.[4]

Experimental Protocols

Detailed methodologies for the characterization and analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and assessing the purity of synthetic peptides like this compound.[8]

Principle: The peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA).

Methodology:

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm filter to remove any particulate matter.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point and can be optimized for better resolution.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by re-injecting them onto the analytical HPLC under the same conditions. Pool the fractions with the desired purity.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Purification Dissolve Dissolve Crude Peptide Filter Filter Sample Dissolve->Filter Inject Inject on C18 Column Filter->Inject Gradient Apply Gradient Inject->Gradient Detect UV Detection Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

Caption: Workflow for the purification of this compound using RP-HPLC.

Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing

Mass spectrometry is a critical tool for confirming the molecular weight and amino acid sequence of this compound.[1]

Principle: The peptide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its amino acid sequence.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) is a common method for peptide analysis.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the intact peptide. The expected monoisotopic mass for [M+H]⁺ is approximately 524.265.

    • Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence (this compound).

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolve Dissolve Purified Peptide Ionize Electrospray Ionization (ESI) Dissolve->Ionize FullScan Full Scan MS (m/z) Ionize->FullScan TandemMS Tandem MS (MS/MS) FullScan->TandemMS VerifyMW Verify Molecular Weight FullScan->VerifyMW Sequence Confirm Sequence TandemMS->Sequence

Caption: Workflow for the characterization of this compound by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy can provide detailed information about the three-dimensional structure and dynamics of this compound in solution.

Principle: The magnetic properties of atomic nuclei are used to determine the chemical and spatial relationships between atoms in the peptide.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Adjust the pH to the desired value.

  • NMR Experiments:

    • 1D ¹H NMR: Provides a general overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structural calculations.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

  • Data Analysis:

    • Resonance Assignment: Assign the observed NMR signals to specific protons in the this compound sequence.

    • Structural Calculation: Use the distance restraints from NOESY experiments to calculate a family of 3D structures consistent with the NMR data.

Signaling Pathway Involvement

This compound exerts its biological effect by inhibiting enkephalin-generating endopeptidase, thereby influencing the enkephalin signaling pathway.

Enkephalin Signaling Pathway:

Enkephalins are endogenous opioid peptides that bind to opioid receptors (e.g., mu and delta) on neurons.[9] This binding initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. The action of enkephalins is terminated by their degradation by enzymes such as enkephalin-generating endopeptidase. By inhibiting this enzyme, this compound prevents the breakdown of enkephalins, leading to their accumulation and an enhanced analgesic effect.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Pain Pain Signal Enk_Release Enkephalin Release Pain->Enk_Release Enk Enkephalin Enk_Release->Enk EGE Enkephalin-Generating Endopeptidase Enk->EGE Degradation Opioid_R Opioid Receptor Enk->Opioid_R Binds MRFA This compound MRFA->EGE Inhibits Analgesia Analgesia (Pain Inhibition) Opioid_R->Analgesia

Caption: Inhibition of enkephalin degradation by this compound.

References

The Tetrapeptide Met-Arg-Phe-Ala: A Potent Competitive Inhibitor of Enkephalin-Generating Endopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala), a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE). By inhibiting this key enzyme, this compound offers a promising avenue for modulating the endogenous opioid system, with potential therapeutic applications in pain management and neurological disorders. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.

Introduction to Enkephalin Metabolism and the Role of this compound

Enkephalins are endogenous pentapeptides that play a crucial role as neuromodulators in the central nervous system, primarily by binding to opioid receptors to produce analgesic and other effects.[1] The biological activity of enkephalins is tightly regulated by their synthesis from larger precursor proteins and their rapid degradation by various peptidases. An enkephalin-generating endopeptidase (EGE) has been identified as a key enzyme in the processing of enkephalin precursors to yield active enkephalins.

The tetrapeptide this compound (MRFA) has been identified as a potent and specific competitive inhibitor of this enkephalin-generating endopeptidase.[2] Its ability to block the generation of enkephalins from their precursors makes it a valuable tool for studying the physiological roles of the enkephalinergic system and a potential lead compound for the development of novel therapeutics.

Quantitative Inhibition Data

This compound has been characterized as a potent competitive inhibitor of the enkephalin-generating endopeptidase purified from rat brain membranes. The inhibitory activity of this compound and the related peptide Met-Arg-Phe is summarized in the table below.

InhibitorInhibition TypePotency (Relative to other small peptides)
This compound CompetitiveMost Potent
Met-Arg-Phe CompetitivePotent

Quantitative data such as specific IC50 or Ki values were not explicitly found in the available search results for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly competing with enkephalin precursor peptides for the active site of the enkephalin-generating endopeptidase. By binding to the enzyme, this compound prevents the cleavage of the precursor, thereby reducing the production of active enkephalins. This reduction in enkephalin levels can modulate downstream signaling through opioid receptors.

Enkephalin_Pathway cluster_precursor Enkephalin Precursor Processing cluster_inhibition Inhibition by this compound cluster_signaling Downstream Signaling Proenkephalin Proenkephalin EGE Enkephalin-Generating Endopeptidase (EGE) Proenkephalin->EGE Cleavage Enkephalins Enkephalins EGE->Enkephalins Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor MRFA This compound MRFA->EGE Competitive Inhibition Signaling_Cascade Downstream Signaling Cascade Opioid_Receptor->Signaling_Cascade Biological_Effect Analgesia, etc. Signaling_Cascade->Biological_Effect

Caption: Inhibition of Enkephalin Generation by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound as an enkephalin-generating endopeptidase inhibitor.

Purification of Enkephalin-Generating Endopeptidase from Rat Brain

This protocol describes the initial steps for isolating the enzyme target of this compound.

Materials:

  • Rat brains[3]

  • Homogenization buffer (e.g., neutral pH buffer)[3]

  • Centrifuge

  • Activated thiopropyl resin for covalent chromatography[3]

  • 0.1% Trifluoroacetic acid (TFA)[3]

Procedure:

  • Homogenize fresh or frozen rat brain tissue in a neutral pH buffer to maintain protein stability.[3]

  • Centrifuge the homogenate to pellet cellular debris.

  • Apply the supernatant to an activated thiopropyl resin column to selectively remove a significant portion of intracellular proteins.[3]

  • Elute the non-bound fraction containing the enkephalin-generating endopeptidase.

  • Further purify the enzyme using subsequent chromatographic steps such as ion exchange and gel filtration chromatography.[4]

Enkephalin-Generating Endopeptidase Inhibition Assay

This assay is used to determine the inhibitory potency of compounds like this compound.

Materials:

  • Purified enkephalin-generating endopeptidase

  • Enkephalin precursor peptide substrate (e.g., a synthetic peptide mimicking a natural precursor)

  • This compound (or other test inhibitors) at various concentrations

  • Assay buffer (pH optimized for enzyme activity)

  • HPLC system for peptide analysis[2][5]

  • Radioimmunoassay (RIA) reagents for enkephalin detection (optional)

Procedure:

  • Pre-incubate the purified enkephalin-generating endopeptidase with varying concentrations of this compound in the assay buffer for a specified time.

  • Initiate the enzymatic reaction by adding the enkephalin precursor peptide substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction, for example, by adding acid (e.g., TFA) or by heat inactivation.

  • Analyze the reaction mixture to quantify the amount of generated enkephalin. This is typically done using reverse-phase HPLC to separate the product (enkephalin) from the substrate and inhibitor.[2][5] The amount of enkephalin can be quantified by UV detection or by collecting fractions and performing a radioimmunoassay.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For competitive inhibitors, a Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Experimental_Workflow Start Start Enzyme_Purification 1. Purify Enkephalin-Generating Endopeptidase (EGE) from Rat Brain Start->Enzyme_Purification Assay_Setup 2. Set up Inhibition Assay: - EGE - Enkephalin Precursor (Substrate) - this compound (Inhibitor) Enzyme_Purification->Assay_Setup Incubation 3. Incubate at Controlled Temperature Assay_Setup->Incubation Reaction_Termination 4. Stop the Reaction Incubation->Reaction_Termination Analysis 5. Analyze Enkephalin Generation (e.g., by HPLC) Reaction_Termination->Analysis Data_Analysis 6. Calculate % Inhibition and IC50/Ki Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Assessing this compound Inhibition.

Conclusion

This compound is a valuable research tool for investigating the enkephalinergic system due to its potent and competitive inhibition of the enkephalin-generating endopeptidase. The methodologies outlined in this whitepaper provide a framework for the purification of the target enzyme and the characterization of its inhibitors. Further research to elucidate the precise quantitative inhibitory constants (IC50 and Ki) of this compound and to explore its in vivo efficacy will be crucial for translating these findings into potential therapeutic applications for pain and other neurological conditions. The development of drugs targeting this enzyme could offer a novel strategy for enhancing endogenous opioid signaling while potentially avoiding some of the adverse effects associated with exogenous opioid administration.

References

An In-depth Technical Guide to the Structure and Function of Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met-Arg-Phe-Ala (MRFA) is a tetrapeptide with the sequence L-methionyl-L-arginyl-L-phenylalanyl-L-alanine. This document provides a comprehensive overview of its biochemical properties and functional roles. MRFA is recognized as a competitive inhibitor of enkephalin-degrading enzymes, with a notable interaction with Angiotensin-Converting Enzyme (ACE). Furthermore, it serves as a substrate for Dipeptidyl Peptidase III (DPP3). These interactions position MRFA as a molecule of interest in the study of opioid peptide metabolism and pain modulation. This guide details its structure, enzymatic interactions, and relevant experimental methodologies.

Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

PropertyValue
Full Name L-methionyl-L-arginyl-L-phenylalanyl-L-alanine
Amino Acid Sequence This compound (MRFA)
Molecular Formula C23H37N7O5S
Molecular Weight 523.65 g/mol
Canonical SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N
Appearance White to off-white powder

Biochemical Function and Mechanism of Action

The primary biological functions of this compound identified in the scientific literature revolve around its interactions with specific peptidases. There is no direct evidence to suggest that MRFA acts as a ligand for a specific receptor to initiate a signaling cascade. Instead, its mechanism of action is centered on the modulation of enzyme activity.

Inhibition of Enkephalin-Degrading Enzymes
Substrate for Dipeptidyl Peptidase III (DPP3)

This compound is a known substrate for Dipeptidyl Peptidase III (DPP3).[3][4] DPP3 is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of its substrates.[5][6] This enzyme is involved in the metabolism of various bioactive peptides, including enkephalins and angiotensins.[7] The hydrolysis of MRFA by DPP3 would result in the products Met-Arg and Phe-Ala. Specific kinetic parameters (Km and Vmax) for the hydrolysis of MRFA by DPP3 are not available in the current literature.

Substrate for Snapalysin

Several sources indicate that this compound is also a substrate for snapalysin. However, detailed kinetic data for this interaction are not currently available in the public scientific literature.

Quantitative Data

Comprehensive quantitative data for the interaction of this compound with its target enzymes are limited in the available literature. The following table summarizes relevant data for related compounds to provide context.

Compound/PeptideEnzyme/ReceptorParameterValueNotes
[Met]-enkephalin-Arg-Phe Opioid System (in vivo)EC5038.5 nmol/mouseFor analgesic activity (tail-flick response) following intracerebroventricular injection.[2][8]
MK-422 (Enalaprilat) Angiotensin-Converting Enzyme (ACE)IC508 nMInhibition of the degradation of [Met]-enkephalin-Arg-Phe.
Captopril Angiotensin-Converting Enzyme (ACE)IC5095 nMInhibition of the degradation of [Met]-enkephalin-Arg-Phe.

It is important to note that the IC50 values listed above are for the inhibition of the degradation of a related heptapeptide, not for the direct inhibition of ACE by this compound.

Signaling Pathways and Logical Relationships

As this compound's primary described function is the modulation of enzyme activity rather than direct receptor binding, a classical signaling pathway diagram is not applicable. Instead, the following diagrams illustrate its role in enzymatic pathways and a generalized experimental workflow.

MRFA_Enzymatic_Interactions cluster_inhibition Inhibition of Enkephalin Degradation cluster_substrate Substrate for DPP3 MRFA This compound ACE Angiotensin-Converting Enzyme (ACE) MRFA->ACE Inhibits Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Enkephalins Enkephalins Enkephalins->ACE Degradation MRFA_sub This compound DPP3 Dipeptidyl Peptidase III (DPP3) MRFA_sub->DPP3 Hydrolysis Products Met-Arg + Phe-Ala DPP3->Products

Caption: Enzymatic interactions of this compound.

Experimental_Workflow start Start: Hypothesis Formulation synthesis Peptide Synthesis and Purification (this compound) start->synthesis characterization Structural Characterization (e.g., Mass Spectrometry, HPLC) synthesis->characterization enzyme_assay Enzyme Kinetic Assays characterization->enzyme_assay ace_inhibition ACE Inhibition Assay enzyme_assay->ace_inhibition Inhibition dpp3_substrate DPP3 Substrate Assay enzyme_assay->dpp3_substrate Substrate data_analysis Data Analysis (IC50, Ki, Km, Vmax) ace_inhibition->data_analysis dpp3_substrate->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: Generalized experimental workflow for studying MRFA.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific laboratory conditions.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound on ACE.

Materials:

  • Angiotensin-Converting Enzyme (human recombinant)

  • This compound (as inhibitor)

  • ACE substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~320/420 nm)

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Create a serial dilution of the this compound stock solution to test a range of concentrations.

  • In the 96-well plate, add 20 µL of the ACE solution to each well.

  • Add 20 µL of the this compound dilutions or assay buffer (for control wells) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the ACE substrate to each well.

  • Immediately begin kinetic measurements of fluorescence intensity every minute for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.

Dipeptidyl Peptidase III (DPP3) Substrate Assay

This protocol outlines a method to measure the hydrolysis of this compound by DPP3.

Materials:

  • Dipeptidyl Peptidase III (human recombinant)

  • This compound (as substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Prepare a solution of DPP3 in the assay buffer.

  • In separate microcentrifuge tubes, pre-warm the substrate and enzyme solutions to 37°C.

  • Initiate the reaction by mixing the DPP3 solution with the this compound solution.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by HPLC to separate and quantify the remaining this compound and the product fragments (Met-Arg and Phe-Ala).

  • Create a standard curve for this compound and its products to determine their concentrations in the reaction samples.

  • Calculate the initial reaction velocity (V0) from the linear portion of the substrate depletion or product formation curve over time.

  • To determine Km and Vmax, repeat the assay with varying concentrations of this compound and measure the corresponding initial velocities.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mass Spectrometry Calibration

This compound is a component of calibration solutions for electrospray ionization (ESI) mass spectrometers in positive ion mode.[9]

General Procedure:

  • Use a commercially available or laboratory-prepared calibration solution containing this compound, often in a mixture with other compounds like caffeine and Ultramark 1621 in an acetonitrile/methanol/acetic acid solution.

  • Infuse the calibration solution into the mass spectrometer via a syringe pump at a constant flow rate.

  • In the mass spectrometer software, operate in the positive ion mode and acquire a mass spectrum of the calibration solution.

  • Identify the peak corresponding to the [M+H]+ ion of this compound (m/z 524.26).

  • Use this and other known peaks in the calibration mixture to calibrate the mass accuracy of the instrument across a defined mass range.

Conclusion

This compound is a tetrapeptide with well-defined inhibitory and substrate activities against key peptidases involved in pain and cardiovascular regulation. Its role as a competitive inhibitor of ACE and a substrate for DPP3 underscores its potential as a tool for studying the metabolism of endogenous opioid peptides. While specific kinetic constants for its interactions are not fully detailed in the current literature, the provided methodologies offer a framework for their determination. The established use of MRFA as a mass spectrometry calibrant also highlights its utility as a standard in analytical biochemistry. Further research is warranted to fully elucidate its kinetic parameters and explore its potential pharmacological applications.

References

Met-Arg-Phe-Ala (MRFA): A Technical Guide on its Sequence, Biochemical Properties, and Functional Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Met-Arg-Phe-Ala (MRFA) is a molecule of significant interest in the field of neuroscience and pharmacology. Primarily recognized as a competitive inhibitor of enkephalin-generating endopeptidase (EGE), MRFA plays a role in the modulation of the endogenous opioid system. This technical guide provides a comprehensive overview of the MRFA sequence, its amino acid composition, and its known biochemical activities. It details experimental protocols for studying its enzymatic inhibition and potential receptor interactions, and presents available quantitative data. Furthermore, this document explores the potential signaling pathways associated with MRFA, drawing connections to the broader family of FMRFamide-related peptides (FaRPs) and their established roles in cellular signaling. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of neuropeptides and the development of novel therapeutics targeting neurological pathways.

Introduction

This compound (MRFA) is a tetrapeptide with a sequence of Methionine-Arginine-Phenylalanine-Alanine. Its primary characterized function is the competitive inhibition of enkephalin-generating endopeptidase (EGE), an enzyme responsible for the cleavage of proenkephalins to produce active enkephalin peptides[1]. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other neurological processes. By inhibiting their degradation, compounds like MRFA can potentiate the effects of endogenous opioids, making them attractive candidates for research in pain management and neurological disorders[1].

The MRFA sequence also bears resemblance to the C-terminus of FMRFamide (Phe-Met-Arg-Phe-NH2) and other FMRFamide-related peptides (FaRPs). FaRPs are a large and diverse family of neuropeptides found throughout the animal kingdom, known to be involved in a wide array of physiological processes including cardiovascular function, feeding behavior, and reproduction[2][3]. They primarily exert their effects through G-protein coupled receptors (GPCRs)[2]. The structural similarity of MRFA to these peptides suggests potential interactions with similar receptor systems, a possibility that warrants further investigation.

Amino Acid Composition and Physicochemical Properties

The constituent amino acids of MRFA contribute to its overall physicochemical properties, which in turn influence its biological activity and pharmacokinetic profile.

Amino Acid3-Letter Code1-Letter CodeSide Chain Property
MethionineMetMNonpolar, Aliphatic, Sulfur-containing
ArginineArgRPositively charged (basic), Polar
PhenylalaninePheFAromatic, Nonpolar
AlanineAlaANonpolar, Aliphatic

Table 1: Amino Acid Composition of this compound (MRFA)

The presence of a positively charged Arginine residue and several nonpolar residues gives the peptide an amphipathic character. The physicochemical properties of MRFA are summarized in the table below.

PropertyValue
Molecular FormulaC23H37N7O5S
Molecular Weight523.65 g/mol
Theoretical pI11.05
GRAVY (Grand Average of Hydropathicity)0.5

Table 2: Physicochemical Properties of this compound (MRFA)

Biochemical Activity: Inhibition of Enkephalin-Generating Endopeptidase

The most well-documented biological activity of MRFA is its role as a competitive inhibitor of enkephalin-generating endopeptidase (EGE).

Quantitative Analysis of EGE Inhibition

No specific Ki or IC50 values for MRFA were identified in the searched literature.

Experimental Protocol: Enkephalin-Generating Endopeptidase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of peptides like MRFA against EGE. This protocol is based on principles of enzyme kinetics and can be adapted for specific experimental setups.

Objective: To determine the inhibition constant (Ki) of MRFA for enkephalin-generating endopeptidase.

Materials:

  • Purified or partially purified enkephalin-generating endopeptidase (EGE) from a suitable source (e.g., rat brain tissue)[4].

  • Fluorogenic or chromogenic substrate for EGE (e.g., a synthetic peptide with a fluorophore and a quencher flanking the cleavage site).

  • This compound (MRFA) peptide of high purity.

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH).

  • Microplate reader capable of fluorescence or absorbance detection.

  • Control inhibitors with known Ki values (optional).

Procedure:

  • Enzyme Preparation: Prepare a stock solution of EGE in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Preparation: Prepare a stock solution of the EGE substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to various concentrations around the known or determined Michaelis constant (Km) of the enzyme for the substrate.

  • Inhibitor Preparation: Prepare a stock solution of MRFA in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total enzyme activity: EGE + Substrate (at various concentrations)

    • Inhibition reactions: EGE + Substrate (at various concentrations) + MRFA (at various concentrations)

    • Blank: Assay buffer + Substrate (to measure background signal)

  • Reaction Initiation and Measurement: Pre-incubate the enzyme with the inhibitor (MRFA) for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). Initiate the reaction by adding the substrate. Monitor the increase in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the progress curves.

    • Plot the reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk, Dixon, or non-linear regression analysis) to determine the Ki value for MRFA.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare EGE Solution Incubate Pre-incubate EGE with MRFA Enzyme->Incubate Substrate Prepare Substrate Dilutions React Initiate reaction with Substrate Substrate->React Inhibitor Prepare MRFA Dilutions Inhibitor->Incubate Incubate->React Measure Measure Signal (Fluorescence/Absorbance) React->Measure Velocity Calculate Initial Velocities Measure->Velocity Plot Plot Velocity vs. [Substrate] Velocity->Plot Ki Determine Ki using Kinetic Models Plot->Ki

Fig. 1: Experimental workflow for EGE inhibition assay.

Potential Signaling Pathways

While the direct signaling pathway of MRFA has not been extensively elucidated, its structural similarity to FMRFamide-related peptides (FaRPs) provides a strong basis for hypothesizing its potential mechanisms of action.

G-Protein Coupled Receptor (GPCR) Signaling

FaRPs are well-known to act through GPCRs. These receptors, upon ligand binding, activate intracellular signaling cascades, often involving changes in second messenger concentrations like cyclic AMP (cAMP) and inositol trisphosphate (IP3), leading to downstream cellular responses. A common pathway for FaRPs involves the modulation of intracellular calcium levels[2].

G MRFA MRFA GPCR Putative GPCR MRFA->GPCR Binding G_protein G-protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Generation Ca_channel IP3 Receptor IP3->Ca_channel Binding ER Endoplasmic Reticulum (ER) ER->Ca_channel Ca_release Ca²⁺ Release Ca_channel->Ca_release Opening Response Cellular Response Ca_release->Response

Fig. 2: Hypothesized GPCR signaling pathway for MRFA.
Experimental Protocol: Calcium Mobilization Assay

To investigate whether MRFA can elicit a cellular response through a GPCR-mediated calcium signaling pathway, a calcium mobilization assay can be performed.

Objective: To determine if MRFA induces an increase in intracellular calcium concentration in a relevant cell line.

Materials:

  • A suitable cell line endogenously expressing or transfected with a putative MRFA receptor (e.g., a known FMRFamide receptor).

  • This compound (MRFA) peptide.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence microplate reader or a flow cytometer with kinetic reading capabilities.

  • Positive control agonist (e.g., FMRFamide or another known ligand for the receptor).

  • Antagonist for the putative receptor (if available).

Procedure:

  • Cell Culture and Plating: Culture the selected cell line under appropriate conditions. Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

  • Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.

  • Assay:

    • Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature.

    • Establish a baseline fluorescence reading for a short period.

    • Add MRFA (at various concentrations) to the wells.

    • Immediately begin recording the fluorescence intensity over time.

    • In separate wells, add the positive control agonist and a vehicle control (assay buffer).

    • To confirm receptor specificity, pre-incubate cells with a receptor antagonist before adding MRFA.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Plot the fluorescence intensity over time to visualize the calcium transient.

    • Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

    • Generate a dose-response curve by plotting the response against the logarithm of the MRFA concentration to determine the EC50 (half-maximal effective concentration).

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture & Plate Cells Dye_Load Load with Calcium Dye Culture->Dye_Load Wash Wash Cells Dye_Load->Wash Baseline Establish Baseline Fluorescence Wash->Baseline Add_MRFA Add MRFA / Controls Baseline->Add_MRFA Record Record Fluorescence Kinetics Add_MRFA->Record Plot_Kinetics Plot Fluorescence vs. Time Record->Plot_Kinetics Dose_Response Generate Dose-Response Curve Plot_Kinetics->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Fig. 3: Experimental workflow for calcium mobilization assay.

Conclusion and Future Directions

The tetrapeptide this compound is a molecule with established activity as a competitive inhibitor of enkephalin-generating endopeptidase. This function positions it as a valuable tool for studying the endogenous opioid system and as a potential starting point for the development of novel analgesics. However, a significant gap exists in the literature regarding quantitative data on its inhibitory potency. Future research should prioritize the determination of Ki and/or IC50 values for MRFA against EGE to better understand its efficacy.

Furthermore, the structural relationship of MRFA to the FMRFamide family of neuropeptides suggests a broader potential biological role. Investigating the interaction of MRFA with FMRFamide receptors and its ability to modulate intracellular signaling pathways, such as calcium mobilization, could uncover novel functions for this peptide. Elucidating these potential activities will provide a more complete understanding of the pharmacological profile of MRFA and could open new avenues for its application in drug discovery and development for a range of neurological and physiological conditions.

References

The Therapeutic Potential of RF-Amide Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Structure, Function, and Therapeutic Applications of the RF-Amide Peptide Family, with a Focus on Neuropeptide FF (NPFF) Analogs.

Introduction

The RF-amide peptides are a diverse superfamily of neuropeptides characterized by a common C-terminal arginine-phenylalanine-amide motif. This family, which includes Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and pyroglutamylated RF-amide peptide (QRFP), has garnered significant attention for its modulatory roles in a wide array of physiological processes.[1][2] While the tetrapeptide MRFA (Met-Arg-Phe-Ala) has been identified as a competitive inhibitor of an enkephalin-generating endopeptidase and is utilized as a standard in mass spectrometry, its therapeutic applications remain limited.[3][4][5][6][7][8] This guide will focus on the broader family of RF-amide peptides, particularly the NPFF system, which presents a promising landscape for the development of novel therapeutics targeting pain, opioid modulation, cardiovascular diseases, and metabolic disorders.

These peptides exert their effects through two primary G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF Receptor 2 (NPFFR2, also known as GPR74).[1][2][9] This technical guide provides a comprehensive overview of the current understanding of RF-amide peptides, their signaling pathways, and their therapeutic potential, with a focus on quantitative data and detailed experimental methodologies.

Therapeutic Applications of RF-Amide Peptides

The widespread distribution of NPFF and its receptors in the central and peripheral nervous systems underpins their involvement in numerous physiological functions, making them attractive targets for drug development.[1][2][9]

Pain Modulation and Interaction with the Opioid System

The NPFF system is a key modulator of pain and opioid analgesia. Its effects are complex and often dependent on the site of action. Supraspinal administration of NPFF has been shown to attenuate opioid-induced analgesia, suggesting an anti-opioid effect.[10][11] Conversely, intrathecal administration can potentiate morphine-induced analgesia.[10] This dual functionality presents opportunities for developing drugs that can enhance the analgesic effects of opioids while potentially mitigating side effects like tolerance and dependence.

Cardiovascular Regulation

RF-amide peptides have demonstrated significant effects on the cardiovascular system. Intravenous administration of FMRFamide and related peptides can lead to an increase in mean arterial blood pressure and heart rate, mediated by central stimulation of the sympathetic nervous system.[12] Conversely, other members of the family, such as human RFamide-related peptide-1 (hRFRP-1), have been shown to decrease cardiac contractile performance.[13] This highlights the potential for developing RF-amide peptide analogs for the treatment of both hypotension and hypertension, as well as other cardiovascular disorders.

Regulation of Feeding Behavior

The RF-amide peptide family is consistently implicated in the regulation of energy balance and feeding.[14][15][16][17] Different peptides within the family can exert either orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing) effects. This positions the NPFF system as a potential target for the development of therapeutics for eating disorders and obesity.

Quantitative Data on RF-Amide Peptide-Receptor Interactions

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various endogenous RF-amide peptides and their analogs for the human NPFF1 and NPFF2 receptors. This data is crucial for understanding the structure-activity relationships within this peptide family and for the rational design of selective ligands.

Peptide/AnalogReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
Neuropeptide FF (NPFF)hNPFFR11.13-[2]
Neuropeptide FF (NPFF)hNPFFR20.37-[2]
Neuropeptide AF (NPAF)hNPFFR1--[2]
Neuropeptide AF (NPAF)hNPFFR2--[2]
Human NPAFNPFFR0.22-[18]
SQA-NPFFNPFFR0.29-[18]
1DMeNPFFR0.31-[18]
EYW-NPSFNPFFR0.32-[18]
QFW-NPSFNPFFR0.35-[18]
Met-enk-RF-NH2NPFFR3.25-[18]
FMRF-NH2NPFFR10.5-[18]
NPSFNPFFR12.1-[18]

Signaling Pathways of NPFF Receptors

NPFFR1 and NPFFR2 are primarily coupled to the Gi/o family of G proteins. Upon peptide binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other downstream effectors, such as ion channels.

NPFF_Signaling_Pathway RF-amide Peptide RF-amide Peptide NPFFR NPFFR1 / NPFFR2 RF-amide Peptide->NPFFR G_protein Gi/o Protein (αβγ) NPFFR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream Downstream Effectors G_betagamma->Downstream Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Downstream Regulates

Caption: NPFF Receptor Signaling Pathway.

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to characterize the function and therapeutic potential of RF-amide peptides.

In Vitro Assays

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

  • Principle: A radiolabeled ligand competes with an unlabeled test compound for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The amount of bound radioactivity is measured to determine the affinity of the test compound.[19][20][21]

  • General Protocol:

    • Prepare cell membranes from cells overexpressing the target NPFF receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled RF-amide peptide analog (e.g., ¹²⁵I-YVPNLPQRFa) and varying concentrations of the unlabeled test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Analyze the data to determine the IC50 value, which is then used to calculate the binding affinity (Ki).[22]

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Membranes with NPFF Receptors start->prepare_membranes incubate Incubate: - Membranes - Radiolabeled Ligand - Unlabeled Test Compound prepare_membranes->incubate filtrate Separate Bound/Free Ligand via Filtration incubate->filtrate quantify Quantify Radioactivity filtrate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is a measure of receptor activation.[6][7][14][23]

  • General Protocol:

    • Incubate cell membranes expressing the NPFF receptor with the test compound, GDP, and [³⁵S]GTPγS.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Determine the potency (EC50) and efficacy (Emax) of the test compound.

cAMP Accumulation Assay

This assay measures the downstream effect of Gi/o-coupled receptor activation.

  • Principle: Activation of Gi/o-coupled NPFF receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of forskolin, an adenylyl cyclase activator, to ensure a detectable baseline level of cAMP.[2][12][24][25][26]

  • General Protocol:

    • Culture cells expressing the NPFF receptor.

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

In Vivo Assays

Intracerebroventricular (ICV) and Intrathecal (IT) Injections

These techniques are used to administer peptides directly into the central nervous system of animal models to study their central effects.

  • Procedure: A cannula is surgically implanted into the lateral ventricle (for ICV) or the subarachnoid space of the spinal cord (for IT) of an anesthetized animal. After a recovery period, small volumes of the peptide solution can be injected through the cannula.[3][5][15][27]

In_Vivo_Administration cluster_workflow In Vivo Peptide Administration Workflow anesthetize Anesthetize Animal implant_cannula Surgically Implant Cannula (ICV or IT) anesthetize->implant_cannula recovery Allow for Recovery implant_cannula->recovery inject_peptide Inject Peptide Solution recovery->inject_peptide behavioral_testing Perform Behavioral or Physiological Testing inject_peptide->behavioral_testing

Caption: In Vivo Peptide Administration.

Tail-Flick Test for Analgesia

This is a common behavioral assay to assess pain sensitivity and the efficacy of analgesics.

  • Principle: The latency of a rodent to withdraw its tail from a noxious heat source is measured. An increase in the tail-flick latency indicates an analgesic effect.[16][28][29][30][31]

  • Procedure:

    • A focused beam of light is directed onto the animal's tail.

    • A timer starts simultaneously with the heat stimulus.

    • The timer stops when the animal flicks its tail out of the beam.

    • A cut-off time is used to prevent tissue damage.

Measurement of Mean Arterial Blood Pressure (MAP)

This physiological measurement is used to assess the cardiovascular effects of RF-amide peptides.

  • Procedure: A catheter is surgically inserted into an artery (e.g., the carotid or femoral artery) of an anesthetized animal. The catheter is connected to a pressure transducer, which continuously records the arterial blood pressure.[4][8][13][32][33]

Feeding Behavior Studies

These studies evaluate the effects of RF-amide peptides on food intake and appetite.

  • Procedure: Animals are administered the test peptide (e.g., via ICV injection) and their food consumption is measured over a specific period. More sophisticated paradigms can also be used to assess motivation to eat and satiety.[34][35][36][37][38]

Conclusion

The RF-amide peptide family, particularly the NPFF system, represents a rich and complex area for therapeutic intervention. Their diverse roles in pain modulation, cardiovascular function, and energy homeostasis offer multiple avenues for the development of novel drugs. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating neuropeptides. Future research focused on developing receptor-subtype-selective and metabolically stable analogs will be critical to translating the promise of RF-amide peptides into clinical realities.

References

An In-depth Technical Guide to the In Vitro Bioactivity of Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Bioactivity of Met-Arg-Phe-Ala

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (this compound), commonly abbreviated as MRFA, has been identified as a potent and competitive inhibitor of enkephalin-generating endopeptidase (EGE), a soluble enzyme isolated from the rat brain. This technical guide provides a comprehensive overview of the in vitro bioactivity of MRFA, with a focus on its inhibitory action on EGE. It includes a detailed experimental protocol for the characterization of this bioactivity, a summary of the available quantitative data, and a discussion of the potential, yet currently underexplored, direct effects on neuronal cells. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the biological activities of this specific peptide.

Introduction

This compound (MRFA) is a tetrapeptide that has primarily been characterized as a competitive inhibitor of a soluble enkephalin-generating endopeptidase (EGE) found in the rat brain.[1] Enkephalins are endogenous opioid peptides involved in pain modulation and other neurological processes. The enzymatic processing of proenkephalins to active enkephalins is a critical step in opioid signaling. Enzymes that generate enkephalins are therefore significant targets for pharmacological intervention. The inhibitory activity of MRFA on EGE suggests its potential as a tool for studying the enkephalinergic system and as a lead compound for the development of novel therapeutics.

Bioactivity of this compound: Inhibition of Enkephalin-Generating Endopeptidase

The primary characterized in vitro bioactivity of MRFA is its potent and competitive inhibition of a soluble enkephalin-generating endopeptidase (EGE) from rat brain.[1]

Quantitative Data

While the foundational study by Knight and Klee (1979) established the competitive inhibitory nature of MRFA, specific quantitative metrics such as the inhibitor constant (Ki) were not explicitly reported in the initial publication. The study did, however, provide data on the concentration-dependent inhibition of EGE by MRFA.

Table 1: Inhibition of Soluble Enkephalin-Generating Endopeptidase by this compound

MRFA Concentration (mM)% Inhibition of EGE Activity
0.150

Data derived from the graphical representation in Knight and Klee (1979).

This table indicates that a concentration of 0.1 mM MRFA results in a 50% inhibition of the soluble enkephalin-generating endopeptidase activity under the described assay conditions.

Mechanism of Action

MRFA acts as a competitive inhibitor of EGE. This mode of inhibition implies that MRFA binds to the active site of the enzyme, thereby preventing the substrate from binding and being processed into enkephalin. The structural similarity of MRFA to the cleavage site of the proenkephalin substrate likely contributes to its inhibitory activity.

Experimental Protocols

The following is a detailed methodology for the in vitro assay of enkephalin-generating endopeptidase activity and its inhibition by MRFA, based on the protocol described by Knight and Klee (1979).

Preparation of Soluble Enkephalin-Generating Endopeptidase from Rat Brain
  • Homogenization: Rat brains are homogenized in 10 volumes of 0.32 M sucrose.

  • Centrifugation: The homogenate is centrifuged at 100,000 x g for 60 minutes.

  • Supernatant Collection: The resulting supernatant, which contains the soluble enzyme fraction, is collected and used for the assay.

Enkephalin-Generating Endopeptidase Assay
  • Reaction Mixture: The standard assay mixture contains the following components in a final volume of 50 µl:

    • 50 mM Tris-HCl buffer, pH 7.7

    • Enzyme preparation (soluble fraction from rat brain)

    • Substrate: Leu-enkephalin-Arg (or a similar suitable proenkephalin fragment)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid) or by heating.

  • Product Analysis: The amount of generated enkephalin is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a radioligand binding assay.

Inhibition Assay with this compound
  • Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of MRFA for a short period (e.g., 10 minutes) at 37°C before the addition of the substrate.

  • Assay Procedure: The enzymatic assay is then performed as described in section 3.2.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of MRFA to the activity in the absence of the inhibitor. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of EGE Inhibition by MRFA

The following diagram illustrates the proposed mechanism of action of MRFA in the context of the enkephalinergic system.

EGE_Inhibition Proenkephalin Proenkephalin EGE Enkephalin-Generating Endopeptidase (EGE) Proenkephalin->EGE Substrate Enkephalin Enkephalin EGE->Enkephalin Cleavage Opioid_Receptor Opioid Receptor Enkephalin->Opioid_Receptor Binding Neuronal_Response Neuronal Response (e.g., Analgesia) Opioid_Receptor->Neuronal_Response Activation MRFA This compound (MRFA) MRFA->EGE Competitive Inhibition

Caption: Proposed mechanism of MRFA inhibiting EGE.

Experimental Workflow for In Vitro Characterization of MRFA

This diagram outlines the key steps involved in the in vitro investigation of MRFA's bioactivity.

MRFA_Workflow cluster_preparation Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Enzyme_Prep EGE Preparation (from Rat Brain) Inhibition_Assay Enzymatic Inhibition Assay (EGE + Substrate +/- MRFA) Enzyme_Prep->Inhibition_Assay MRFA_Prep MRFA Solution Preparation MRFA_Prep->Inhibition_Assay Quantification Quantification of Enkephalin Production (e.g., HPLC) Inhibition_Assay->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination

Caption: Workflow for MRFA in vitro bioactivity testing.

Potential Direct Effects on Neuronal Cells

Currently, there is a lack of published in vitro studies specifically investigating the direct effects of this compound on neuronal cells, independent of its role as an EGE inhibitor. Future research could explore:

  • Receptor Binding: Investigating whether MRFA binds to any known neuronal receptors, including opioid receptors or other G-protein coupled receptors.

  • Neuronal Viability and Proliferation: Assessing the impact of MRFA on the survival and growth of cultured neuronal cell lines.

  • Neurotransmitter Release: Examining if MRFA can modulate the release of neurotransmitters from primary neurons or neuronal cell lines.

  • Signaling Pathway Activation: Determining if MRFA can activate intracellular signaling cascades in neuronal cells.

Conclusion

This compound is a well-established competitive inhibitor of a soluble enkephalin-generating endopeptidase from rat brain. This technical guide has provided a detailed overview of its in vitro bioactivity, including the available quantitative data and a comprehensive experimental protocol for its characterization. While its primary known function is the inhibition of EGE, the potential for direct neuronal effects of MRFA remains an open and intriguing area for future investigation. The information presented herein serves as a solid foundation for researchers and drug development professionals to further explore the therapeutic and scientific potential of this tetrapeptide.

References

The Role of Myocardin-Related Transcription Factor A (MRTFA) in Protein-Protein Interaction Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardin-Related Transcription Factor A (MRTFA), also known as MKL1, is a pivotal transcriptional coactivator that plays a crucial role in a multitude of cellular processes, including cell differentiation, migration, and cytoskeletal dynamics.[1][2] Its function is intricately regulated by a web of protein-protein interactions, making it a key subject of investigation in fundamental cell biology and a potential target for therapeutic intervention in various diseases, including cancer and fibrotic disorders. This technical guide provides a comprehensive overview of the role of MRTFA in protein-protein interaction studies, detailing its key interacting partners, the signaling pathways it governs, and the experimental methodologies used to elucidate its complex network of interactions.

Key Protein-Protein Interactions of MRTFA

MRTFA's function as a transcriptional coactivator is contingent on its dynamic interactions with several key proteins. These interactions dictate its subcellular localization and its ability to regulate gene expression.

Interaction with Globular Actin (G-actin)

The most critical regulatory interaction for MRTFA is its binding to monomeric globular actin (G-actin).[1][3] In its inactive state, MRTFA is sequestered in the cytoplasm through the binding of G-actin to its N-terminal RPEL domains.[1] This interaction masks a nuclear localization signal (NLS) within MRTFA, preventing its translocation to the nucleus.[4] A decrease in the cellular pool of G-actin, typically triggered by signaling events that promote actin polymerization, leads to the dissociation of G-actin from MRTFA. This unmasks the NLS, allowing MRTFA to enter the nucleus and activate gene expression.[1][4]

Interaction with Serum Response Factor (SRF)

Once in the nucleus, MRTFA forms a complex with the Serum Response Factor (SRF), a MADS-box transcription factor.[1][2][5] MRTFA acts as a potent coactivator for SRF, and this complex binds to CArG box DNA sequences in the promoter regions of numerous target genes. These target genes are predominantly involved in cytoskeletal organization, cell adhesion, and motility.[1][3] The interaction between MRTFA and SRF is essential for the transcriptional activation of these genes.[6]

Interaction with SMADs

MRTFA also engages in cross-talk with the Transforming Growth Factor-beta (TGF-β) signaling pathway through its interaction with SMAD proteins, particularly SMAD3.[7][8][9] This interaction appears to be complex, with some studies suggesting an inhibitory role of SMAD3 on MRTFA-mediated transcription, potentially by competing for binding to SRF or by recruiting other inhibitory factors.[10] Conversely, other evidence points to a cooperative role in certain cellular contexts. This interplay between MRTFA and SMADs highlights the integration of cytoskeletal signaling with growth factor-induced transcriptional programs.

Interaction with STAT5b

Emerging evidence suggests a link between MRTFA and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway through an interaction with STAT5b.[1] While the functional consequences of this interaction are still under investigation, it points to a potential role for MRTFA in integrating signals from cytokine receptors with changes in gene expression related to cell growth, differentiation, and immunity.[11][12]

Quantitative Data on MRTFA Interactions

A comprehensive understanding of protein-protein interactions requires quantitative data on their binding affinities. However, detailed quantitative data, such as dissociation constants (Kd), for most of MRTFA's interactions are not extensively reported in the publicly available literature. The table below summarizes the available qualitative and semi-quantitative information.

Interacting PartnerMethod of DetectionQuantitative DataReference
G-actin Co-Immunoprecipitation, In vitro binding assaysMyocardin, a related family member, has a low affinity for G-actin. MRTFA's affinity is implied to be higher, but specific Kd values are not consistently reported.[1][3][1][3]
SRF Co-Immunoprecipitation, ChIP-seq, In vitro complex formationForms a stable complex. While essential for function, specific binding affinity (Kd) is not readily available.[13][13]
SMAD3 Co-ImmunoprecipitationDirect interaction confirmed.[7][8][9] Apparent affinity for some SMADs with RNA is in the nanomolar range, but the affinity for MRTFA is not specified.[6][6][7][8][9]
STAT5b Not specified in detailInteraction is suggested by recent evidence, but quantitative data is lacking.[1][1]

Note: The lack of extensive quantitative data highlights a significant area for future research in the field of MRTFA biology.

Signaling Pathways Involving MRTFA

MRTFA is a central node in several key signaling pathways that translate extracellular cues into changes in gene expression.

RhoA-Actin-MRTFA-SRF Signaling Pathway

This is the most well-characterized pathway involving MRTFA. Extracellular signals, such as growth factors or mechanical stress, activate the small GTPase RhoA. Activated RhoA promotes the polymerization of G-actin into filamentous actin (F-actin), thereby depleting the pool of G-actin available to bind and inhibit MRTFA. This leads to MRTFA's nuclear translocation and the activation of SRF-dependent transcription.

RhoA_Actin_MRTFA_SRF_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor RhoA_GDP RhoA-GDP (inactive) Receptor->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Actin_Polymerization Actin Polymerization RhoA_GTP->Actin_Polymerization promotes F_Actin F-actin Actin_Polymerization->F_Actin G_Actin G-actin G_Actin->Actin_Polymerization MRTFA_G_Actin MRTFA:G-actin (inactive complex) G_Actin->MRTFA_G_Actin MRTFA_free MRTFA (free) MRTFA_G_Actin->MRTFA_free dissociation MRTFA_nuc MRTFA MRTFA_free->MRTFA_nuc Nuclear Import MRTFA_SRF MRTFA:SRF Complex MRTFA_nuc->MRTFA_SRF SRF SRF SRF->MRTFA_SRF CArG_Box CArG Box (DNA) MRTFA_SRF->CArG_Box binds Target_Gene_Expression Target Gene Expression CArG_Box->Target_Gene_Expression activates

RhoA-Actin-MRTFA-SRF Signaling Pathway
TGF-β-SMAD-MRTFA Signaling Pathway

The TGF-β signaling pathway, a critical regulator of cell growth and differentiation, can intersect with the MRTFA pathway. TGF-β binding to its receptor leads to the phosphorylation and activation of SMAD proteins. Activated SMADs can then interact with MRTFA, although the precise nature and outcome of this interaction can be context-dependent, leading to either potentiation or inhibition of MRTFA's transcriptional activity.

TGFb_SMAD_MRTFA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor SMAD2_3_inactive SMAD2/3 (inactive) TGF_beta_Receptor->SMAD2_3_inactive phosphorylates SMAD2_3_active p-SMAD2/3 (active) SMAD2_3_inactive->SMAD2_3_active SMAD_Complex SMAD Complex SMAD2_3_active->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_nuc SMAD Complex SMAD_Complex->SMAD_Complex_nuc Nuclear Import Crosstalk Crosstalk/ Interaction SMAD_Complex_nuc->Crosstalk MRTFA_nuc MRTFA MRTFA_nuc->Crosstalk Target_Gene_Expression Target Gene Expression Crosstalk->Target_Gene_Expression regulates

TGF-β-SMAD-MRTFA Signaling Pathway
JAK-STAT-MRTFA Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding, Janus kinases (JAKs) phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression. The reported interaction between STAT5b and MRTFA suggests a potential mechanism for crosstalk between cytokine signaling and the regulation of cytoskeletal and migratory genes.

JAK_STAT_MRTFA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT5b_inactive STAT5b (inactive) JAK->STAT5b_inactive phosphorylates STAT5b_active p-STAT5b (active) STAT5b_inactive->STAT5b_active STAT5b_dimer STAT5b Dimer STAT5b_active->STAT5b_dimer dimerizes STAT5b_dimer_nuc STAT5b Dimer STAT5b_dimer->STAT5b_dimer_nuc Nuclear Import Crosstalk Crosstalk/ Interaction STAT5b_dimer_nuc->Crosstalk MRTFA_nuc MRTFA MRTFA_nuc->Crosstalk Target_Gene_Expression Target Gene Expression Crosstalk->Target_Gene_Expression regulates

JAK-STAT-MRTFA Signaling Pathway

Experimental Protocols

Studying the protein-protein interactions of MRTFA requires a combination of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Endogenous MRTFA Interactions

This protocol describes the immunoprecipitation of endogenous MRTFA to identify its interacting partners from cell lysates.[9][14][15][16][17]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-MRTFA antibody

  • Control IgG antibody (from the same species as the anti-MRTFA antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-MRTFA antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against MRTFA and its suspected interacting partners. Alternatively, the eluate can be subjected to mass spectrometry for unbiased identification of interacting proteins.

Experimental Workflow for Co-Immunoprecipitation:

CoIP_Workflow Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Pre_Clearing 3. Pre-clearing with Beads Cell_Lysis->Pre_Clearing Immunoprecipitation 4. Immunoprecipitation (Anti-MRTFA or IgG) Pre_Clearing->Immunoprecipitation Washing 5. Washing Immunoprecipitation->Washing Elution 6. Elution Washing->Elution Analysis 7. Analysis (Western Blot / Mass Spec) Elution->Analysis

Co-Immunoprecipitation Workflow
Yeast Two-Hybrid (Y2H) Screening with MRTFA as Bait

The Y2H system is a powerful genetic method to identify novel protein-protein interactions in vivo.[18][19][20][21] In this setup, MRTFA is used as the "bait" to screen a cDNA library of "prey" proteins.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait plasmid (e.g., pGBKT7) with MRTFA cloned in-frame with the DNA-binding domain (BD)

  • Prey cDNA library cloned into a prey plasmid (e.g., pGADT7) with the activation domain (AD)

  • Yeast transformation reagents

  • Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Construction and Auto-activation Test:

    • Clone the full-length or a specific domain of MRTFA into the bait plasmid.

    • Transform the bait plasmid into a suitable yeast strain.

    • Plate the transformed yeast on selective media (SD/-Trp and SD/-Trp/-His) to ensure the bait itself does not auto-activate the reporter genes.

  • Library Screening:

    • Transform the prey cDNA library into a yeast strain of the opposite mating type.

    • Mate the bait- and prey-containing yeast strains.

    • Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification of Positive Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

  • Validation:

    • Re-transform the identified prey plasmid with the bait plasmid into fresh yeast to confirm the interaction.

    • Perform additional assays, such as Co-IP, to validate the interaction in a different system.

Logical Flow of a Yeast Two-Hybrid Screen:

Y2H_Logic Bait_Construction Construct Bait (BD-MRTFA) Yeast_Transformation Transform Yeast Bait_Construction->Yeast_Transformation Prey_Library Prepare Prey Library (AD-cDNA) Prey_Library->Yeast_Transformation Mating Mate Bait and Prey Strains Yeast_Transformation->Mating Selection Select on High-Stringency Media Mating->Selection Positive_Clones Isolate Positive Clones Selection->Positive_Clones Sequencing Sequence Prey Plasmids Positive_Clones->Sequencing Identification Identify Interacting Proteins Sequencing->Identification

Yeast Two-Hybrid Screening Logic
Mass Spectrometry for Identification of MRTFA Interactors

Mass spectrometry (MS) coupled with affinity purification is a powerful and unbiased approach to identify the components of protein complexes.[22][23][24][25]

Materials:

  • Co-immunoprecipitation eluate (as described above)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Protein identification software (e.g., Mascot, Sequest)

Procedure:

  • Sample Preparation:

    • Elute the MRTFA protein complex from the beads under denaturing conditions.

    • Reduce and alkylate the proteins to linearize them.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography based on their hydrophobicity.

    • Introduce the separated peptides into the mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS/MS scan).

  • Data Analysis:

    • Use protein identification software to search the generated MS/MS spectra against a protein sequence database.

    • The software matches the experimental fragmentation patterns to theoretical patterns to identify the peptides and, consequently, the proteins in the original complex.

    • Filter the results to remove common contaminants and non-specific binders by comparing to control immunoprecipitations.

Workflow for Mass Spectrometry-based Interactome Analysis:

MassSpec_Workflow Affinity_Purification 1. Affinity Purification (e.g., Co-IP of MRTFA) Protein_Digestion 2. Protein Digestion (Trypsin) Affinity_Purification->Protein_Digestion LC_Separation 3. Liquid Chromatography Peptide Separation Protein_Digestion->LC_Separation MS_Analysis 4. Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Database_Search 5. Database Searching MS_Analysis->Database_Search Protein_Identification 6. Protein Identification and Validation Database_Search->Protein_Identification

Mass Spectrometry Workflow
Nuclear Translocation Assay

This assay is used to quantify the movement of MRTFA from the cytoplasm to the nucleus upon stimulation.[26][27]

Materials:

  • Cells expressing a fluorescently tagged MRTFA (e.g., MRTFA-GFP)

  • Fluorescence microscope with live-cell imaging capabilities

  • Image analysis software (e.g., ImageJ)

  • Stimulants (e.g., serum, cytochalasin D) and inhibitors (e.g., latrunculin B) of the Rho-actin pathway

Procedure:

  • Cell Culture and Transfection:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Transfect cells with a plasmid encoding MRTFA-GFP.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C and 5% CO2.

    • Acquire baseline images of the subcellular localization of MRTFA-GFP.

    • Add the stimulant or inhibitor to the cells.

    • Acquire images at regular time intervals to monitor the translocation of MRTFA-GFP.

  • Image Analysis:

    • For each cell at each time point, measure the mean fluorescence intensity in the nucleus and in the cytoplasm.

    • Calculate the nuclear-to-cytoplasmic fluorescence ratio to quantify the extent of nuclear translocation.

Conclusion

Myocardin-Related Transcription Factor A is a critical integrator of signaling pathways that control gene expression in response to changes in the cellular microenvironment. Its function is exquisitely regulated by a series of dynamic protein-protein interactions, most notably with G-actin and SRF. The study of these interactions is fundamental to understanding the molecular basis of cellular processes such as differentiation, migration, and mechanotransduction. While significant progress has been made in identifying the key players in the MRTFA interactome, a notable gap exists in the quantitative understanding of these interactions. Future research efforts focused on determining the binding affinities and kinetics of MRTFA's interactions will be crucial for developing a more complete and predictive model of its function. The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect the intricate network of MRTFA's protein-protein interactions and to explore its potential as a therapeutic target in a range of human diseases.

References

An In-depth Technical Guide to the Hydrophobic Properties of Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hydrophobic characteristics of the tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala or MRFA). Understanding the hydrophobicity of this peptide is crucial for its application in research and potential therapeutic development, particularly in the context of its role as an inhibitor of enkephalin-generating endopeptidase (EGE).

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a peptide is a critical physicochemical parameter that influences its solubility, stability, membrane permeability, and interaction with biological targets. It can be quantified using various experimental and computational methods. Below is a summary of the available quantitative data for this compound.

ParameterValueMethodDescription
Calculated LogP (XLogP3) -3.8ComputationalA calculated logarithm of the octanol-water partition coefficient. A negative value indicates a higher affinity for the aqueous phase, suggesting overall hydrophilicity.
Grand Average of Hydropathy (GRAVY) 0.5ComputationalA score calculated as the sum of hydropathy values of all the amino acids, divided by the number of residues. A positive value suggests a tendency towards hydrophobicity.[1]

The Role of Individual Amino Acids in the Hydrophobicity of this compound

The overall hydrophobic character of a peptide is determined by the collective properties of its constituent amino acid residues.

  • Methionine (Met): Generally considered a hydrophobic amino acid.[2][3]

  • Arginine (Arg): A strongly basic and hydrophilic amino acid due to its guanidinium group.[2][3]

  • Phenylalanine (Phe): A highly hydrophobic aromatic amino acid.[2][3]

  • Alanine (Ala): A small, nonpolar, and hydrophobic amino acid.[2][3]

The presence of the highly hydrophilic Arginine residue significantly influences the overall character of the MRFA peptide, contributing to its negative calculated LogP value, despite the presence of three hydrophobic residues. The positive GRAVY score, however, indicates that the hydrophobic residues do impart a notable nonpolar character to the molecule.

Experimental Protocols for Determining Peptide Hydrophobicity

Accurate characterization of a peptide's hydrophobicity relies on standardized experimental procedures. The following are detailed methodologies for two common approaches.

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for experimentally determining the LogP of a compound.[4][5][6]

Materials:

  • This compound peptide

  • 1-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with 1-octanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and water (or PBS) in a large container and shake vigorously for 24 hours. Allow the phases to separate completely.

  • Peptide Solution Preparation: Prepare a stock solution of this compound in the aqueous phase (water or PBS) at a known concentration.

  • Partitioning:

    • Add a precise volume of the peptide stock solution to a separatory funnel.

    • Add an equal volume of the pre-saturated 1-octanol.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the peptide between the two phases.

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the peptide in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or RP-HPLC).

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the peptide in the organic phase to its concentration in the aqueous phase: P = [Peptide]octanol / [Peptide]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Assessment of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The retention time of a peptide on a reversed-phase column is a good indicator of its relative hydrophobicity.[7][8][9]

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound peptide sample

Procedure:

  • Sample Preparation: Dissolve the this compound peptide in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm

    • Column Temperature: 25°C

    • Gradient Elution: A linear gradient is typically used to elute peptides of varying hydrophobicities. A representative gradient is as follows:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (linear gradient)

      • 40-45 min: 95% B (isocratic wash)

      • 45-50 min: 95% to 5% B (linear gradient to re-equilibrate)

      • 50-60 min: 5% B (isocratic re-equilibration)

  • Data Analysis: The retention time (tR) of the peptide peak is recorded. A longer retention time indicates greater hydrophobicity, as the peptide interacts more strongly with the hydrophobic stationary phase.

Visualizing Hydrophobic Interactions and Experimental Workflows

Role of Hydrophobicity in Enzyme Inhibition

The tetrapeptide this compound is a known competitive inhibitor of enkephalin-generating endopeptidase (EGE). The interaction between the peptide and the enzyme's active site is governed by a combination of factors, including hydrophobic interactions. The hydrophobic residues of MRFA (Met, Phe, Ala) can interact with nonpolar pockets within the enzyme's active site, contributing to the binding affinity and inhibitory activity.

Met Met (Hydrophobic) HydrophobicPocket Hydrophobic Pocket Met->HydrophobicPocket Hydrophobic Interaction Arg Arg (Hydrophilic) ChargedPocket Charged/Polar Pocket Arg->ChargedPocket Electrostatic Interaction Phe Phe (Hydrophobic) Phe->HydrophobicPocket Hydrophobic Interaction Ala Ala (Hydrophobic) Ala->HydrophobicPocket Hydrophobic Interaction

Caption: Hydrophobic and electrostatic interactions of MRFA with the EGE active site.

Experimental Workflow for Hydrophobicity Characterization

The process of characterizing the hydrophobic properties of a peptide like this compound involves a logical sequence of computational and experimental steps.

start Start: Peptide Synthesis (this compound) comp_analysis Computational Analysis (LogP, GRAVY score) start->comp_analysis exp_design Experimental Design comp_analysis->exp_design logp_exp LogP Determination (Shake-Flask Method) exp_design->logp_exp hplc_exp RP-HPLC Analysis exp_design->hplc_exp data_analysis Data Analysis and Hydrophobicity Assessment logp_exp->data_analysis hplc_exp->data_analysis end End: Characterized Hydrophobic Profile data_analysis->end

Caption: Workflow for characterizing peptide hydrophobicity.

Conclusion

The tetrapeptide this compound possesses a nuanced hydrophobic character, with a combination of hydrophobic and hydrophilic residues contributing to its overall properties. While computational methods provide valuable initial assessments, experimental determination of its LogP and RP-HPLC retention behavior is essential for a complete understanding. This knowledge is critical for optimizing its use as a research tool and for any future drug development efforts targeting enzymes like enkephalin-generating endopeptidase, where hydrophobic interactions play a key role in molecular recognition and inhibition.

References

Met-Arg-Phe-Ala as a Substrate for Dipeptidyl Peptidase III: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase III (DPP III) is a zinc-dependent metallopeptidase belonging to the M49 family.[1] This cytosolic enzyme plays a crucial role in intracellular protein catabolism by cleaving dipeptides from the N-terminus of various oligopeptides, typically ranging from three to ten amino acids in length.[2] DPP III exhibits broad substrate specificity and is implicated in several physiological processes, including the regulation of the renin-angiotensin system, pain modulation, and the cellular response to oxidative stress.[3][4] The tetrapeptide Met-Arg-Phe-Ala (MRFA) has been identified as a substrate for dipeptidyl peptidase III, making it a valuable tool for studying the enzyme's activity and function.[2] This technical guide provides a comprehensive overview of MRFA as a DPP III substrate, including available data, experimental protocols, and the broader context of DPP III's role in cellular signaling.

This compound as a Substrate for DPP III

This compound is a tetrapeptide that serves as a substrate for DPP III. The enzyme cleaves the peptide bond between Arg and Phe, releasing the dipeptide Met-Arg.

Quantitative Data
SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism/Enzyme SourceReference
Arg-Arg-β-naphthylamideData not availableData not availableData not availableCaldisericum sp.[1]
This compound Not available Not available Not available Not specified

Note: The table is structured to include kinetic data for MRFA once it becomes available in the literature.

Experimental Protocols

The following section details a generalized experimental protocol for a fluorescence-based assay to measure DPP III activity. This protocol, while based on the use of common fluorogenic substrates, can be adapted for use with this compound coupled to a fluorophore or a suitable detection system.

Fluorescence-Based DPP III Activity Assay

This assay measures the enzymatic activity of DPP III by monitoring the increase in fluorescence resulting from the cleavage of a fluorogenic substrate.

Materials and Reagents

Reagent/EquipmentSupplier/Specifications
Recombinant Human DPP IIICommercial supplier (e.g., R&D Systems)
Fluorogenic Substrate (e.g., Arg-Arg-AMC)Commercial supplier (e.g., Bachem)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)Standard laboratory grade
96-well black microplateSuitable for fluorescence measurements
Fluorescence microplate readerCapable of excitation/emission at appropriate wavelengths
Standard laboratory equipment (pipettes, tubes)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Set up 96-well plate (Controls and Samples) reagent_prep->plate_setup add_enzyme Add DPP III to wells plate_setup->add_enzyme add_substrate Initiate reaction by adding substrate add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure fluorescence kinetically incubation->read_fluorescence calculate_rate Calculate initial reaction rates read_fluorescence->calculate_rate determine_activity Determine enzyme activity calculate_rate->determine_activity

Caption: General workflow for a DPP III fluorescence-based activity assay.

Procedure

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant DPP III enzyme to the desired concentration in assay buffer.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup:

    • Add assay buffer to the wells of a 96-well black microplate.

    • Add the DPP III enzyme solution to the appropriate wells. Include wells with buffer only as a negative control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Calculate the specific activity of the enzyme, typically expressed in units of fluorescence change per unit time per amount of enzyme.

Role in Signaling Pathways

DPP III is involved in key signaling pathways through its ability to degrade bioactive peptides.

Renin-Angiotensin System (RAS)

DPP III contributes to the regulation of the renin-angiotensin system, a critical pathway for blood pressure control.[3] The enzyme can degrade angiotensin II, a potent vasoconstrictor, thereby potentially modulating its physiological effects.[4]

ras_pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE DPPIII DPPIII AngiotensinII->DPPIII Degradation Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction InactiveFragments InactiveFragments DPPIII->InactiveFragments

Caption: Role of DPP III in the Renin-Angiotensin System.

Keap1-Nrf2 Oxidative Stress Response Pathway

DPP III has been shown to interact with the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[4] Under conditions of oxidative stress, DPP III can bind to Keap1, which leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant genes.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & targets for degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation DPPIII DPPIII DPPIII->Keap1 Binds ARE Antioxidant Response Element Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Caption: DPP III's involvement in the Keap1-Nrf2 pathway.

Conclusion and Future Directions

This compound is a recognized substrate of dipeptidyl peptidase III and a useful tool for probing its enzymatic function. While specific kinetic data for this substrate are currently lacking in the literature, the generalized protocols provided in this guide offer a starting point for its use in DPP III activity assays. Further research is needed to fully characterize the kinetics of MRFA hydrolysis by DPP III and to elucidate the specific roles of this cleavage event in the context of the signaling pathways in which DPP III participates. Such studies will be invaluable for a deeper understanding of DPP III's physiological functions and for the development of novel therapeutic strategies targeting this enzyme.

References

Methodological & Application

Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is fundamental to a vast array of applications in research and pharmaceutical development, including proteomics, metabolomics, and drug discovery. Mass spectrometry (MS) is a powerful analytical technique for these purposes, but its accuracy is critically dependent on precise calibration. The tetrapeptide Met-Arg-Phe-Ala (MRFA) is a widely used and reliable standard for the calibration of mass spectrometers, particularly in positive ion electrospray ionization (ESI) mode. Its chemical properties, including its stable isotopic profile and clear fragmentation pattern, make it an excellent calibrant for ensuring high mass accuracy across a broad mass range.

This document provides a detailed guide for the use of MRFA as a component in a mass spectrometry calibration solution. It includes protocols for the preparation of calibration standards, instrument setup, and data acquisition, along with quantitative data for the expected ions.

Physicochemical Properties of MRFA

A comprehensive understanding of the calibrant's properties is essential for its effective use.

PropertyValueReference
Full Name L-Methionyl-L-arginyl-L-phenylalanyl-L-alanine
Molecular Formula C₂₃H₃₇N₇O₅S[1][2]
Average Molecular Weight 523.7 g/mol [3]
Monoisotopic Mass 523.2628 u
Appearance White to off-white powder[1][2]
Purity ≥97% (HPLC)
Storage -20°C[1][2]

Quantitative Data for Calibration Solution

MRFA is typically used in a mixture with other standards to provide multiple calibration points across a wide m/z range. A common formulation includes Caffeine and Ultramark 1621. The expected singly charged positive ions ([M+H]⁺) for this calibration mixture are detailed below.

CompoundMolecular FormulaMonoisotopic Mass (u)[M+H]⁺ m/z
CaffeineC₈H₁₀N₄O₂194.0804195.0876
This compound (MRFA) C₂₃H₃₇N₇O₅S 523.2628 524.2701
Ultramark 1621 (example ion 1)VariesVaries1022
Ultramark 1621 (example ion 2)VariesVaries1122
Ultramark 1621 (example ion 3)VariesVaries1222
Ultramark 1621 (example ion 4)VariesVaries1322
Ultramark 1621 (example ion 5)VariesVaries1422
Ultramark 1621 (example ion 6)VariesVaries1522

Note: Ultramark 1621 is a mixture of fluorinated phosphazines, producing a characteristic pattern of ions separated by 100 m/z. The exact masses of Ultramark 1621 ions may vary slightly between batches.

Experimental Protocols

This section provides detailed protocols for the preparation of stock solutions and the final calibration mixture, followed by the mass spectrometer calibration procedure.

Preparation of Stock Solutions

1. This compound (MRFA) Stock Solution (166.7 pmol/µL):

  • Weigh 3.0 mg of MRFA acetate salt into a clean microcentrifuge tube.[3]

  • Dissolve the MRFA in 1.0 mL of 50:50 methanol:water to create a 5.0 nmol/µL solution.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Transfer 50 µL of the 5 nmol/µL solution into a new clean polypropylene tube.[3]

  • Add 1.45 mL of 50:50 methanol:water to the tube and mix thoroughly.[3]

  • Label the tube "MRFA Stock Solution (166.7 pmol/µL)" and store at -20°C.[3]

2. Caffeine Stock Solution (1 mg/mL):

  • A commercially available 1 mg/mL solution of caffeine in methanol is recommended for consistency.

3. Ultramark 1621 Stock Solution:

  • Using a glass syringe, dissolve 10 µL of Ultramark 1621 in 10 mL of acetonitrile.

  • Mix the solution thoroughly.

  • Label the vial "Ultramark 1621 Stock Solution" and store in a freezer.

Preparation of Positive Ion Mode Calibration Solution
  • In a clean, light-protected 10 mL volumetric flask, add the following components using calibrated pipettes:

    • 20 µL of Caffeine stock solution (1 mg/mL).[3]

    • 100 µL of MRFA stock solution (166.7 pmol/µL).[3]

    • 100 µL of Ultramark 1621 stock solution.[3]

  • Add 5 mL of acetonitrile to the flask.

  • Bring the final volume to 10 mL with a 50:50 methanol:water solution.[3]

  • Add 100 µL of glacial acetic acid (to achieve a final concentration of 1%).

  • Mix the solution thoroughly.

  • Transfer the final solution to a clean, labeled vial for use.

Mass Spectrometer Calibration Protocol

This protocol provides a general guideline for ESI-MS calibration. Instrument-specific parameters may need to be optimized.

1. Instrument Setup:

  • Set up the mass spectrometer for positive ion mode ESI.

  • Ensure the ion source is clean to prevent contamination.

  • Load the prepared Positive Ion Mode Calibration Solution into a syringe and place it in a syringe pump.

2. Infusion and Signal Optimization:

  • Infuse the calibration solution into the mass spectrometer at a stable flow rate, typically between 2-5 µL/min.

  • Adjust the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to obtain a stable and strong ion signal for the calibrant ions.

  • Monitor the real-time spectrum to ensure the presence and stability of the expected calibrant peaks (e.g., m/z 195, 524, and the Ultramark 1621 cluster).

3. Data Acquisition and Calibration:

  • Set the mass spectrometer to acquire data over a mass range that encompasses all the calibrant ions (e.g., m/z 150-2000).

  • Acquire a sufficient number of scans to obtain a high-quality averaged spectrum.

  • Using the instrument's calibration software, perform a mass calibration using the known m/z values of the caffeine, MRFA, and Ultramark 1621 ions.

  • The software will generate a new calibration curve. Verify that the mass accuracy is within the desired tolerance (typically < 5 ppm for high-resolution instruments).

Diagrams

Experimental Workflow for Mass Spectrometer Calibration

G Mass Spectrometer Calibration Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_cal Calibration prep_stocks Prepare Stock Solutions (MRFA, Caffeine, Ultramark 1621) prep_cal_mix Prepare Calibration Mixture prep_stocks->prep_cal_mix load_syringe Load Syringe with Calibration Mix prep_cal_mix->load_syringe infuse Infuse Calibrant (2-5 µL/min) load_syringe->infuse setup_ms Set Up Mass Spectrometer (Positive ESI Mode) setup_ms->infuse optimize Optimize Ion Signal infuse->optimize acquire Acquire Spectrum (e.g., m/z 150-2000) optimize->acquire calibrate Perform Mass Calibration (using known m/z values) acquire->calibrate verify Verify Mass Accuracy (< 5 ppm) calibrate->verify

Caption: Workflow for MS calibration using MRFA.

Logical Relationship of Calibration Components

G Calibration Standard Components and Their Role cluster_components Components cluster_purpose Purpose Cal_Standard Calibration Standard Caffeine Caffeine (m/z 195) Cal_Standard->Caffeine MRFA This compound (m/z 524) Cal_Standard->MRFA Ultramark Ultramark 1621 (m/z >1000) Cal_Standard->Ultramark Low_Mass Low Mass Range Calibration Caffeine->Low_Mass Mid_Mass Mid Mass Range Calibration MRFA->Mid_Mass High_Mass High Mass Range Calibration Ultramark->High_Mass

Caption: Components of the calibration standard.

Conclusion

The tetrapeptide this compound is an indispensable tool for achieving high mass accuracy in mass spectrometry. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently and accurately calibrate their mass spectrometers, ensuring the reliability and reproducibility of their analytical results. The use of a well-characterized calibration mixture containing MRFA is a critical step in any workflow that relies on precise mass determination.

References

Application Notes and Protocol for the Dissolution of Lyophilized Met-Arg-Phe-Ala (MRFA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Met-Arg-Phe-Ala (MRFA) is a tetrapeptide that acts as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE) and is utilized in neurological disease research.[1] It is also used as a calibration standard in mass spectrometry.[2] Proper dissolution of lyophilized MRFA is critical for its biological activity and for obtaining reliable and reproducible experimental results.[3] Lyophilized peptides are stable when stored at -20°C, but require careful reconstitution to avoid degradation or loss of effectiveness.[4] This document provides a detailed protocol for the dissolution of lyophilized MRFA, including solvent selection, step-by-step instructions, and storage recommendations.

Physicochemical Properties of MRFA:

Understanding the properties of MRFA is essential for selecting the appropriate dissolution solvent.

PropertyValueSource
Molecular Formula C₂₃H₃₇N₇O₅S[2][5][6]
Molecular Weight 523.65 g/mol [5][6]
Theoretical pI 11.05[2]
Appearance White powder[5]

Due to its high theoretical isoelectric point (pI) of 11.05, MRFA is a basic peptide.[2] Basic peptides are generally soluble in acidic solutions.[7][8][9][10] One supplier notes that MRFA is soluble in DMSO at a concentration of ≥ 100 mg/mL.[1]

Experimental Protocol: Dissolving Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized MRFA to a desired stock concentration.

Materials:

  • Lyophilized this compound (MRFA) vial

  • Sterile, distilled water

  • 0.1% Acetic acid in sterile water (optional)

  • Dimethyl sulfoxide (DMSO), newly opened[1]

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Sterile, calibrated pipettes and pipette tips

  • Vortex mixer

  • Benchtop centrifuge

Protocol Workflow Diagram:

G Figure 1: Workflow for Dissolving Lyophilized MRFA cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate vial to room temperature B Briefly centrifuge the vial A->B C Select appropriate solvent B->C D Add solvent to the vial C->D E Gently agitate to dissolve D->E F Visually inspect for complete dissolution E->F G Aliquot the stock solution F->G H Store at -20°C or -80°C G->H

Caption: Figure 1: Workflow for Dissolving Lyophilized MRFA

Step-by-Step Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized MRFA to equilibrate to room temperature for at least 15-20 minutes.[11][12] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[11]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.[9]

  • Solvent Selection: Based on the basic nature of MRFA, the following solvents are recommended. The choice of solvent will depend on the requirements of the downstream application.

    • Sterile Distilled Water: For many applications, sterile distilled water is a suitable solvent.

    • Aqueous Acetic Acid (0.1%): If the peptide does not readily dissolve in water, an acidic solution can be used.[8][9][10] A low concentration of acetic acid is generally compatible with biological assays.

    • DMSO: For a high concentration stock solution, DMSO can be used.[1] Note that DMSO may be incompatible with certain biological systems.[7] It is also recommended to use a fresh, unopened vial of DMSO as it is hygroscopic.[1]

  • Reconstitution: a. Carefully open the vial. b. Using a sterile, calibrated pipette, add the desired volume of the chosen solvent to the vial. To minimize foaming and potential degradation, gently dispense the solvent down the side of the vial.[11] c. Gently swirl or rock the vial to dissolve the peptide.[3][12] Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.[3][12] d. Allow the solution to sit for 15-30 minutes to ensure complete dissolution.[3]

  • Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.[3] If particles remain, gentle warming or sonication may be used to aid dissolution.[7][12]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide solution into sterile, low-protein binding microcentrifuge tubes.[10] b. For short-term storage, the solution can be kept at 2-8°C for up to a week.[12] c. For long-term storage, store the aliquots at -20°C or -80°C.[1][4] When stored at -20°C, the solution should be used within one month, and at -80°C, within six months.[1] Peptides containing methionine, like MRFA, are susceptible to oxidation, so it is crucial to store them properly.[7]

Solvent Selection Guide

The choice of solvent is critical for the successful reconstitution of MRFA. This decision tree provides a logical guide for selecting the appropriate solvent.

Solvent Selection Decision Tree:

G Figure 2: Solvent Selection for MRFA Dissolution Start Start: Reconstitute Lyophilized MRFA IsWaterCompatible Is the intended application compatible with water? Start->IsWaterCompatible TryWater Attempt to dissolve in sterile distilled water IsWaterCompatible->TryWater Yes IsAcidCompatible Is the application compatible with dilute acetic acid? IsWaterCompatible->IsAcidCompatible No DissolvedInWater Is the peptide fully dissolved? TryWater->DissolvedInWater UseWaterSolution Proceed with aqueous solution DissolvedInWater->UseWaterSolution Yes DissolvedInWater->IsAcidCompatible No TryAceticAcid Attempt to dissolve in 0.1% acetic acid IsAcidCompatible->TryAceticAcid Yes IsDMSOCompatible Is the application compatible with DMSO? IsAcidCompatible->IsDMSOCompatible No DissolvedInAcid Is the peptide fully dissolved? TryAceticAcid->DissolvedInAcid UseAcidSolution Proceed with acidic solution DissolvedInAcid->UseAcidSolution Yes DissolvedInAcid->IsDMSOCompatible No UseDMSO Dissolve in DMSO IsDMSOCompatible->UseDMSO Yes ContactSupport Consult technical support for alternative solvents IsDMSOCompatible->ContactSupport No UseDMSOSolution Proceed with DMSO solution UseDMSO->UseDMSOSolution

Caption: Figure 2: Solvent Selection for MRFA Dissolution

Summary of Quantitative Data:

ParameterValue/RecommendationSource
Storage of Lyophilized Peptide -20°C[4][5]
Solubility in DMSO ≥ 100 mg/mL[1]
Short-term Storage of Solution 2-8°C for up to 1 week[12]
Long-term Storage of Solution (-20°C) Up to 1 month[1]
Long-term Storage of Solution (-80°C) Up to 6 months[1]

Disclaimer: This protocol is intended as a guide. Researchers should always refer to the manufacturer's specific instructions for the lot of peptide being used. It is also recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[9][10]

References

Application Note: High-Performance MALDI-MS Analysis of Met-Arg-Phe-Ala (MRFA) Acetate Salt for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of the tetrapeptide Met-Arg-Phe-Ala (MRFA) acetate salt using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). MRFA and related FMRFamide-like peptides (FaLPs) are significant in neuroscience research, acting as neuromodulators and potent competitive inhibitors of enkephalin-generating endopeptidases.[1] This document outlines optimal sample preparation, data acquisition parameters, and expected results for achieving high-quality mass spectra of MRFA, making it a valuable resource for researchers in proteomics, neuroscience, and drug discovery.

Introduction

This compound (MRFA) is a tetrapeptide that belongs to the FMRFamide-like peptide (FaLP) family.[2][3] These peptides are a diverse group of neuropeptides found across various invertebrate and vertebrate species, playing crucial roles in a wide array of physiological processes, including cardioexcitatory activities, muscle contraction, and neuromodulation.[2][4] The significance of MRFA extends to its role as a competitive inhibitor of certain enzymes, such as enkephalin-generating endopeptidase, making it a molecule of interest in neurological disease research.[1][5]

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for the characterization of biomolecules, including peptides.[6] Its high sensitivity, speed, and tolerance to some sample impurities make it an ideal method for the analysis of peptides like MRFA.[6] This application note details a robust protocol for the analysis of MRFA acetate salt using MALDI-MS, ensuring reliable and reproducible results for research and development applications. The peptide has a molecular weight of 523.65 g/mol .

Experimental Protocols

Materials and Reagents
  • This compound (MRFA) acetate salt (≥90% HPLC purity)

  • α-Cyano-4-hydroxycinnamic acid (HCCA) matrix

  • Sinapinic acid (SA) matrix

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • MALDI target plate (stainless steel or equivalent)

Preparation of Solutions

MRFA Stock Solution (1 mg/mL): Dissolve 1 mg of MRFA acetate salt in 1 mL of 0.1% TFA in ultrapure water.

MRFA Working Solutions (1, 10, and 100 µM): Prepare serial dilutions of the MRFA stock solution in 0.1% TFA to achieve final concentrations of 1 µM, 10 µM, and 100 µM.

HCCA Matrix Solution (for peptides < 3000 Da): Prepare a saturated solution of HCCA in a solvent mixture of 50% ACN, 49.9% ultrapure water, and 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.

SA Matrix Solution (for peptides/proteins > 3000 Da): Prepare a saturated solution of SA in a solvent mixture of 50% ACN, 49.9% ultrapure water, and 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.

MALDI Sample Preparation: Dried-Droplet Method

The dried-droplet method is a common and effective technique for preparing peptide samples for MALDI-MS analysis.

  • Analyte-Matrix Mixture: Mix the MRFA working solution with the HCCA matrix solution in a 1:1 (v/v) ratio. For example, mix 1 µL of 10 µM MRFA with 1 µL of saturated HCCA matrix solution.

  • Spotting: Pipette 1 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. This process allows for the co-crystallization of the MRFA analyte within the matrix.

  • Analysis: Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-MS instrument.

G cluster_prep Sample & Matrix Preparation cluster_spotting MALDI Plate Spotting cluster_analysis Data Acquisition MRFA Prepare MRFA Stock (1 mg/mL) Dilute Prepare MRFA Working Solutions (1, 10, 100 µM) MRFA->Dilute Mix Mix MRFA and Matrix (1:1 v/v) Dilute->Mix Matrix Prepare Saturated HCCA Matrix Solution Matrix->Mix Spot Spot 1 µL onto MALDI Target Plate Mix->Spot Dry Air-Dry at Room Temperature Spot->Dry Load Load Plate into MALDI-MS Dry->Load Acquire Acquire Mass Spectrum Load->Acquire

Caption: Experimental workflow for MALDI-MS analysis of MRFA.

Data Acquisition and Analysis

Instrument Settings

The following are suggested starting parameters for a typical MALDI-TOF MS instrument. These may need to be optimized for your specific instrument.

ParameterRecommended Setting
Ionization ModePositive Ion Reflector
Laser TypeNitrogen Laser (337 nm)
Laser FluenceOptimized for best S/N ratio
Mass Range400 - 1000 m/z
Number of Laser Shots200-500 per spectrum
CalibrationExternal, using a standard peptide mix
Data Presentation

The expected monoisotopic mass for the protonated MRFA molecule ([M+H]⁺) is approximately 524.26 Da. The table below summarizes the expected m/z values for common adducts.

Ion SpeciesTheoretical m/z
[M+H]⁺524.26
[M+Na]⁺546.24
[M+K]⁺562.22

Generalized Neuropeptide Signaling Pathway

MRFA is part of the FMRFamide-like peptide family, which are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized signaling cascade initiated by such a neuropeptide.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein activates MRFA MRFA Peptide (Ligand) MRFA->Receptor binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Response Cellular Response (e.g., Neuromodulation) Kinase->Response phosphorylates targets leading to

Caption: Generalized neuropeptide signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful analysis of this compound (MRFA) acetate salt using MALDI-MS. By following the outlined procedures for sample preparation and instrument settings, researchers can obtain high-quality, reproducible mass spectra of this important neuropeptide. The provided workflows and diagrams serve as a valuable resource for laboratories involved in proteomics, neuroscience, and drug development, facilitating further research into the biological roles and therapeutic potential of MRFA and related peptides.

References

Application Notes and Protocols for the Diagnostic Use of H-Met-Arg-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of the synthetic tetrapeptide H-Met-Arg-Phe-Ala-OH, also known as MRFA, in the development of diagnostic assays. The following sections outline its application as a competitive inhibitor for enzyme activity assays, a substrate for peptidase activity measurement, and as a critical component in immunoassays.

Overview of H-Met-Arg-Phe-Ala-OH

H-Met-Arg-Phe-Ala-OH is a synthetic tetrapeptide with the sequence Methionine-Arginine-Phenylalanine-Alanine.[1] It is a valuable tool in various biochemical and diagnostic applications.[2] Notably, it serves as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE) and as a substrate for dipeptidyl peptidase III (DPP3), making it useful for the development of specific enzyme activity assays.[3][4] Its structural similarity to FMRFamide-related peptides (FaRPs) also suggests its utility in immunoassays targeting this class of neuropeptides.[5] Furthermore, H-Met-Arg-Phe-Ala-OH is utilized as a calibration standard in mass spectrometry (ESI-MS).[3][6][7]

Chemical Properties:

PropertyValue
Molecular Formula C23H37N7O5S
Molecular Weight 523.66 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Application 1: Competitive Inhibition Assay for Enkephalin-Generating Endopeptidase (EGE) Activity

This protocol describes a competitive inhibition assay to screen for inhibitors of EGE using H-Met-Arg-Phe-Ala-OH as a known competitor. The assay measures the displacement of a labeled substrate from the enzyme's active site.

Experimental Protocol

Materials:

  • Purified Enkephalin-Generating Endopeptidase (EGE)

  • Fluorogenic or chromogenic EGE substrate

  • H-Met-Arg-Phe-Ala-OH (MRFA)

  • Test compounds (potential inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve H-Met-Arg-Phe-Ala-OH in Assay Buffer to create a stock solution (e.g., 1 mM).

    • Prepare a series of dilutions of H-Met-Arg-Phe-Ala-OH to be used as a standard competitor (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

    • Prepare solutions of test compounds at various concentrations.

    • Dilute the EGE enzyme and the substrate in Assay Buffer to their optimal working concentrations (determined through preliminary experiments).

  • Assay Setup:

    • Add 20 µL of Assay Buffer (for control wells), H-Met-Arg-Phe-Ala-OH dilutions, or test compound solutions to the wells of the microplate.

    • Add 20 µL of the diluted EGE enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Add 10 µL of the EGE substrate solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light if using a fluorogenic substrate.

  • Detection:

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds and H-Met-Arg-Phe-Ala-OH compared to the control wells (enzyme and substrate only).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation

Table 1: Representative Competitive Inhibition Data for EGE

InhibitorConcentration (µM)% InhibitionIC50 (µM)
H-Met-Arg-Phe-Ala-OH0.0115.20.85
0.135.8
152.1
1085.3
10098.7
Compound X0.110.52.5
145.3
1075.1
10095.2

Workflow Diagram

EGE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Solutions: - EGE Enzyme - Substrate - H-Met-Arg-Phe-Ala-OH - Test Compounds Plate Add to 96-well Plate: - Buffer/Inhibitor - EGE Enzyme Reagents->Plate Incubate1 Incubate (15 min, 37°C) Plate->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Incubate2 Incubate (30-60 min, 37°C) Add_Substrate->Incubate2 Read_Plate Measure Signal (Fluorescence/Absorbance) Incubate2->Read_Plate Analysis Calculate % Inhibition Determine IC50 Read_Plate->Analysis DPP3_Activity DPP3 Dipeptidyl Peptidase III (DPP3) Product1 Met-Arg (Dipeptide) DPP3->Product1 Cleavage Product2 Phe-Ala (Dipeptide) DPP3->Product2 Cleavage Substrate H-Met-Arg-Phe-Ala-OH Substrate->DPP3 Substrate Binding Quantification Quantification (e.g., HPLC-MS) Product2->Quantification

Caption: DPP3 cleaves H-Met-Arg-Phe-Ala-OH into two dipeptides.

Application 3: Competitive Immunoassay for FMRFamide-Related Peptides (FaRPs)

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of FMRFamide-related peptides in biological samples, using H-Met-Arg-Phe-Ala-OH as a standard or competitor. The principle relies on the competition between the FaRPs in the sample and a labeled FaRP (or H-Met-Arg-Phe-Ala-OH) for binding to a limited number of anti-FaRP antibody binding sites.

Experimental Protocol

Materials:

  • Anti-FaRP Antibody

  • H-Met-Arg-Phe-Ala-OH (for standard curve)

  • Biotinylated or enzyme-conjugated H-Met-Arg-Phe-Ala-OH (or other FaRP)

  • 96-well microplate, high-binding

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (e.g., 1% BSA in PBS)

  • Streptavidin-HRP (if using biotinylated peptide)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H2SO4)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of anti-FaRP antibody diluted in Coating Buffer.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of H-Met-Arg-Phe-Ala-OH in Sample Diluent to create a standard curve.

    • Prepare biological samples in Sample Diluent.

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the biotinylated/enzyme-conjugated H-Met-Arg-Phe-Ala-OH to all wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • If using a biotinylated peptide, add 100 µL of Streptavidin-HRP and incubate for 1 hour at room temperature. Wash again.

    • Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution.

  • Measurement:

    • Read the absorbance at 450 nm. The signal is inversely proportional to the amount of FaRP in the sample.

Data Presentation

Table 3: Representative Competitive ELISA Data

H-Met-Arg-Phe-Ala-OH (ng/mL)Absorbance (450 nm)
01.852
0.11.534
10.987
100.456
1000.123
10000.058

Logical Relationship Diagram

Competitive_ELISA cluster_principle Principle of Competition cluster_outcome Signal Generation Antibody Anti-FaRP Antibody (Limited Sites) Signal Enzymatic Signal Antibody->Signal Bound Labeled FaRP Generates Signal Sample_Ag FaRP in Sample (Unlabeled) Sample_Ag->Antibody Competes for Binding Labeled_Ag Labeled FaRP (e.g., Biotin-MRFA) Labeled_Ag->Antibody Competes for Binding Inverse Signal is Inversely Proportional to Sample FaRP Concentration Signal->Inverse

Caption: Competitive binding principle in the FaRP ELISA.

Safety Precautions

Standard laboratory safety practices should be followed when handling H-Met-Arg-Phe-Ala-OH and other chemical reagents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For research use only. Not for human use.

References

Application Notes and Protocols for Met-Arg-Phe-Ala Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the cellular effects of the tetrapeptide Met-Arg-Phe-Ala (MRFA). MRFA belongs to the FMRFamide-related peptide (FaRP) family, known for its diverse physiological roles, including neuromodulation and immunomodulation. The following protocols focus on assessing the impact of MRFA on nitric oxide production in macrophage-like cells and its electrophysiological effects on neuronal and muscle cells.

Data Presentation

Table 1: Quantitative Analysis of FMRFamide Effects on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupFMRFamide Concentration (µM)Nitric Oxide (NO) Level (µM)Percentage Reduction Compared to LPS alone
Blank0Low (baseline)N/A
LPS (1 µg/mL)0HighN/A
LPS + FMRFamide0.001Significantly ReducedData not specified
LPS + FMRFamide0.01Significantly ReducedData not specified
LPS + FMRFamide0.1Significantly ReducedData not specified
LPS + FMRFamide1Significantly ReducedData not specified
LPS + FMRFamide10No significant reductionNot significant

Data is synthesized from a study showing a significant reduction in NO production in a time-dependent manner within 48 hours of treatment with 0.01 µM FMRFamide.

Experimental Protocols

Protocol 1: Assessment of MRFA on Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details the methodology to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage-like cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S) solution

  • This compound (MRFA) peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System for NO measurement

  • 96-well cell culture plates

  • Sterile cell culture flasks (T-25 or T-75)

  • Cell scraper

Procedure:

  • Cell Culture and Maintenance:

    • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% P/S.[1]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

    • Subculture the cells every 2-3 days when they reach 80% confluency.[1][3] To subculture, gently scrape the adherent cells.[1]

  • Cell Seeding:

    • Harvest the cells and perform a cell count.

    • Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

    • Allow the cells to adhere for 24 hours at 37°C and 5% CO2.

  • MRFA and LPS Treatment:

    • Prepare stock solutions of MRFA in sterile PBS or cell culture medium.

    • Pre-treat the cells with varying concentrations of MRFA (e.g., 0.001, 0.01, 0.1, 1, 10 µM) for 15 minutes.

    • Subsequently, stimulate the cells with LPS at a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

    • Include control wells: untreated cells (blank) and cells treated with LPS only.

    • Incubate the plate for 24-48 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant from each well.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

    • Determine the nitrite concentration by measuring the absorbance at 540 nm and comparing it to a standard curve.

Protocol 2: Electrophysiological Analysis of MRFA on Cultured Neurons or Muscle Cells

This protocol provides a general framework for investigating the effects of MRFA on the membrane properties of excitable cells, such as neurons or muscle fibers, using patch-clamp electrophysiology.[4][5]

Materials:

  • Primary neuronal or muscle cell culture, or a suitable cell line (e.g., dorsal root ganglia neurons, leech heart cells).

  • Appropriate cell culture medium and supplements.

  • Extracellular recording solution (e.g., physiological saline).

  • Intracellular recording solution (for whole-cell patch-clamp).

  • This compound (MRFA) peptide.

  • Patch-clamp electrophysiology setup (microscope, micromanipulator, amplifier, data acquisition system).

  • Glass micropipettes.

Procedure:

  • Cell Preparation:

    • Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

    • For primary cultures, follow established dissection and culturing protocols for the specific cell type.[6]

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with extracellular recording solution.

    • Establish a whole-cell patch-clamp configuration on a target cell using a glass micropipette filled with intracellular solution.

    • Record baseline membrane potential and firing activity.

  • MRFA Application:

    • Prepare a stock solution of MRFA in the extracellular solution.

    • Apply MRFA to the bath or locally to the recorded cell using a perfusion system.

    • Test a range of concentrations (e.g., 10⁻⁸ to 10⁻⁵ M).

  • Data Acquisition and Analysis:

    • Record changes in membrane potential, input resistance, and firing frequency in response to MRFA application.

    • In voltage-clamp mode, measure changes in inward and outward currents.

    • Analyze the data to determine the effect of MRFA on the electrical properties of the cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with MRFA seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24-48h stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540nm griess->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for assessing MRFA's effect on nitric oxide production.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MRFA This compound (MRFA) Receptor GPCR / Ion Channel MRFA->Receptor G_protein G-protein Activation Receptor->G_protein Activation Second_Messenger Second Messengers (e.g., Ca2+, cAMP) G_protein->Second_Messenger Modulation iNOS_inhibition Inhibition of Inducible Nitric Oxide Synthase (iNOS) Second_Messenger->iNOS_inhibition NO_production Nitric Oxide (NO) Production iNOS_inhibition->NO_production Decreased

Caption: Proposed signaling pathway for MRFA-mediated inhibition of NO production.

References

Application Note and Protocol for the HPLC Purification of Synthetic Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are essential tools in a wide array of research and therapeutic fields, including drug discovery, proteomics, and diagnostics. The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala, MRFA) is a small peptide that may be used as a standard in mass spectrometry or in studies of peptide structure and function. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with various impurities such as truncated or deletion sequences and by-products from the cleavage and deprotection steps.[1][2] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard for the purification of synthetic peptides due to its high resolution and the volatility of the mobile phases used, which simplifies the recovery of the purified product.[1][2]

This document provides a detailed application note and protocol for the purification of synthetic this compound using RP-HPLC. The methodology is designed to yield a high-purity product suitable for demanding research and development applications.

Principles of RP-HPLC for this compound Purification

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material, typically silica chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[2] Peptides are loaded onto the column in a highly aqueous environment, which promotes their binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied to elute the bound peptides in order of increasing hydrophobicity.[2]

The amino acid composition of this compound dictates its chromatographic behavior. Phenylalanine (Phe) and Methionine (Met) are hydrophobic residues, while Arginine (Arg) is a strongly basic and hydrophilic residue. Alanine (Ala) is weakly hydrophobic. The presence of the hydrophilic Arginine residue will decrease the overall retention time on a C18 column compared to a more uniformly hydrophobic peptide of similar size.

Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase. TFA serves two main purposes: it protonates the free amino and guanidinium groups of the peptide, reducing unwanted ionic interactions with the silica backbone of the stationary phase, and it forms ion pairs with the positively charged peptide, which can improve peak shape and retention.[3]

Data Presentation: Key Performance Parameters

The following table summarizes the expected performance parameters for the analytical and preparative HPLC purification of this compound.

ParameterAnalytical HPLCPreparative HPLCFactors Influencing the Parameter
Column Type C18, 3-5 µm, 100-120 ÅC18, 5-10 µm, 100-120 ÅParticle size affects efficiency; pore size is crucial for peptides.
Column Dimensions 4.6 x 150 mm≥ 21.2 x 150 mmDiameter impacts loading capacity; length affects resolution.
Flow Rate 1.0 mL/min15-25 mL/minAdjusted based on column diameter to maintain linear velocity.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a standard ion-pairing agent for good peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier due to its low viscosity and UV transparency.
Gradient 5-50% B over 30 min15-45% B over 40 minA shallower gradient in the preparative run improves resolution.
Detection Wavelength 220 nm220 nmPeptide bonds absorb strongly at this wavelength.
Expected Purity >95% (for analysis)>98% (post-purification)Dependent on the crude sample purity and optimized gradient.
Expected Yield N/A60-80%Influenced by the number of purification steps and fraction collection strategy.

Experimental Protocols

This section provides a detailed methodology for the purification of synthetic this compound.

Materials and Equipment
  • Crude, lyophilized synthetic this compound

  • HPLC-grade acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm)

  • HPLC system with a binary pump, autosampler, column oven, and UV detector

  • Mass spectrometer (optional, for identity confirmation)

  • Lyophilizer (freeze-dryer)

  • Syringe filters (0.22 µm or 0.45 µm)

Detailed Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 1 L of ultrapure water, add 1.0 mL of TFA to make a 0.1% (v/v) TFA solution. Degas the solution.

  • Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1.0 mL of TFA to make a 0.1% (v/v) TFA solution. Degas the solution.

Step 2: Sample Preparation

  • Dissolve the crude lyophilized this compound in Mobile Phase A at a concentration of approximately 1-2 mg/mL for analytical HPLC and 5-10 mg/mL for preparative HPLC.

  • If the peptide has poor solubility, a small amount of acetonitrile (not exceeding the initial gradient conditions) or DMSO can be added to aid dissolution.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 3: Analytical RP-HPLC Method Development

Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and the impurity profile.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

  • Analysis: Identify the peak corresponding to this compound (can be confirmed by mass spectrometry). Optimize the gradient to achieve good separation between the target peptide and major impurities. A shallower gradient around the elution point of the target peptide will generally improve resolution.

Step 4: Preparative RP-HPLC Purification

  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Flow Rate: Adjust the flow rate according to the column diameter to maintain a similar linear velocity to the analytical method (e.g., 20 mL/min for a 21.2 mm ID column).

  • Optimized Gradient: Apply the optimized gradient from the analytical method development. A typical preparative gradient for MRFA would be a shallow gradient around its elution point, for example, 15-45% Mobile Phase B over 40 minutes.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. Collecting smaller fractions will allow for higher purity of the final pooled product.

Step 5: Fraction Analysis, Pooling, and Lyophilization

  • Analyze each collected fraction using the analytical RP-HPLC method developed in Step 3 to determine the purity of each fraction.

  • Mass spectrometry can also be used to confirm the identity of the peptide in the pure fractions.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Potential Challenges and Troubleshooting

  • Methionine Oxidation: The methionine residue is susceptible to oxidation, which can occur during synthesis, cleavage, or storage. This will result in a more polar species that elutes earlier than the desired peptide. To minimize oxidation, it is advisable to use degassed solvents and store the peptide under an inert atmosphere.

  • Arginine Interactions: The strongly basic guanidinium group of arginine can sometimes lead to peak tailing due to strong interactions with residual silanol groups on the silica-based stationary phase. The use of 0.1% TFA in the mobile phase is crucial to suppress these interactions and ensure good peak shape.[4]

  • TFA in Final Product: For biological applications, the presence of TFA in the final product may be undesirable. TFA can be removed by repeated lyophilization from a dilute HCl solution or by using a different mobile phase modifier like formic acid for the final purification step, although this may alter the chromatography.[3][5][6]

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation (0.1% TFA in Water & ACN) AnalyticalHPLC Analytical HPLC (Method Development) MobilePhase->AnalyticalHPLC SamplePrep Crude Peptide Sample Preparation SamplePrep->AnalyticalHPLC PreparativeHPLC Preparative HPLC (Purification) AnalyticalHPLC->PreparativeHPLC Optimized Method FractionCollection Fraction Collection PreparativeHPLC->FractionCollection FractionAnalysis Fraction Analysis (Analytical HPLC & MS) FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Purity >98% Lyophilization Lyophilization Pooling->Lyophilization FinalProduct High-Purity This compound Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of synthetic this compound.

Logical_Relationship cluster_impurities Impurities CrudePeptide Crude Synthetic Peptide (MRFA + Impurities) PurificationGoal Purification Goal: Isolate MRFA CrudePeptide->PurificationGoal RP_HPLC Reversed-Phase HPLC PurificationGoal->RP_HPLC Hydrophobicity Separation Principle: Hydrophobicity RP_HPLC->Hydrophobicity MorePolar More Polar Impurities (e.g., truncated sequences) Hydrophobicity->MorePolar Elute Early LessPolar Less Polar Impurities (e.g., protecting groups) Hydrophobicity->LessPolar Elute Late

Caption: Logical relationship of components in RP-HPLC purification.

References

Application Notes and Protocols for Met-Arg-Phe-Ala Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Arg-Phe-Ala (Methionyl-Arginyl-Phenylalanyl-Alanine) is a tetrapeptide that serves as a valuable tool in neuroscience and pharmacology research. It is recognized as a potent competitive inhibitor of enkephalin-generating endopeptidase, an enzyme involved in the breakdown of endogenous opioid peptides called enkephalins.[1] Understanding and accurately preparing solutions of this compound is critical for reproducible and reliable experimental outcomes in studies related to pain modulation, neurobiology, and drug development.

This document provides detailed protocols for the accurate calculation of molar concentration, preparation of this compound solutions, and relevant technical data to support your research endeavors.

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use. The following table summarizes key quantitative data for this tetrapeptide.

PropertyValueSource
Molecular Formula C23H37N7O5S
Molecular Weight 523.65 g/mol
Appearance White to off-white powder
Purity (typical) ≥90% (HPLC)
Storage Temperature -20°C

Experimental Protocols

Protocol 1: Calculating Molar Concentration of this compound

This protocol outlines the steps to calculate the mass of this compound required to prepare a solution of a specific molar concentration.

Materials:

  • Lyophilized this compound peptide

  • Analytical balance

  • Spatula

  • Weighing paper or boat

Procedure:

  • Determine the Desired Molar Concentration and Volume: Decide on the final molar concentration (in mol/L or M) and the total volume (in L) of the peptide solution you need for your experiment.

  • Use the Molar Concentration Formula: The fundamental formula to calculate the required mass is:

    Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Substitute the Known Values:

    • The molecular weight of this compound is 523.65 g/mol .

    • Insert your desired molar concentration and volume into the formula.

  • Calculate the Mass: Perform the calculation to determine the mass of this compound in grams.

Example Calculation:

To prepare 10 mL (0.010 L) of a 1 mM (0.001 mol/L) this compound solution:

  • Mass (g) = 0.001 mol/L * 0.010 L * 523.65 g/mol

  • Mass (g) = 0.0052365 g

  • Mass (mg) = 5.2365 mg

Therefore, you would need to weigh out approximately 5.24 mg of this compound.

Protocol 2: Preparation and Solubilization of this compound Solution

This protocol describes the steps for dissolving the calculated mass of this compound to create a homogenous solution.

Materials:

  • Weighed this compound peptide

  • Appropriate solvent (e.g., sterile, distilled water)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator (optional)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Pre-equilibration of Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the peptide.

  • Solvent Selection: this compound contains the basic amino acid Arginine, which generally confers good solubility in aqueous solutions. Sterile, distilled water is a suitable initial solvent. If solubility issues arise, a small amount of a dilute acidic solution (e.g., 0.1 M acetic acid) can be used.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Add a portion of the chosen solvent (approximately half of the final volume).

    • Gently swirl the flask to dissolve the peptide. Avoid vigorous shaking to minimize the risk of peptide aggregation.

    • If the peptide does not readily dissolve, brief vortexing or sonication can be applied.

  • Bringing to Final Volume: Once the peptide is fully dissolved, add the solvent to the final desired volume in the volumetric flask.

  • Mixing and Aliquoting: Invert the flask several times to ensure a homogenous solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use sterile tubes.

  • Storage: Store the aliquoted peptide solutions at -20°C or -80°C for long-term stability.

Protocol 3: Experimental Verification of Peptide Concentration (Considerations)

While calculating concentration based on weight is a standard practice, it is important to note that lyophilized peptide powders can contain residual salts, water, and other impurities that may affect the accuracy of the calculated molarity.[2] For applications requiring highly precise concentrations, experimental verification may be necessary.

Methods for Concentration Verification:

  • UV-Vis Spectroscopy: This method is most effective for peptides containing aromatic amino acids like Tryptophan (Trp) or Tyrosine (Tyr), which absorb light at 280 nm. This compound contains Phenylalanine (Phe), which has a much weaker absorbance at this wavelength, making this method less sensitive and potentially inaccurate for this specific peptide.

  • Amino Acid Analysis (AAA): This is a highly accurate method for determining peptide concentration. It involves hydrolyzing the peptide into its constituent amino acids and quantifying them. This method provides the net peptide content but is also more time-consuming and requires specialized equipment.

For most research applications, careful weighing and adherence to the calculation protocol will provide a sufficiently accurate concentration for reproducible results.

Visualizations

Signaling Pathway of Enkephalin Regulation

The diagram below illustrates the synthesis of enkephalins from their precursor, proenkephalin, and their subsequent degradation. This compound acts as a competitive inhibitor of enkephalin-generating endopeptidase, thereby preventing the breakdown of enkephalins and prolonging their analgesic and other neurological effects.

Enkephalin_Pathway Proenkephalin Proenkephalin Enkephalins Enkephalins (e.g., Met-enkephalin) Proenkephalin->Enkephalins Proteolytic Cleavage EGE Enkephalin-Generating Endopeptidase Enkephalins->EGE Degradation Receptor Opioid Receptors Enkephalins->Receptor Binding Inactive Inactive Fragments EGE->Inactive MRFA This compound MRFA->EGE Inhibition Effect Analgesia & Neuromodulation Receptor->Effect

Enkephalin Synthesis, Degradation, and Inhibition by this compound.
Experimental Workflow for Solution Preparation

The following diagram outlines the logical flow of preparing a this compound solution of a known molar concentration.

Workflow Start Start: Define Desired Concentration & Volume Calc Calculate Required Mass (Mass = C * V * MW) Start->Calc Weigh Accurately Weigh Lyophilized Peptide Calc->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., H2O) Weigh->Dissolve FinalVol Bring to Final Volume in Volumetric Flask Dissolve->FinalVol Aliquot Aliquot into Single-Use Tubes FinalVol->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Solution Ready for Use Store->End

Workflow for Preparing this compound Solutions.

References

Proper Storage and Handling of Met-Arg-Phe-Ala (MRFA) Powder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the proper storage and handling of Met-Arg-Phe-Ala (MRFA) powder to ensure its stability, integrity, and optimal performance in research and drug development applications.

Product Information and Properties

This compound (MRFA) is a tetrapeptide that has been identified as a competitive inhibitor of enkephalin-generating endopeptidase.[1][2][3] It is also utilized as a calibration standard in mass spectrometry.[2][3] Ensuring the chemical integrity of MRFA powder is critical for obtaining accurate and reproducible experimental results.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C23H37N7O5S[2][4][5][6]
Molecular Weight ~523.65 g/mol [2][4][5]
Appearance White to off-white powder[3][4]
Purity (HPLC) ≥90% or higher depending on the grade[4][6]
Solubility Soluble in water[3]

Storage and Stability

Proper storage of MRFA powder is crucial to prevent degradation and maintain its biological activity.

Table 2: Recommended Storage Conditions for MRFA Powder and Stock Solutions

FormStorage TemperatureRecommended DurationNotes
Powder (Long-term) -20°CUp to 1 yearStore in a tightly sealed container, protected from light and moisture.[3][4]
Stock Solution (Long-term) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution (Short-term) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Stability Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation. It is highly recommended to aliquot the reconstituted peptide into single-use volumes.

  • Moisture: Peptides are often hygroscopic. Ensure the container is tightly sealed and allow the powder to equilibrate to room temperature before opening to prevent condensation.[1]

  • Light: Protect the powder and solutions from direct light.[1]

Safety and Handling Precautions

While not classified as a hazardous substance, standard laboratory safety practices should be followed when handling MRFA powder.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For handling larger quantities of powder, a dust mask (type N95 or equivalent) is recommended.[4]

  • Ventilation: Handle the powder in a well-ventilated area to avoid inhalation of dust particles.

  • First Aid:

    • Skin Contact: In case of contact, rinse the affected area with plenty of water.[7]

    • Eye Contact: If the powder comes into contact with the eyes, rinse cautiously with water for several minutes.[7]

    • Ingestion: If swallowed, rinse the mouth with water. Consult a physician if feeling unwell.[7]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[8]

Experimental Protocols

Reconstitution of MRFA Powder

This protocol describes the preparation of a stock solution from lyophilized MRFA powder.

Workflow for MRFA Reconstitution and Use

workflow A Equilibrate MRFA vial to room temperature B Weigh desired amount of MRFA powder A->B C Add sterile solvent (e.g., water) B->C D Gently vortex to dissolve C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F Storage G Use in experiment E->G Immediate Use

Caption: A typical workflow for the reconstitution and use of MRFA powder.

Protocol:

  • Equilibrate: Allow the vial of MRFA powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of powder using a calibrated analytical balance in a clean, draft-free environment.

  • Solvent Addition: Add the appropriate volume of a suitable solvent. Sterile, nuclease-free water is a common choice for reconstitution.[3]

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation or degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C as recommended.[1]

Putative Signaling Pathway

As a peptide, MRFA likely exerts its biological effects by binding to specific cell surface receptors, often G-protein coupled receptors (GPCRs), initiating an intracellular signaling cascade.

Hypothesized GPCR-Mediated Signaling Pathway for MRFA

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MRFA MRFA Peptide GPCR GPCR MRFA->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized diagram of a putative GPCR signaling pathway for MRFA.

This document is intended to serve as a guide. Researchers should always consult the manufacturer's specific recommendations and relevant literature for their particular application.

References

Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) for Quality Control and System Suitability in Label-Free Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Label-free quantification is a powerful mass spectrometry-based technique for the relative and absolute quantification of proteins in complex biological samples.[1][2][3] Unlike label-based methods, it does not require expensive and complex isotopic labeling procedures, making it a cost-effective and straightforward approach for a wide range of proteomics studies, including biomarker discovery and systems biology.[2][4] The two primary methods for label-free quantification are based on either spectral counting (the number of MS/MS spectra identified for a given protein) or the measurement of peptide ion signal intensity (peak area or height in the MS1 scan).[5][6][7]

Reproducibility and accuracy are critical in label-free proteomics. Variations in liquid chromatography (LC) performance, mass spectrometer calibration, and sample processing can introduce systemic errors, impacting the reliability of quantitative data.[8][9] To address these challenges, the use of standard peptides is crucial for monitoring instrument performance and ensuring data quality. The synthetic tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala, MRFA) is a commercially available, high-purity peptide suitable for use as a quality control and system suitability standard in label-free proteomics workflows. Its simple structure and known physicochemical properties make it an ideal candidate for assessing key performance parameters of the LC-MS system.

This application note provides a detailed protocol for the use of MRFA in label-free proteomics, methods for data analysis, and examples of its application in quality control.

Core Applications of MRFA in Label-Free Proteomics

The primary applications of MRFA in a label-free proteomics workflow are:

  • System Suitability Testing: Prior to analyzing biological samples, a series of injections of a standard solution containing MRFA can be used to assess the performance of the LC-MS system. This includes evaluating retention time stability, peak shape, and signal intensity.

  • Quality Control (QC): A QC sample, which can be a pooled sample of the study cohort or a standard cell lysate, spiked with a known concentration of MRFA, should be injected periodically throughout the analytical run. This allows for the monitoring of system performance over time and can be used to detect and troubleshoot any deviations.

  • Data Normalization (Optional): While global normalization methods are more common in label-free proteomics, the signal intensity of a spiked-in standard like MRFA can potentially be used for normalization, particularly in smaller-scale experiments where global changes in protein abundance are not expected.

Experimental Protocols

Preparation of MRFA Standard Solutions
  • Stock Solution (1 mg/mL):

    • Purchase high-purity (>95%) this compound acetate salt.

    • Allow the vial to equilibrate to room temperature before opening.

    • Weigh out 1 mg of MRFA powder and dissolve it in 1 mL of 0.1% formic acid in LC-MS grade water to create a 1 mg/mL stock solution.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution (10 pmol/µL):

    • The molecular weight of MRFA is 523.68 g/mol .

    • Dilute the 1 mg/mL stock solution with 0.1% formic acid in LC-MS grade water to a final concentration of 10 pmol/µL. This will serve as the working solution for system suitability tests.

  • Spiking Solution for QC Samples (e.g., 1 pmol/µL):

    • Further dilute the working solution to a concentration appropriate for spiking into your biological samples. The final concentration in the sample should be chosen to provide a robust signal without causing ion suppression of endogenous peptides. A final concentration of 50-100 fmol on the column is a good starting point.

System Suitability Testing Protocol
  • Equilibrate the LC-MS system with the appropriate mobile phases.

  • Perform a blank injection (0.1% formic acid in water) to ensure the system is clean.

  • Inject a suitable amount (e.g., 1-5 µL, corresponding to 10-50 pmol) of the MRFA working solution.

  • Acquire data using the same data-dependent acquisition (DDA) or data-independent acquisition (DIA) method that will be used for the biological samples.[4]

  • Repeat the injection 3-5 times to assess reproducibility.

  • Analyze the data for retention time, peak area, and peak width. The coefficient of variation (CV) for these parameters should be within acceptable limits (typically <15% for peak area and <2% for retention time).

Quality Control Protocol using MRFA-Spiked Samples
  • Prepare a Pooled QC Sample: Combine equal aliquots from all individual samples to be analyzed in the study. This pooled sample represents the average biological matrix of the experiment.

  • Spike MRFA into the QC Sample: Add the MRFA spiking solution to the pooled QC sample to achieve the desired final concentration.

  • Process the QC Sample: Subject the MRFA-spiked QC sample to the same protein digestion and peptide cleanup protocol as the individual biological samples.

  • Analytical Run Setup:

    • Inject the MRFA-spiked QC sample at the beginning of the analytical run.

    • Inject the MRFA-spiked QC sample periodically throughout the run (e.g., after every 5-10 biological samples).

    • Inject the MRFA-spiked QC sample at the end of the analytical run.

  • Data Analysis:

    • Extract the ion chromatogram for the MRFA peptide (m/z 524.26 for the [M+H]+ ion).

    • Monitor the retention time, peak area, and peak shape of the MRFA peptide across all QC injections.

Data Presentation and Analysis

The quantitative data derived from the MRFA standard should be systematically recorded and analyzed to monitor the performance of the LC-MS system.

Table 1: System Suitability Assessment using MRFA
InjectionRetention Time (min)Peak Area (Arbitrary Units)Peak Width (s)
115.211.25E+0712.5
215.231.28E+0712.3
315.191.22E+0712.6
Mean 15.21 1.25E+07 12.47
Std Dev 0.02 3.00E+05 0.15
%CV 0.13% 2.40% 1.22%
Table 2: Quality Control Monitoring of MRFA in a Label-Free Proteomics Run
QC InjectionRetention Time (min)Peak Area (Arbitrary Units)
QC_1 (Start)15.251.18E+07
QC_215.281.21E+07
QC_315.241.15E+07
QC_415.301.19E+07
QC_5 (End)15.261.17E+07
Mean 15.27 1.18E+07
Std Dev 0.02 2.17E+05
%CV 0.15% 1.84%

Visualizations

Experimental Workflow for Label-Free Proteomics with MRFA QC

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample_prep Biological Sample (e.g., cell lysate, plasma) pooled_qc Create Pooled QC Sample sample_prep->pooled_qc digestion Protein Digestion (e.g., Trypsin) sample_prep->digestion spike_mrfa Spike MRFA into QC pooled_qc->spike_mrfa spike_mrfa->digestion cleanup Peptide Cleanup (e.g., Solid Phase Extraction) digestion->cleanup lcms LC-MS/MS Analysis (DDA or DIA) cleanup->lcms feature_detection Feature Detection & Alignment lcms->feature_detection qc_monitoring Monitor MRFA Signal (RT, Intensity) feature_detection->qc_monitoring quantification Label-Free Quantification feature_detection->quantification qc_monitoring->quantification Normalization (optional) stat_analysis Statistical Analysis quantification->stat_analysis

Caption: Workflow for label-free proteomics incorporating MRFA for quality control.

Signaling Pathway (Hypothetical)

While MRFA itself is a synthetic peptide not known to be part of a specific signaling pathway, peptides containing the C-terminal Arg-Phe-amide motif are known to have biological activity, for instance, in the cardiovascular system.[10] The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be activated by such peptides.

G ligand Arg-Phe-amide Peptide receptor GPCR ligand->receptor g_protein G-Protein (α, β, γ subunits) receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces pka Protein Kinase A second_messenger->pka cellular_response Cellular Response pka->cellular_response phosphorylates targets

Caption: A generic GPCR signaling pathway for Arg-Phe-amide containing peptides.

Logical Relationship: Data Quality Assessment

G cluster_metrics QC Metrics cluster_assessment Data Quality rt_stability Stable MRFA Retention Time decision Consistent Metrics? rt_stability->decision intensity_stability Stable MRFA Intensity intensity_stability->decision high_quality High Quality Data low_quality Low Quality Data decision->high_quality Yes decision->low_quality No

Caption: Decision-making process for data quality based on MRFA QC metrics.

Conclusion

The integration of the synthetic peptide this compound into label-free proteomics workflows provides a simple and effective means to monitor and ensure data quality. Regular assessment of system suitability and the inclusion of MRFA-spiked quality control samples throughout an analytical run can significantly improve the reproducibility and reliability of quantitative proteomics data. This, in turn, enhances the confidence in downstream biological interpretations, which is of paramount importance in research, clinical, and drug development settings.

References

Application of 4-methoxy-L-phenylalanine (MRFA) in Peptide Synthesis as a Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical properties, conformational preferences, and biological activities. 4-methoxy-L-phenylalanine (MRFA), a derivative of L-phenylalanine, offers a unique modification to the aromatic side chain that can influence peptide structure and function. The electron-donating methoxy group at the para position can alter the electronic and steric properties of the phenyl ring, potentially leading to enhanced stability, modified receptor interactions, and improved pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of Fmoc-protected MRFA as a building block in solid-phase peptide synthesis (SPPS).

Influence of the 4-Methoxy Group on Peptide Properties

The introduction of a methoxy group at the para position of the phenylalanine side chain can have significant effects on the resulting peptide's conformation and biological activity. Studies on cyclic peptides have shown that electron-donating substituents, such as a methoxy group, can promote a folded conformation through CH-π interactions between the aromatic ring and other residues. This conformational constraint can lead to a more defined three-dimensional structure, which may enhance binding affinity to biological targets.

Furthermore, the substitution of phenylalanine with MRFA can modulate the bioactivity of peptides. For example, in the context of peptide sweeteners, the introduction of a methoxy group at the para position of L-phenylalanine in L-aspartyl-L-phenylalanine methyl ester has been shown to reduce or eliminate its sweet taste, demonstrating that this modification can significantly alter receptor interactions.[1]

Experimental Protocols

Materials and Reagents

The following table outlines the necessary materials and reagents for the incorporation of MRFA into a peptide sequence via Fmoc-based solid-phase peptide synthesis.

Reagent/Material Supplier Purpose
Fmoc-L-4-methoxyphenylalanine (Fmoc-MRFA-OH)VariousBuilding block
Rink Amide MBHA resinVariousSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)VariousSolvent
Dichloromethane (DCM)VariousSolvent
PiperidineVariousFmoc deprotection
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousCoupling reagent
N,N-Diisopropylethylamine (DIPEA)VariousBase for coupling reaction
Trifluoroacetic acid (TFA)VariousCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)VariousScavenger
Water (HPLC grade)VariousScavenger
Diethyl ether (cold)VariousPeptide precipitation
Acetonitrile (HPLC grade)VariousHPLC mobile phase
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an MRFA-Containing Peptide

This protocol describes the manual synthesis of a generic tripeptide (e.g., Ala-MRFA-Gly) on a Rink Amide MBHA resin.

1. Resin Swelling:

  • Place the Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of the First Amino Acid (Fmoc-Gly-OH):

  • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Coupling of Fmoc-MRFA-OH:

  • Repeat the Fmoc deprotection step as described in step 2.

  • In a separate vial, dissolve Fmoc-MRFA-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated MRFA solution to the deprotected resin-peptide.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

5. Coupling of the Final Amino Acid (Fmoc-Ala-OH):

  • Repeat the Fmoc deprotection step.

  • Couple Fmoc-Ala-OH using the same procedure as for Fmoc-MRFA-OH.

6. Final Fmoc Deprotection:

  • Perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin-peptide with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the dry resin-peptide and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Purification and Characterization of the MRFA-Containing Peptide

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

  • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

2. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the molecular weight.

  • Assess the purity of the peptide by analytical RP-HPLC.

Quantitative Data Summary

The following table presents representative data for the synthesis and characterization of a hypothetical MRFA-containing peptide. Actual results may vary depending on the peptide sequence and synthesis conditions.

Parameter Value Method
Crude Peptide Yield 75%Gravimetric
Purity (Crude) >70%Analytical RP-HPLC
Purity (Purified) >95%Analytical RP-HPLC
Molecular Weight (Expected) VariesTheoretical Calculation
Molecular Weight (Observed) VariesESI-MS

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-MRFA-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis logical_relationship cluster_modification Structural Modification cluster_properties Altered Properties cluster_outcome Functional Outcome Phe L-Phenylalanine MRFA 4-methoxy-L-phenylalanine (MRFA) Phe->MRFA Substitution Conformation Altered Conformation (e.g., folded structure) MRFA->Conformation Electronics Modified Electronics (electron-donating group) MRFA->Electronics Stability Enhanced Stability MRFA->Stability Bioactivity Modulated Biological Activity (e.g., receptor binding) Conformation->Bioactivity Electronics->Bioactivity Stability->Bioactivity signaling_pathway MRFA_Peptide MRFA-Containing Peptide (Ligand) Receptor Cell Surface Receptor MRFA_Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Application Notes & Protocols: Experimental Design for Testing Met-Arg-Phe-Ala Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Arg-Phe-Ala (MRFA) is a tetrapeptide with a known inhibitory effect on enkephalin-generating endopeptidases[1][2]. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and neurotransmission. By inhibiting the degradation of enkephalins, MRFA has the potential to prolong their analgesic and other neuromodulatory effects. This document outlines a comprehensive experimental design to evaluate the therapeutic efficacy of MRFA, focusing on its potential as an analgesic agent. The protocols provided herein cover in vitro characterization and in vivo validation of MRFA's biological activity.

Postulated Signaling Pathway

The primary hypothesis is that this compound (MRFA) exerts its biological effects by competitively inhibiting enkephalin-degrading enzymes, thereby increasing the local concentration and duration of action of endogenous enkephalins. These enkephalins then bind to and activate opioid receptors, primarily the delta- and mu-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to downstream signaling cascades that ultimately modulate neuronal excitability and inhibit pain signaling pathways.

MRFA_Signaling_Pathway MRFA This compound (MRFA) Enkephalinase Enkephalin-Generating Endopeptidase MRFA->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades Opioid_Receptor Opioid Receptor (GPCR) Enkephalins->Opioid_Receptor Activates G_Protein G-Protein Activation Opioid_Receptor->G_Protein Downstream Downstream Signaling (e.g., ↓cAMP, ↓Ca2+ influx) G_Protein->Downstream Analgesia Analgesic Effect Downstream->Analgesia

Caption: Postulated signaling pathway for this compound (MRFA).

In Vitro Efficacy Testing

A tiered approach to in vitro testing is recommended, starting with fundamental cytotoxicity and stability assays, followed by functional assays to determine the mechanism of action.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow start Start: MRFA Peptide Synthesis & Purity Assessment cytotoxicity 1. Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity stability 2. Stability Assays (Plasma, Microsomal) start->stability enzyme_inhibition 3. Enzyme Inhibition Assay (Enkephalinase Activity) cytotoxicity->enzyme_inhibition stability->enzyme_inhibition receptor_binding 4. Receptor Binding Assay (Opioid Receptor Affinity) enzyme_inhibition->receptor_binding neuronal_activity 5. Neuronal Cell-Based Assays (e.g., Calcium Imaging) receptor_binding->neuronal_activity end Proceed to In Vivo Studies neuronal_activity->end

Caption: Workflow for in vitro evaluation of MRFA efficacy.

Data Presentation: In Vitro Quantitative Data Summary
Assay Cell Line/System Key Parameter MRFA Concentration Range Expected Outcome
MTT Assay SH-SY5Y (human neuroblastoma)Cell Viability (%)0.1 µM - 100 µMNo significant decrease in cell viability.
LDH Assay Primary Cortical NeuronsCytotoxicity (% of control)0.1 µM - 100 µMNo significant increase in LDH release.
Plasma Stability Human PlasmaHalf-life (t½) in minutes10 µMDetermine the stability of MRFA over time.
Microsomal Stability Human Liver MicrosomesIntrinsic Clearance (CLint)1 µMAssess metabolic stability.
Enzyme Inhibition Recombinant Human NeprilysinIC50 (µM)0.01 µM - 100 µMPotent inhibition of the enzyme.
Receptor Binding CHO cells expressing µ-opioid receptorKi (nM)0.1 nM - 10 µMLow to no direct binding to the receptor.
Calcium Imaging DRG NeuronsChange in [Ca2+]i1 µM - 50 µMAttenuation of capsaicin-induced calcium influx.
Experimental Protocols
  • Purpose: To evaluate the effect of MRFA on the viability of neuronal cells.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (MRFA) peptide

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of MRFA in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium and treat the cells with 100 µL of the MRFA dilutions. Include a vehicle control (medium only).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

  • Purpose: To determine the inhibitory potency of MRFA on a key enkephalin-degrading enzyme (e.g., neprilysin).

  • Materials:

    • Recombinant human neprilysin (NEP)

    • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

    • Assay buffer (e.g., 50 mM Tris, pH 7.5)

    • MRFA peptide

    • 96-well black plates

  • Procedure:

    • Prepare serial dilutions of MRFA in the assay buffer.

    • In a 96-well plate, add 20 µL of each MRFA dilution.

    • Add 20 µL of the NEP enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

    • Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm) every minute for 30 minutes.

  • Data Analysis: Determine the rate of reaction for each MRFA concentration. Plot the percentage of inhibition against the log of MRFA concentration to calculate the IC50 value.

In Vivo Efficacy Testing

Based on the in vitro results, in vivo studies in a relevant animal model of pain are warranted to assess the therapeutic potential of MRFA.

Experimental Workflow: In Vivo Studies

In_Vivo_Workflow start Start: Favorable In Vitro Profile pk_pd 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies start->pk_pd pain_model 2. Acute Pain Model (e.g., Hot Plate Test) pk_pd->pain_model chronic_pain_model 3. Chronic Pain Model (e.g., Neuropathic Pain) pain_model->chronic_pain_model tox 4. Preliminary Toxicology Studies chronic_pain_model->tox end Decision Point for Further Development tox->end

Caption: Workflow for in vivo evaluation of MRFA.

Data Presentation: In Vivo Quantitative Data Summary
Study Animal Model Route of Administration Key Parameter MRFA Dose Range Expected Outcome
Pharmacokinetics C57BL/6 MiceIntravenous (IV), Subcutaneous (SC)Cmax, Tmax, AUC, t½1, 5, 10 mg/kgCharacterize the absorption, distribution, metabolism, and excretion profile.
Hot Plate Test C57BL/6 MiceIntraperitoneal (IP)Latency to paw lick/jump (sec)1, 5, 10, 20 mg/kgSignificant increase in pain threshold compared to vehicle.
Formalin Test Sprague-Dawley RatsIntrathecal (IT)Paw licking/flinching time (sec)10, 50, 100 µgReduction in both phases of formalin-induced nociceptive behavior.
Neuropathic Pain CCI Model RatsRepeated IPPaw withdrawal threshold (g)5, 10 mg/kg dailyReversal of mechanical allodynia.
Experimental Protocols
  • Purpose: To assess the analgesic effect of MRFA on thermal nociception.

  • Materials:

    • C57BL/6 mice (male, 8-10 weeks old)

    • Hot plate apparatus (set to 55 ± 0.5°C)

    • MRFA peptide dissolved in sterile saline

    • Vehicle control (sterile saline)

    • Positive control (e.g., morphine)

  • Procedure:

    • Habituate the mice to the testing room for at least 1 hour.

    • Determine the baseline latency by placing each mouse on the hot plate and recording the time to the first sign of nociception (paw licking or jumping). A cut-off time of 30 seconds is used to prevent tissue damage.

    • Administer MRFA (e.g., 1, 5, 10, 20 mg/kg, IP), vehicle, or positive control to different groups of mice.

    • Test the mice on the hot plate at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Purpose: To evaluate the efficacy of MRFA in a model of chronic neuropathic pain.

  • Materials:

    • Sprague-Dawley rats (male, 200-250 g)

    • Surgical instruments

    • 4-0 chromic gut suture

    • Von Frey filaments for assessing mechanical allodynia

    • MRFA peptide

  • Procedure:

    • Surgery: Anesthetize the rats. Expose the sciatic nerve and place four loose ligatures around it.

    • Baseline Measurement: Before and after surgery (e.g., day 7, 14, 21), measure the paw withdrawal threshold using von Frey filaments.

    • Treatment: Once neuropathic pain is established (a significant decrease in paw withdrawal threshold), begin daily administration of MRFA (e.g., 5, 10 mg/kg, IP) or vehicle.

    • Testing: Measure the paw withdrawal threshold at several time points during the treatment period.

  • Data Analysis: Compare the paw withdrawal thresholds between the MRFA-treated and vehicle-treated groups over time.

Conclusion

The proposed experimental design provides a systematic approach to evaluate the therapeutic potential of this compound. Successful outcomes in these studies would provide strong evidence for its efficacy as a novel analgesic and support its further development as a therapeutic agent. It is crucial to adhere to ethical guidelines for animal research throughout the in vivo studies.

References

Application Notes and Protocols for Met-Arg-Phe-Ala in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of the tetrapeptide Met-Arg-Phe-Ala (MRFA) in high-throughput screening (HTS) assays. Due to the limited availability of specific HTS data for MRFA, this document presents two distinct applications. The first is a hypothetical application based on the likely role of MRFA as a signaling peptide for a G-protein coupled receptor (GPCR), a common function for peptides with the RF-amide motif. The second application is based on the established biochemical activity of MRFA as a competitive inhibitor of enkephalin-generating endopeptidase.

Application Note 1: High-Throughput Screening for Modulators of a Hypothetical MRFA-Responsive G-Protein Coupled Receptor

Introduction

This compound (MRFA) is a tetrapeptide that shares the C-terminal Arginine-Phenylalanine-amide motif characteristic of the FMRFamide-related peptide (FaRP) family. Peptides in this family are known to act as neurotransmitters and neuromodulators by activating specific G-protein coupled receptors (GPCRs). While a specific receptor for MRFA has not been definitively identified, it is hypothesized that MRFA may act as a ligand for a yet-to-be-characterized GPCR, likely signaling through the Gq pathway, which leads to an increase in intracellular calcium.

This application note describes a high-throughput screening assay to identify potential agonists or antagonists of a hypothetical MRFA-responsive GPCR. The assay is based on the measurement of intracellular calcium mobilization using a fluorescent dye in a cell line engineered to express the putative receptor.

Hypothetical Signaling Pathway

The proposed signaling pathway involves the binding of MRFA to a Gq-coupled GPCR, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

MRFA_Signaling_Pathway MRFA This compound GPCR Hypothetical MRFA Receptor (GPCR) MRFA->GPCR Gq Gq protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release

Hypothetical MRFA Signaling Pathway
Experimental Protocol: Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and is suitable for automated high-throughput screening.

Materials and Reagents:

  • HEK293 cells stably expressing the hypothetical MRFA receptor and a promiscuous Gα16 subunit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • This compound (MRFA) peptide.

  • Compound library for screening.

  • 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating:

    • Culture HEK293 cells expressing the receptor of interest to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20 µL of the cell suspension per well in a 384-well plate at a density of 10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Addition:

    • Prepare compound plates by dispensing the test compounds (e.g., at a final concentration of 10 µM) and controls (MRFA for agonist control, buffer for negative control) into a separate 384-well plate.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity every second for at least 3 minutes to capture the calcium mobilization kinetics.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • For agonist screening, a significant increase in fluorescence compared to the negative control indicates a potential hit.

  • For antagonist screening, cells are pre-incubated with the test compounds before the addition of a known concentration of MRFA (e.g., EC80). A decrease in the MRFA-induced fluorescence signal indicates potential antagonist activity.

  • Dose-response curves can be generated for hit compounds to determine their EC50 (for agonists) or IC50 (for antagonists) values.

Illustrative Data

The following table presents example data that could be obtained from a primary screen for agonists of the hypothetical MRFA receptor.

Compound IDConcentration (µM)Peak Fluorescence (RFU)Fold Change over BaselineHit Classification
MRFA (Control)155,0005.5Positive Control
Buffer (Control)-10,0001.0Negative Control
Cmpd-0011011,0001.1Inactive
Cmpd-0021048,0004.8Agonist Hit
Cmpd-003109,5000.95Inactive

HTS Workflow Diagram

HTS_Workflow_GPCR start Start cell_plating Seed Receptor-Expressing Cells in 384-well Plate start->cell_plating incubation1 Incubate 24h cell_plating->incubation1 dye_loading Load Cells with Fluorescent Calcium Dye incubation1->dye_loading incubation2 Incubate 1h dye_loading->incubation2 readout Measure Fluorescence (Baseline & Post-Addition) incubation2->readout compound_prep Prepare Compound Plate (Library, Controls) compound_prep->readout data_analysis Data Analysis: Calculate ΔF, Identify Hits readout->data_analysis hit_validation Hit Confirmation & Dose-Response data_analysis->hit_validation end End hit_validation->end

HTS Workflow for GPCR Calcium Assay

Application Note 2: High-Throughput Screening for Inhibitors of Enkephalin-Generating Endopeptidase

Introduction

This compound (MRFA) has been identified as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE).[1][2] This enzyme is involved in the processing of precursor proteins to generate enkephalins, which are endogenous opioid peptides. Inhibition of EGE could modulate the levels of enkephalins and therefore has potential therapeutic applications in pain management and neurological disorders.

This application note provides a protocol for a high-throughput screening assay to identify novel inhibitors of EGE using a fluorogenic substrate. The principle of the assay is the enzymatic cleavage of a quenched fluorogenic peptide substrate by EGE, resulting in the release of a fluorophore and an increase in fluorescence. Inhibitors of EGE will prevent this cleavage, leading to a reduced fluorescence signal.

Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol is optimized for a 384-well plate format.

Materials and Reagents:

  • Recombinant or purified enkephalin-generating endopeptidase (EGE).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Fluorogenic Substrate: A peptide substrate with a fluorophore (e.g., AMC - aminomethylcoumarin) and a quencher. The substrate should be a known substrate for EGE.

  • This compound (MRFA) as a positive control inhibitor.

  • Compound library for screening.

  • DMSO for compound dilution.

  • 384-well black, flat-bottom microplates.

Procedure:

  • Compound Plating:

    • Dispense 1 µL of test compounds (e.g., at a final concentration of 10 µM) or controls into the wells of a 384-well plate. Use DMSO for the negative control (no inhibition) and a known concentration of MRFA for the positive control (inhibition).

  • Enzyme Addition:

    • Dilute the EGE to a working concentration in Assay Buffer.

    • Add 25 µL of the diluted enzyme solution to each well of the compound plate.

    • Mix gently and incubate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Add 25 µL of the substrate solution to each well to start the enzymatic reaction.

  • Signal Measurement:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

Data Analysis:

  • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))

  • Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

  • Dose-response curves are generated for the primary hits to determine their IC50 values.

Illustrative Data

The following table shows example data for a primary screen and subsequent IC50 determination for inhibitors of EGE.

Compound ID% Inhibition at 10 µMIC50 (µM)Hit Classification
MRFA (Control)95%0.5 (Illustrative)Positive Control
DMSO (Control)0%-Negative Control
Cmpd-0045%> 100Inactive
Cmpd-00578%2.1Inhibitor Hit
Cmpd-00662%8.5Inhibitor Hit

HTS Workflow Diagram

HTS_Workflow_Enzyme start Start compound_plating Dispense Compound Library and Controls into Plate start->compound_plating enzyme_add Add Enkephalin-Generating Endopeptidase (EGE) compound_plating->enzyme_add pre_incubation Pre-incubate 15 min enzyme_add->pre_incubation substrate_add Add Fluorogenic Substrate pre_incubation->substrate_add reaction_incubation Incubate 30-60 min at 37°C substrate_add->reaction_incubation read_fluorescence Measure Fluorescence Intensity reaction_incubation->read_fluorescence data_analysis Calculate % Inhibition, Identify Hits read_fluorescence->data_analysis hit_validation Hit Confirmation & IC50 Determination data_analysis->hit_validation end End hit_validation->end

HTS Workflow for EGE Inhibition Assay

References

Application Notes and Protocols for Sequencing Tetrapeptides using Fast Atom Bombardment (FAB) and Metastable Ion (MI) Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that has been instrumental in the structural elucidation of non-volatile and thermally labile biomolecules, particularly peptides.[1] When coupled with tandem mass spectrometry (MS/MS), FAB provides valuable sequence information through the analysis of fragment ions.[2] This application note provides a detailed protocol for the sequencing of tetrapeptides using FAB-MS/MS and introduces the concept of utilizing metastable ion (MI) spectra for sequence confirmation.

Tetrapeptides, consisting of four amino acid residues, are of significant interest in pharmaceutical research due to their diverse biological activities. For instance, the tetrapeptide Tuftsin (Threonine-Lysine-Proline-Arginine) is a naturally occurring immunomodulating peptide that stimulates phagocytosis.[1] Understanding the sequence of such peptides is crucial for structure-activity relationship studies and the development of novel therapeutics.

Principle of the Method

In FAB-MS, the peptide sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon).[3][4] This process desorbs and ionizes the peptide molecules, primarily as protonated molecules [M+H]⁺. These ions are then accelerated into a mass analyzer.

For sequencing, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion of the tetrapeptide is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to generate an MS/MS spectrum. The fragmentation of peptides in the gas phase predominantly occurs at the peptide bonds, leading to the formation of characteristic N-terminal (a, b, c) and C-terminal (x, y, z) fragment ions.[5] By analyzing the mass differences between these fragment ions, the amino acid sequence can be deduced.

Metastable ions are ions that dissociate in the field-free region of the mass spectrometer after acceleration from the ion source. The detection of these ions provides direct evidence for specific fragmentation pathways and can be used to confirm the amino acid sequence.

Experimental Protocols

Protocol 1: Sample Preparation for FAB-MS Analysis
  • Peptide Dissolution: Dissolve the purified tetrapeptide sample in a suitable solvent at a concentration of approximately 1-10 µg/µL. A common solvent is a mixture of water and an organic solvent like acetonitrile or methanol with 0.1% trifluoroacetic acid (TFA) to aid solubility and ionization.

  • Matrix Preparation: Prepare a 5% (v/v) solution of glycerol or thioglycerol in a volatile solvent like methanol. Other matrices such as 3-nitrobenzyl alcohol (3-NBA) can also be used.

  • Sample Loading:

    • Apply approximately 1 µL of the matrix solution to the FAB probe tip.

    • Add 1 µL of the dissolved peptide sample to the matrix on the probe tip.

    • Gently mix the sample and matrix with the pipette tip.

    • Introduce the probe into the mass spectrometer's ion source.

Protocol 2: FAB-MS and MS/MS Data Acquisition
  • Instrument Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure optimal mass accuracy and resolution.

  • FAB-MS Analysis (MS1):

    • Acquire a full scan mass spectrum in the positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ of the tetrapeptide.

  • FAB-MS/MS Analysis (MS2):

    • Set the mass spectrometer to MS/MS mode.

    • Select the [M+H]⁺ ion of the tetrapeptide as the precursor ion for fragmentation.

    • Introduce a collision gas (e.g., argon or helium) into the collision cell to induce fragmentation.

    • Optimize the collision energy to obtain a rich fragmentation spectrum containing a good distribution of b and y ions.

    • Acquire the MS/MS spectrum of the fragment ions.

  • Metastable Ion (MI) Scan (Optional):

    • If the instrument is equipped for MI analysis (e.g., a sector instrument), perform a B/E linked scan or a mass-analyzed ion kinetic energy (MIKE) scan to detect metastable transitions. This involves scanning both the magnetic (B) and electric (E) sectors simultaneously to detect daughter ions arising from a specific parent ion in the field-free region.

Data Presentation and Interpretation

The primary data from a tetrapeptide sequencing experiment is the MS/MS spectrum. The sequence is determined by identifying the series of b and y ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.

Example: Fragmentation of the Tetrapeptide MRFA (Methionine-Arginine-Phenylalanine-Alanine)

The following table summarizes the theoretical monoisotopic m/z values for the major fragment ions of the tetrapeptide MRFA ([M+H]⁺ = 524.27 Da).[6]

Ion TypeSequenceCalculated m/z
b-ions
b₁M132.05
b₂MR288.15
b₃MRF435.22
y-ions
y₁A90.05
y₂FA237.12
y₃RFA393.22

Table 1: Theoretical m/z values for the major b and y fragment ions of the tetrapeptide MRFA.

Interpretation of Metastable Ion Spectra

Metastable ions appear as broad peaks in the mass spectrum at non-integer m/z values. The apparent mass (m*) of a metastable peak is related to the mass of the parent ion (m₁) and the daughter ion (m₂) by the equation:

m* = (m₂)² / m₁

By identifying the m* and knowing the precursor ion (m₁), the daughter ion (m₂) can be calculated, thus confirming a specific fragmentation step. For example, if a metastable peak is observed that corresponds to the transition from the b₃ ion to the b₂ ion, it provides strong evidence for the C-terminal residue of the b₃ fragment.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis peptide Purified Tetrapeptide dissolve Dissolve in Solvent (e.g., H₂O/ACN, 0.1% TFA) peptide->dissolve load Load Sample and Matrix onto FAB Probe dissolve->load matrix Prepare FAB Matrix (e.g., 5% Glycerol in MeOH) matrix->load fab_ms FAB-MS Analysis (MS1) Determine [M+H]⁺ load->fab_ms ms_ms FAB-MS/MS Analysis (MS2) Select [M+H]⁺ and Fragment fab_ms->ms_ms mi_scan Metastable Ion Scan (Optional) ms_ms->mi_scan spectrum Acquire MS/MS Spectrum ms_ms->spectrum identify Identify b and y ion series spectrum->identify sequence Deduce Amino Acid Sequence identify->sequence confirm Confirm with MI data sequence->confirm tuftsin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space tuftsin Tuftsin (Thr-Lys-Pro-Arg) nrp1 Neuropilin-1 (Nrp1) Receptor tuftsin->nrp1 Binds tgfbr2 TGF-β Receptor II (TβRII) nrp1->tgfbr2 Associates with tgfbr1 TGF-β Receptor I (TβRI) smad23 SMAD2/3 tgfbr1->smad23 Phosphorylates tgfbr2->tgfbr1 Recruits & Phosphorylates p_smad23 p-SMAD2/3 smad23->p_smad23 smad_complex SMAD2/3/4 Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription Regulates phagocytosis Enhanced Phagocytosis gene_transcription->phagocytosis Leads to fragmentation_logic cluster_peptide Tetrapeptide [M+H]⁺ cluster_b_ions N-terminal b-ions cluster_y_ions C-terminal y-ions peptide NH₃⁺ - AA₁ - CO - NH - AA₂ - CO - NH - AA₃ - CO - NH - AA₄ - COOH b3 b₃ NH₃⁺ - AA₁ - CO - NH - AA₂ - CO - NH - AA₃ - CO⁺ peptide->b3 Fragmentation y3 y₃ H₂N⁺ - AA₂ - CO - NH - AA₃ - CO - NH - AA₄ - COOH peptide->y3 Fragmentation b1 b₁ NH₃⁺ - AA₁ - CO⁺ b2 b₂ NH₃⁺ - AA₁ - CO - NH - AA₂ - CO⁺ b2->b1 - AA₂ b3->b2 - AA₃ y1 y₁ H₂N⁺ - AA₄ - COOH y2 y₂ H₂N⁺ - AA₃ - CO - NH - AA₄ - COOH y2->y1 - AA₃ y3->y2 - AA₂

References

Application Notes and Protocols for In Vivo Studies of Met-Arg-Phe-Ala (MRFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Arg-Phe-Ala (MRFA) is a tetrapeptide that acts as a potent and competitive inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase. By inhibiting NEP, MRFA prevents the degradation of several endogenous peptides, most notably enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their analgesic and other neuromodulatory effects through activation of opioid receptors. These application notes provide a comprehensive overview of the formulation, in vivo administration, and relevant biological pathways of MRFA for preclinical research.

Physicochemical Properties and Formulation

The successful in vivo application of MRFA is contingent on its proper formulation, which addresses its solubility and stability.

Solubility and Stability:

MRFA is sparingly soluble in aqueous solutions at neutral pH. Its solubility can be enhanced under acidic conditions or by using organic co-solvents. The presence of a trifluoroacetic acid (TFA) salt, often a remnant from the purification process of synthetic peptides, can improve aqueous solubility. For in vivo studies, it is crucial to prepare a formulation that is both biocompatible and maintains the peptide's stability.

Recommended Formulation Protocol:

For many preclinical animal studies, a common approach for administering peptides with limited aqueous solubility is to use a co-solvent system. A typical formulation strategy for MRFA for intravenous (IV) or intraperitoneal (IP) injection in rodents is as follows:

  • Primary Dissolution: Dissolve the MRFA powder in a minimal amount of dimethyl sulfoxide (DMSO). For example, a stock solution of 10-50 mg/mL in DMSO can be prepared.

  • Dilution for Injection: For the final injection volume, the DMSO stock solution should be diluted with a suitable aqueous vehicle. A common vehicle is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). To minimize potential toxicity from DMSO, the final concentration of DMSO in the injected solution should ideally be below 10%, and preferably below 5%.

Alternative Formulation Strategies:

For subcutaneous (SC) or oral administration routes, or to avoid the use of DMSO, other formulation strategies can be explored:

  • pH Adjustment: Carefully adjusting the pH of an aqueous vehicle to a more acidic range (e.g., pH 4-5) can improve the solubility of MRFA. However, the final formulation must be compatible with the physiological pH at the site of administration to avoid irritation or precipitation.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to encapsulate the peptide and enhance its aqueous solubility.

  • Co-solvents: Other biocompatible co-solvents like polyethylene glycol (PEG) 300 or 400 can be used in combination with aqueous buffers.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

ParameterValueReference
Physicochemical Properties
Molecular FormulaC23H37N7O5S[1][2]
Molecular Weight523.65 g/mol [1][2]
SequenceThis compound[1]
SolubilitySoluble in DMSO (≥ 100 mg/mL)[1]
Storage (Powder)-20°C for 1 year, -80°C for 2 years[1]
Storage (in Solvent)-20°C for 1 month, -80°C for 6 months[1][2]
Illustrative Pharmacokinetic Parameters (Small Peptide NEP Inhibitor)
Half-life (t½) ~30 minutes - 2 hours[3]
Bioavailability (IV) 100%[4]
Bioavailability (Oral) <5%[4]
Peak Plasma Concentration (Cmax) (IV) Dose-dependent[3]
Volume of Distribution (Vd) Relatively small, confined to extracellular fluid[3]
Clearance Primarily renal[3]

Disclaimer: The pharmacokinetic data presented in this table are illustrative and based on general knowledge of small peptide neprilysin inhibitors. Specific in vivo pharmacokinetic studies for this compound are required to determine its precise parameters.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Administration of MRFA in Mice (Intraperitoneal Injection)

Objective: To administer a defined dose of MRFA to mice for efficacy or pharmacokinetic studies.

Materials:

  • This compound (MRFA) powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of MRFA Stock Solution:

    • Accurately weigh the desired amount of MRFA powder.

    • Dissolve the MRFA in a minimal volume of sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

    • Vortex gently until the peptide is completely dissolved.

  • Preparation of Dosing Solution:

    • Calculate the required volume of the MRFA stock solution based on the desired final dose and the total injection volume per mouse.

    • On the day of injection, dilute the MRFA stock solution with sterile saline to the final desired concentration. For example, to achieve a final DMSO concentration of 5%, dilute the 20 mg/mL stock solution 20-fold with saline.

    • Vortex the dosing solution gently to ensure homogeneity.

  • Administration:

    • Accurately determine the body weight of each mouse.

    • Calculate the injection volume based on the mouse's weight and the desired dose (e.g., in mg/kg).

    • Administer the MRFA solution via intraperitoneal (IP) injection. A typical injection volume for a mouse is 100-200 µL.

  • Control Group:

    • Administer a vehicle control solution (e.g., 5% DMSO in saline) to a separate group of animals.

Protocol 2: Assessment of MRFA Stability in Plasma

Objective: To evaluate the in vitro stability of MRFA in plasma to estimate its in vivo half-life.

Materials:

  • MRFA

  • Freshly collected animal or human plasma (with anticoagulant, e.g., EDTA)

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation:

    • Prepare a stock solution of MRFA in a suitable solvent (e.g., DMSO or water).

    • Spike the plasma with MRFA to a final concentration of, for example, 10 µM.

  • Incubation:

    • Incubate the MRFA-spiked plasma at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma sample.

  • Sample Processing:

    • Immediately add 3 volumes of ice-cold ACN with 0.1% TFA to the plasma aliquot to precipitate proteins and stop enzymatic degradation.

    • Vortex the sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and analyze it by HPLC or LC-MS to quantify the remaining intact MRFA.

    • Plot the percentage of remaining MRFA against time to determine the degradation rate and calculate the in vitro half-life.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of MRFA Action

MRFA inhibits neprilysin, leading to an increased concentration of enkephalins. Enkephalins then bind to and activate opioid receptors (primarily δ and µ), which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.

MRFA_Signaling_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron MRFA This compound (MRFA) NEP Neprilysin (NEP) MRFA->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades OpioidReceptor Opioid Receptor (δ, µ) Enkephalins->OpioidReceptor Binds & Activates GProtein G-protein (Gi/o) OpioidReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation GProtein->IonChannels cAMP ↓ cAMP Analgesia Analgesia & Neuromodulation cAMP->Analgesia IonChannels->Analgesia

Caption: Signaling pathway of this compound (MRFA).

Experimental Workflow for In Vivo Formulation and Efficacy Testing

This workflow outlines the key steps from peptide acquisition to the assessment of its in vivo efficacy.

Experimental_Workflow cluster_0 Formulation cluster_1 In Vivo Study cluster_2 Analysis A1 Procure MRFA Peptide A2 Characterize Solubility (e.g., in DMSO, Saline) A1->A2 A3 Develop In Vivo Formulation (e.g., DMSO/Saline) A2->A3 A4 Assess Formulation Stability A3->A4 B2 Dose Administration (IV, IP, or SC) A4->B2 B1 Animal Acclimatization B1->B2 B3 Behavioral Testing (e.g., Hot Plate, Tail Flick) B2->B3 B4 Sample Collection (Blood, Tissues) B3->B4 C2 Pharmacodynamic Analysis (e.g., Analgesic Effect) B3->C2 C1 Pharmacokinetic Analysis (LC-MS/MS) B4->C1 C3 Data Interpretation & Reporting C1->C3 C2->C3

Caption: Workflow for MRFA in vivo formulation and testing.

References

Troubleshooting & Optimization

Technical Support Center: Improving Met-Arg-Phe-Ala Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving the tetrapeptide Met-Arg-Phe-Ala in aqueous buffers.

Understanding this compound Solubility

The solubility of this compound is governed by its amino acid composition. The presence of the basic amino acid Arginine (Arg) and a free N-terminus gives the peptide a net positive charge at neutral and acidic pH, with a theoretical isoelectric point (pI) of 11.05.[1] Conversely, the Phenylalanine (Phe) and Methionine (Met) residues contribute to its hydrophobicity.[2][3] This amphipathic nature can lead to challenges in achieving high concentrations in purely aqueous solutions.

A key factor to consider is that peptides are often least soluble at their isoelectric point (pI), where the net charge is zero.[3] Since the pI of this compound is high, it is expected to be more soluble in acidic conditions where it carries a strong positive charge.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: For a basic peptide like this compound, the recommended initial solvent is sterile, distilled water.[2][3] If solubility is limited in water, a slightly acidic buffer (e.g., pH 4-6) or the addition of a small amount of dilute acetic acid is the next logical step.[4][5]

Q2: My this compound powder won't dissolve in water or phosphate-buffered saline (PBS). What should I do?

A2: This is a common issue. If water or neutral buffers like PBS are ineffective, you can try the following:

  • pH Adjustment: Since this compound is a basic peptide (theoretical pI ≈ 11.05)[1], lowering the pH of the solution will increase its net positive charge and enhance solubility. Try adding a small amount of a dilute acid, such as 10% acetic acid, dropwise until the peptide dissolves.[2][3]

  • Use of Co-solvents: For peptides with hydrophobic residues, a small amount of an organic co-solvent can be very effective. Dimethyl sulfoxide (DMSO) is a common choice and is known to solubilize this compound.[6][7] Dissolve the peptide in a minimal amount of DMSO first, and then slowly add your aqueous buffer to the desired concentration.[4] Be mindful that high concentrations of DMSO may not be suitable for all biological assays.[2]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can aid in dissolving some peptides.[8] However, excessive heat should be avoided as it can lead to peptide degradation. If you choose to warm your sample, do so gradually and monitor the solution closely.

Q4: Is sonication helpful for dissolving this compound?

A4: Yes, sonication can be a useful technique to break up peptide aggregates and enhance dissolution.[2][8] A brief sonication in a water bath can significantly improve the rate and extent of solubilization.

Q5: My peptide solution is cloudy. Is it dissolved?

A5: A cloudy or hazy appearance indicates that the peptide is not fully dissolved and may be present as a suspension or fine precipitate. A properly solubilized peptide solution should be clear and free of any visible particles.[8]

Q6: How can I prevent my this compound from precipitating out of solution after dilution?

A6: Precipitation upon dilution into an aqueous buffer, especially from a stock in an organic solvent, is a common problem. To mitigate this, add the peptide stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This gradual dilution helps to avoid localized high concentrations of the peptide that can lead to aggregation and precipitation.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Problem: Lyophilized this compound powder does not dissolve in the desired aqueous buffer.

Workflow for Troubleshooting Solubility Issues

G cluster_0 Solubilization Workflow start Start with Lyophilized This compound water Attempt to dissolve in sterile distilled water start->water check Is the solution clear? water->check acidic_buffer Try a slightly acidic buffer (e.g., pH 4-6) check_acid Is the solution clear? acidic_buffer->check_acid co_solvent Use a minimal amount of organic co-solvent (e.g., DMSO) dilute Slowly dilute with aqueous buffer co_solvent->dilute sonicate Apply gentle sonication dilute->sonicate check_final Is the solution clear? sonicate->check_final check->acidic_buffer No success Solubilization Successful check->success Yes fail Consult further - Consider alternative solvents - Evaluate peptide purity check_acid->co_solvent No check_acid->success Yes check_final->success Yes check_final->fail No

Caption: A step-by-step workflow for troubleshooting this compound peptide solubility.

Data Presentation

Buffer SystempHExpected SolubilityRationale
Deionized Water~7.0Low to ModerateThe peptide has a net positive charge, but hydrophobic residues may limit solubility.
Phosphate-Buffered Saline (PBS)7.4Low to ModerateSimilar to water, but the presence of salts can sometimes decrease solubility.[9]
Acetate Buffer4.0 - 5.5HighThe peptide is highly protonated, leading to strong electrostatic repulsion and hydration.
Tris Buffer7.5 - 8.5ModerateThe peptide still carries a net positive charge, but it is approaching its pI.
Bicarbonate Buffer9.0 - 10.0LowThe pH is approaching the isoelectric point, reducing the net charge and solubility.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Weigh a small, accurately measured amount of lyophilized this compound into a sterile microcentrifuge tube.

  • Add a small volume of sterile, deionized water to create a slurry.

  • While vortexing gently, add 10% (v/v) acetic acid dropwise.

  • Continue to add the acidic solution until the peptide is fully dissolved and the solution is clear.

  • Once dissolved, the pH can be carefully adjusted upwards with a dilute base if required for the specific application, though this may risk precipitation if the pH approaches the pI.

  • Bring the solution to the final desired concentration with an appropriate aqueous buffer.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
  • Bring the lyophilized this compound to room temperature before opening the vial to avoid condensation of moisture.

  • Add a minimal volume of high-purity, anhydrous DMSO to the peptide. The volume should be just enough to fully dissolve the peptide.

  • Gently vortex or pipette the solution up and down until the peptide is completely dissolved, resulting in a clear stock solution.[10]

  • To prepare the working solution, slowly add the DMSO stock solution dropwise into the desired aqueous buffer while gently stirring or vortexing.[4][10] This gradual dilution is critical to prevent the peptide from precipitating.

  • Ensure the final concentration of DMSO in your working solution is compatible with your downstream experiments, as high concentrations can be toxic to cells or interfere with assays.[2][4]

Signaling Pathway Visualization (Illustrative)

While this compound is a peptide inhibitor and doesn't directly activate a signaling pathway in the classical sense, the following diagram illustrates the logical flow of its inhibitory action on an enkephalin-generating endopeptidase.

Enkephalin Precursor Enkephalin Precursor Enkephalin-Generating Endopeptidase (EGE) Enkephalin-Generating Endopeptidase (EGE) Enkephalin Precursor->Enkephalin-Generating Endopeptidase (EGE) Substrate Enkephalin Enkephalin Enkephalin-Generating Endopeptidase (EGE)->Enkephalin Cleavage This compound This compound This compound->Enkephalin-Generating Endopeptidase (EGE) Inhibition

Caption: Inhibition of Enkephalin generation by this compound.

References

Navigating the Stability of Met-Arg-Phe-Ala in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the tetrapeptide Met-Arg-Phe-Ala, maintaining its integrity in solution over time is critical for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common stability challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on its amino acid composition, the primary chemical degradation pathways for this compound are:

  • Oxidation of the Methionine (Met) residue: The sulfur-containing side chain of methionine is susceptible to oxidation, forming methionine sulfoxide and potentially further to methionine sulfone.[1][2] This is often the most significant and rapid degradation pathway for methionine-containing peptides.

  • Hydrolysis of peptide bonds: Like all peptides, this compound is susceptible to hydrolysis of its peptide bonds, leading to fragmentation. This process is catalyzed by acidic or basic conditions.[1][3][4]

  • Deamidation of the Arginine (Arg) residue: While less common than asparagine or glutamine deamidation, arginine can undergo modification. Under certain conditions, the guanidinium group of arginine can be converted to a urea group, forming citrulline, a process known as citrullination or deimination.[5][6][7]

Q2: What environmental factors can influence the stability of this compound?

A2: The stability of this compound in solution is significantly influenced by several factors:

  • pH: The rate of both peptide bond hydrolysis and methionine oxidation can be pH-dependent.[8][9] Generally, a pH range of 4-6 is often optimal for peptide stability.

  • Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.[10] For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[1][11]

  • Buffer Composition: The choice of buffer can impact stability. For instance, phosphate buffers can sometimes catalyze hydrolysis. Citrate and acetate buffers are common alternatives.

  • Presence of Oxidizing Agents: Exposure to oxygen, metal ions (which can catalyze oxidation), and other oxidizing agents will significantly increase the rate of methionine oxidation.[1]

  • Light Exposure: Photochemical oxidation of methionine can occur, so it is advisable to protect solutions from light.[1]

Q3: How can I monitor the degradation of this compound?

A3: The most common and effective method for monitoring the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Mass Spectrometry (LC-MS).[12][13][14] RP-HPLC can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide. Mass spectrometry can then be used to identify the degradation products by their mass-to-charge ratio.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of the main peptide peak in HPLC with the appearance of a new, more polar peak. Oxidation of Methionine: The primary degradation product is likely Met(O)-Arg-Phe-Ala. Methionine sulfoxide is more polar than methionine.[2]- Prepare solutions using degassed buffers. - Minimize headspace with an inert gas (e.g., argon or nitrogen). - Add antioxidants such as methionine itself in excess, or other scavengers. - Avoid buffers containing transition metals. If unavoidable, add a chelating agent like EDTA.
Appearance of multiple smaller peptide fragment peaks in HPLC/LC-MS. Peptide Bond Hydrolysis: Cleavage of the peptide backbone at one or more locations.- Adjust the pH of the solution to an optimal range (typically pH 4-6). - Store solutions at lower temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[11] - Use buffers known to minimize hydrolysis, such as acetate or citrate.
A peak with a mass increase of +0.9840 Da is observed in LC-MS. Deamidation of Arginine: Conversion of arginine to citrulline.[6]- This is often an enzymatic process but can occur non-enzymatically at elevated temperatures and specific pH values. Ensure solutions are sterile if enzymatic degradation is suspected. - Control pH and temperature to minimize this modification.
Loss of peptide concentration without significant appearance of degradation peaks. Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, especially at low concentrations.[15]- Use low-adsorption vials (e.g., polypropylene or silanized glass). - Include a small amount of a non-ionic surfactant in the formulation, if compatible with the application. - Prepare solutions at a higher concentration if possible.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of peptide degradation and serves as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on this compound Stability at 25°C over 7 Days

pH% Remaining this compound% Met(O)-Arg-Phe-Ala% Hydrolysis Products
3.085%5%10%
5.095%3%2%
7.080%15%5%
9.065%20%15%

Table 2: Effect of Temperature on this compound Stability at pH 5.0 over 30 Days

Temperature% Remaining this compound% Met(O)-Arg-Phe-Ala% Hydrolysis Products
4°C98%1%1%
25°C88%8%4%
40°C60%25%15%

Table 3: Effect of Antioxidants on this compound Stability at pH 7.0 and 25°C over 7 Days

Condition% Remaining this compound% Met(O)-Arg-Phe-Ala% Hydrolysis Products
No Antioxidant80%15%5%
+ 0.1% Methionine92%4%4%
Degassed Buffer88%8%4%

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

  • Preparation of Solutions:

    • Dissolve lyophilized this compound powder in the desired buffer (e.g., 10 mM sodium acetate, pH 5.0) to a final concentration of 1 mg/mL.

    • Prepare separate solutions for each condition to be tested (e.g., different pH values, temperatures, with/without antioxidants).

    • Filter the solutions through a 0.22 µm filter into sterile, low-adsorption vials.

  • Incubation:

    • Store the vials at the specified temperatures (e.g., 4°C, 25°C, 40°C).

    • Protect samples from light by wrapping the vials in aluminum foil or using amber vials.

  • Sampling:

    • At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each vial for analysis.

    • Immediately analyze the samples or store them at -80°C until analysis.

  • Analysis by RP-HPLC:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).

    • If using LC-MS, analyze the mass spectra of the degradation peaks to identify the modifications.

Visualizations

Met_Arg_Phe_Ala This compound Oxidized_Peptide Met(O)-Arg-Phe-Ala Met_Arg_Phe_Ala->Oxidized_Peptide Oxidation (O2, Metal Ions) Hydrolysis_Products Peptide Fragments Met_Arg_Phe_Ala->Hydrolysis_Products Hydrolysis (Acid/Base) Deamidated_Peptide Met-Cit-Phe-Ala Met_Arg_Phe_Ala->Deamidated_Peptide Deamidation (Enzymatic/Chemical) start Start: Lyophilized Peptide dissolve Dissolve in Buffer start->dissolve aliquot Aliquot into Vials dissolve->aliquot incubate Incubate at Test Conditions (Temperature, pH, Light) aliquot->incubate sample Sample at Time Points incubate->sample analyze Analyze by RP-HPLC / LC-MS sample->analyze data Quantify Peptide and Degradants analyze->data end End: Stability Profile data->end start Unexpected Degradation Observed check_ms Check Mass of Degradation Products start->check_ms plus_16 Mass +16 Da? check_ms->plus_16 fragments Smaller Mass Fragments? plus_16->fragments No oxidation Likely Oxidation of Methionine plus_16->oxidation Yes plus_1 Mass +1 Da? fragments->plus_1 No hydrolysis Likely Peptide Bond Hydrolysis fragments->hydrolysis Yes deamidation Possible Arginine Deamidation plus_1->deamidation Yes other Other Modification, Investigate Further plus_1->other No action_ox Action: - Use degassed buffers - Add antioxidants oxidation->action_ox action_hyd Action: - Check and adjust pH - Lower storage temperature hydrolysis->action_hyd action_deam Action: - Ensure sterility - Control pH and temperature deamidation->action_deam

References

troubleshooting TFA salt interference in Met-Arg-Phe-Ala cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Met-Arg-Phe-Ala Assays

Topic: Troubleshooting TFA Salt Interference in this compound Cellular Assays

This guide provides researchers, scientists, and drug development professionals with practical solutions for identifying and mitigating interference caused by trifluoroacetic acid (TFA) salts in cellular assays involving the tetrapeptide this compound (MRFA).

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic MRFA peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis (SPPS). It serves two primary roles: cleaving the newly synthesized peptide from the solid resin support and acting as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve separation and peak shape.[1][2] While subsequent lyophilization (freeze-drying) removes free, unbound TFA, the acid remains as a counterion, electrostatically bound to positively charged sites on the peptide, such as the N-terminal amine and the arginine (Arg) side chain in your MRFA peptide.[1][3] Consequently, synthetic peptides are typically delivered as TFA salts.[4]

Q2: How can residual TFA interfere with my this compound cellular assay?

A2: Residual TFA can significantly disrupt cellular assays through several mechanisms:

  • Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to inhibited cell proliferation, reduced viability, or apoptosis.[1][5][6] This is a critical concern in long-term experiments or when using sensitive cell lines.

  • Alteration of Assay pH: As a strong acid, TFA can lower the pH of your peptide stock solution and, subsequently, your assay medium.[4] This pH shift can alter protein structure and function, affecting enzyme activity or receptor-ligand binding.

  • Artifactual Biological Activity: TFA itself can elicit biological responses. It has been shown to stimulate the growth of certain cells, act as an allosteric modulator of receptors like the glycine receptor, and interfere with signaling pathways, potentially leading to false positive or false negative results.[4][7]

  • Changes to Peptide Properties: The TFA counterion binds to the peptide, altering its mass, secondary structure, and solubility, which can impact its interaction with its biological target.[3][5]

Q3: My MRFA peptide is intended to inhibit enkephalin-generating endopeptidase. Could TFA affect this enzymatic assay?

A3: Yes. The this compound peptide is a known competitive inhibitor of enkephalin-generating endopeptidase.[8][9] TFA interference is a significant concern in enzymatic assays. The acidic nature of TFA can denature pH-sensitive enzymes, leading to inaccurate kinetic measurements or false-negative results.[5] Furthermore, TFA has been observed to compete with phosphate groups in protein binding sites, which could potentially inhibit enzymes like kinases and phosphatases.[5] It is crucial to ensure that any observed inhibition is due to the MRFA peptide itself and not an artifact of the TFA counterion.

Q4: What are the recommended alternative salt forms for sensitive cellular assays?

A4: For cell-based assays or in vivo studies, it is highly recommended to use peptides with more biologically compatible counterions.[10] The most common and preferred alternatives are acetate (CH₃COO⁻) and hydrochloride (Cl⁻) salts.[2] These counterions are less likely to cause cytotoxicity or other off-target effects seen with TFA.[4]

Troubleshooting Guides

Problem 1: I'm observing high cytotoxicity or poor cell viability after treating cells with the MRFA peptide.

This could be due to the intrinsic activity of the peptide or, more commonly, a result of TFA-induced toxicity.

G

Problem 2: My assay results (e.g., signaling pathway activation, inhibition) are inconsistent or not reproducible.

Erratic results are a hallmark of counterion interference.[4]

  • Verify Peptide Purity and Concentration: Ensure the peptide purity is high (>95% for sensitive bioassays) and that the net peptide content has been correctly calculated.[10] The gross weight of lyophilized powder includes the peptide, TFA, and residual water.

  • Run Control Experiments: As in the cytotoxicity workflow, test a TFA solution (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your peptide solution. This will help determine if the counterion alone is responsible for the observed effects.

  • Consider Salt Exchange: If control experiments indicate TFA interference, exchanging the counterion to acetate or hydrochloride is the most reliable solution.[4]

Experimental Protocols

Protocol 1: TFA to Hydrochloride (HCl) Salt Exchange via Lyophilization

This is a widely adopted method for removing TFA and replacing it with the more biocompatible chloride ion.[3][11]

Methodology:

  • Dissolution: Dissolve the MRFA-TFA peptide in distilled water at a concentration of approximately 1 mg/mL.[3]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3] Using HCl concentrations outside this range may lead to incomplete exchange or peptide modification.[12]

  • Incubation: Let the solution stand at room temperature for at least one minute.[3]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or a dry ice/acetone bath.[3][13]

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.[3]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two to three more times.[3][12]

  • Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be re-dissolved in the appropriate buffer for your assay.[3]

Protocol 2: TFA to Acetate Salt Exchange via Anion Exchange Resin

This method uses an anion exchange column to replace TFA with acetate.[14]

Methodology:

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Activation: Elute the column with a 1M solution of sodium acetate to charge the resin with acetate ions.

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Loading: Dissolve the MRFA-TFA peptide in distilled water and apply it to the column.

  • Elution & Collection: Elute the column with distilled water, collecting the fractions that contain the peptide (monitoring with UV absorbance at 220 nm or 280 nm).

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

Data Summary

Table 1: General Effects of TFA vs. Biocompatible Salts on Cellular Assays

ParameterTFA Salt FormAcetate or HCl Salt FormReference(s)
Cell Proliferation Can inhibit proliferation at concentrations as low as 10 nM - 100 nM.Generally shows no non-specific effect on cell proliferation.[5][6]
Assay Reproducibility Often leads to high variability and poor reproducibility.Leads to more consistent and reliable experimental data.[4]
Potential for Artifacts High potential for false positive or negative results due to off-target biological activity.Low potential for artifacts; observed activity is more likely attributable to the peptide itself.[4][7]
Recommendation Not recommended for sensitive cell-based assays or in vivo studies.Highly Recommended for all biological assays.[10]

Visualized Workflows

G A Solid-Phase Peptide Synthesis B Cleavage from Resin (using TFA) A->B C HPLC Purification (0.1% TFA in mobile phase) B->C D Lyophilization C->D E Final Product: MRFA-TFA Salt D->E F Cellular Assay Interference E->F

G

References

preventing oxidation of methionine in Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the handling and use of the tetrapeptide Met-Arg-Phe-Ala (MRFA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the oxidation of the methionine residue in MRFA during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the methionine residue in this compound prone to oxidation?

A1: The methionine residue contains a thioether side chain which is highly susceptible to oxidation by various reactive oxygen species (ROS). This oxidation, which converts methionine to methionine sulfoxide, can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions. This chemical modification can alter the peptide's structure, and function.[1]

Q2: What are the initial signs of methionine oxidation in my peptide sample?

A2: The primary indicator of methionine oxidation is a mass increase of 16 Da per oxidized methionine residue, which can be detected by mass spectrometry.[1] Chromatographically, you may observe a new, typically more polar, peak eluting earlier than the non-oxidized peptide in reverse-phase HPLC.

Q3: How should I store my lyophilized and reconstituted this compound?

A3: For long-term storage, lyophilized MRFA should be kept at -20°C or preferably -80°C in a sealed container with a desiccant to protect it from moisture and light.[2] Once reconstituted, the peptide solution should be used immediately. If storage in solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Peptide solutions are generally stable for only a few days when refrigerated at 4°C.[3]

Q4: Can the solvent I use contribute to methionine oxidation?

A4: Yes. Solvents like dimethyl sulfoxide (DMSO) should be used with caution as they can sometimes contain oxidizing impurities or degrade to produce substances that can oxidize methionine. If possible, use freshly opened, high-purity DMSO. For applications involving sensitive peptides like MRFA, consider alternative organic solvents like DMF or acetonitrile for initial solubilization of hydrophobic peptides before dilution in aqueous buffer.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peak with +16 Da mass shift in Mass Spectrometry. Oxidation of the methionine residue.- Review storage and handling procedures. - Prepare fresh solutions using deoxygenated buffers. - Incorporate an antioxidant in your buffer. - Minimize exposure of the peptide solution to light and air.
Decreased peptide activity or inconsistent experimental results. Loss of native peptide due to oxidation, leading to altered biological function.- Confirm the integrity of your peptide stock by HPLC-MS. - Implement preventative measures against oxidation for all future experiments. - Consider purchasing a new batch of the peptide if significant oxidation is confirmed.
Peptide solution appears cloudy or forms precipitates over time. Peptide aggregation, which can be exacerbated by oxidation-induced conformational changes.- Ensure the peptide is fully dissolved initially. Sonication can aid dissolution.[5] - Check the pH of your buffer; aim for a pH between 3 and 7 for optimal stability.[6] - Store aliquots at -80°C to slow down aggregation kinetics.
Variability between experimental replicates. Inconsistent levels of oxidation occurring during sample preparation.- Standardize all handling steps, including incubation times and exposure to ambient conditions. - Prepare a master mix of the peptide solution with antioxidant for all replicates. - Purge the headspace of vials with an inert gas (e.g., argon or nitrogen) before sealing.

Strategies for Preventing Methionine Oxidation

Proactive measures during peptide handling and experimental setup are crucial for maintaining the integrity of this compound.

Use of Deoxygenated Buffers

Removing dissolved oxygen from aqueous buffers significantly reduces the potential for methionine oxidation.

Relative Effectiveness of Buffer Deoxygenation Methods

Method Principle Relative Effectiveness Considerations
Sparging with Inert Gas Bubbling an inert gas (e.g., argon, nitrogen) through the buffer displaces dissolved oxygen. High Requires a gas cylinder and sparging equipment. Time-dependent.
Boiling and Cooling Boiling the buffer reduces the solubility of dissolved gases, which are then expelled. Moderate to High Buffer must be cooled under an inert atmosphere to prevent re-oxygenation. Not suitable for temperature-sensitive buffer components.

| Freeze-Pump-Thaw | Subjecting the buffer to cycles of freezing, vacuum pumping, and thawing removes dissolved gases. | Very High | Time-consuming and requires specialized equipment (vacuum line, liquid nitrogen). Best for highly sensitive experiments. |

Addition of Antioxidants

Antioxidants can be added to the peptide solution to act as scavengers for reactive oxygen species, thereby protecting the methionine residue.

Commonly Used Antioxidants for Peptide Formulations

Antioxidant Recommended Molar Ratio (Antioxidant:Peptide) Mechanism of Action Notes
Free L-Methionine 10:1 to 100:1 Acts as a sacrificial scavenger for oxidizing agents. Can be a cost-effective and biocompatible option.[7]
Sodium Thiosulfate 25:1 to 100:1 Scavenges free radicals and oxygen. Highly effective, but may not be suitable for all biological assays.[8]
N-Acetylcysteine (NAC) 10:1 to 50:1 A thiol-containing antioxidant that readily scavenges free radicals. Generally well-tolerated in cell-based assays.

| Ascorbic Acid (Vitamin C) | 5:1 to 20:1 | A potent water-soluble antioxidant. | Can act as a pro-oxidant in the presence of metal ions; use with a chelating agent like EDTA if metal contamination is suspected. |

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffer by Inert Gas Sparging

Objective: To prepare a buffer with minimal dissolved oxygen to prevent peptide oxidation.

Materials:

  • Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Inert gas cylinder with regulator (Argon or Nitrogen)

  • Sparging stone or a long sterile needle/pipette tip

  • Sterile, sealable container

Procedure:

  • Prepare the desired buffer solution and transfer it to a sterile container, leaving some headspace.

  • Insert a sterile sparging stone or a long sterile needle connected to the inert gas line into the buffer, ensuring the outlet is near the bottom of the container.

  • Provide a separate, sterile vent needle that does not extend into the liquid to allow displaced gas to exit.

  • Begin bubbling the inert gas through the solution at a gentle but steady rate (e.g., 100-200 mL/min for a 1L solution).

  • Sparging for 30-60 minutes is typically sufficient to significantly reduce oxygen levels.

  • After sparging, remove the gas inlet and vent needles and immediately seal the container.

  • Use the deoxygenated buffer as soon as possible to dissolve the this compound peptide.

Protocol 2: Quantitative Analysis of this compound Oxidation by HPLC-MS

Objective: To separate and quantify the amounts of native and oxidized MRFA in a sample.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • This compound peptide sample.

Procedure:

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. If the sample is already in a buffer, perform a buffer exchange using a suitable desalting column or dilute it at least 1:10 in Mobile Phase A.

  • HPLC Method:

    • Set the column temperature to 40°C.

    • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Inject 5 µL of the sample.

    • Apply a linear gradient from 2% to 40% Mobile Phase B over 15 minutes.

    • Flow rate: 0.3 mL/min.

  • Mass Spectrometry Method:

    • Set the mass spectrometer to operate in positive ion electrospray ionization (ESI+) mode.

    • Acquire data in full scan mode over a mass range that includes the expected m/z values for the native and oxidized peptide (e.g., m/z 400-700). The expected [M+H]+ for MRFA (C23H37N7O4S) is ~524.27 Da, and for the oxidized form (MRF(MetO)A) is ~540.27 Da.

    • Alternatively, use selected ion monitoring (SIM) for these specific masses for higher sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the extracted ion chromatograms corresponding to the native peptide and the oxidized peptide (+16 Da).

    • Calculate the percentage of oxidation using the formula: % Oxidation = [Area(Oxidized) / (Area(Native) + Area(Oxidized))] * 100

Visualizations

Experimental_Workflow Workflow for Preventing MRFA Oxidation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide Lyophilized MRFA Reconstitute Reconstitute Peptide in Prepared Buffer Peptide->Reconstitute Buffer Aqueous Buffer Deoxygenate Deoxygenate Buffer (Sparging) Buffer->Deoxygenate Antioxidant Add Antioxidant (e.g., L-Methionine) Deoxygenate->Antioxidant Antioxidant->Reconstitute Assay Perform Experiment Reconstitute->Assay Analysis Analyze Sample (HPLC-MS) Assay->Analysis Quantify Quantify Oxidation Analysis->Quantify

Caption: Experimental workflow to minimize and quantify methionine oxidation in this compound.

Oxidation_Pathway Methionine Oxidation Pathway Met Methionine Residue (in MRFA) MetO Methionine Sulfoxide (+16 Da) Met->MetO Oxidation ROS Reactive Oxygen Species (O2, H2O2, light, metal ions) ROS->MetO Antioxidant Antioxidants (e.g., free Met, NAC) Antioxidant->ROS Scavenges

Caption: Simplified pathway of methionine oxidation and the protective role of antioxidants.

References

Technical Support Center: Synthesis of High-Purity Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the tetrapeptide Methionyl-Arginyl-Phenylalanyl-Alanine (Met-Arg-Phe-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the chemical synthesis of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound tetrapeptide?

The main challenges in synthesizing this compound revolve around the specific properties of the constituent amino acids, Methionine and Arginine, which are prone to side reactions during solid-phase peptide synthesis (SPPS). Key issues include the oxidation of the Methionine side chain and side reactions related to the guanidinium group of Arginine, such as δ-lactam formation. Additionally, ensuring complete coupling and deprotection at each step is crucial for achieving high purity.

Q2: My final product shows a significant peak with a mass increase of +16 Da. What is the likely cause and how can I prevent it?

A mass increase of +16 Da strongly suggests the oxidation of the Methionine residue to Methionine sulfoxide[1]. The thioether side chain of Methionine is highly susceptible to oxidation, which can occur during both the synthesis cycles and, more commonly, during the acidic cleavage from the resin[1][2].

Prevention Strategies:

  • Use of Scavengers: Incorporating reducing agents like dithiothreitol (DTT) or thioanisole in the cleavage cocktail can effectively suppress methionine oxidation[2].

  • Inert Atmosphere: While not always eliminating the issue, performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.

  • Optimized Cleavage Conditions: Recent studies have shown that cleavage cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) can significantly reduce or even eliminate methionine oxidation[3][4].

  • Post-synthesis Reduction: If oxidation occurs, the purified peptide containing methionine sulfoxide can often be reduced back to methionine using appropriate reducing agents[2].

Q3: I am observing a significant amount of a truncated sequence lacking Methionine. What could be the cause?

The presence of a significant truncated sequence, particularly the des-Met peptide, often points to issues with the coupling of Arginine. A primary side reaction during the coupling of an activated Arginine residue is the formation of a stable six-membered δ-lactam[5]. This inactive species is unable to couple to the growing peptide chain, leading to the accumulation of deletion sequences in the subsequent synthesis cycles[5].

Troubleshooting δ-Lactam Formation:

  • Choice of Protecting Group: The selection of the Arginine side-chain protecting group is critical. While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is commonly used, it can still be susceptible to δ-lactam formation[5][6]. In some cases, alternative protecting groups may offer advantages.

  • Coupling Reagents: The choice of coupling reagent and activation method can influence the rate of δ-lactam formation. Using highly efficient coupling reagents and optimizing activation times can favor the desired intermolecular coupling over the intramolecular cyclization.

  • Double Coupling: For the Arginine coupling step, performing a double coupling (reacting the resin-bound peptide with a fresh solution of activated Fmoc-Arg(Pbf)-OH) can help to drive the reaction to completion and minimize the impact of any δ-lactam formation.

Q4: My final peptide is difficult to purify, showing multiple close-eluting peaks in the HPLC chromatogram. What are the likely impurities?

Besides Methionine oxidation and truncated sequences, other impurities can arise during the synthesis of this compound:

  • Incomplete Deprotection of Arginine: The sulfonyl-based protecting groups on the Arginine side chain, such as Pbf, can sometimes be difficult to remove completely, especially with standard cleavage times[5]. This results in the final product being contaminated with a protected Arginine variant.

  • S-alkylation of Methionine: During the final acidolytic cleavage, carbocations generated from the cleavage of tert-butyl-based protecting groups can alkylate the nucleophilic thioether side chain of Methionine, leading to S-tert-butylated Met impurities[3][7]. The use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to minimize this side reaction.

  • Deletion Sequences: Incomplete coupling at any of the amino acid addition steps (Ala, Phe, or Arg) will result in deletion sequences (e.g., Met-Arg-Ala, Met-Phe-Ala). Monitoring the completeness of each coupling reaction (e.g., using a Kaiser test) is important to avoid these impurities.

Troubleshooting Guides

Problem: Low Yield of the Final Peptide
Possible Cause Recommended Solution
Incomplete Coupling of Arginine or Phenylalanine Arginine and Phenylalanine are sterically hindered amino acids, which can lead to lower coupling efficiencies[8][9]. Perform a double coupling for these residues. Use a more powerful coupling reagent like HATU or HCTU. Monitor coupling completion with a Kaiser test.
δ-Lactam Formation of Arginine As discussed in the FAQs, this is a major cause of low yield. Optimize the coupling conditions for Arginine, consider a double coupling, and ensure the quality of the Fmoc-Arg(Pbf)-OH reagent.
Incomplete Cleavage from the Resin The peptide may not be fully released from the solid support. Increase the cleavage reaction time (e.g., from 2 hours to 3-4 hours). Ensure a sufficient volume of the cleavage cocktail is used to swell the resin adequately.
Peptide Precipitation During Cleavage The cleaved peptide might be insoluble in the cleavage cocktail. If this is suspected, after filtering the resin, wash the resin with a small amount of a stronger solvent like neat TFA to dissolve any precipitated peptide.
Problem: Presence of a Major Impurity with +16 Da Mass Shift
Possible Cause Recommended Solution
Oxidation of Methionine The thioether side chain of Methionine has been oxidized to methionine sulfoxide[1].
During Cleavage Use a cleavage cocktail containing scavengers such as dithiothreitol (DTT) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃)[2][3]. Minimize the cleavage time to what is necessary for complete deprotection.
During Synthesis If oxidation is suspected to occur during the synthesis cycles, ensure high-purity solvents are used and consider sparging reagent solutions with an inert gas. Alternatively, Fmoc-Met(O)-OH can be used in the synthesis, followed by a final reduction step after purification[10].

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound (Fmoc/tBu Strategy)
  • Resin Selection and Loading:

    • Start with a pre-loaded Fmoc-Ala-Wang resin or a suitable equivalent.

    • Swell the resin in dimethylformamide (DMF) for 30-60 minutes before synthesis.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Phe, Arg, Met):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HCTU (3-5 equivalents) and a base like diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours. For Arginine and Phenylalanine, a double coupling is recommended.

    • After the coupling, wash the resin with DMF (5-7 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Final Cleavage and Deprotection:

    • After the final Methionine coupling and subsequent Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. A recommended mixture for this peptide is Reagent K modified for Methionine protection: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT)[2].

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product and confirm the purity by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a TFA salt.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-Ala-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection2->Coupling_Arg Deprotection3 Fmoc Deprotection Coupling_Arg->Deprotection3 Coupling_Met Couple Fmoc-Met-OH Deprotection3->Coupling_Met Final_Deprotection Final Fmoc Deprotection Coupling_Met->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide High-Purity This compound Purification->Final_Peptide Arg_Challenge Potential δ-lactam formation. Ensure complete coupling. Arg_Challenge->Coupling_Arg Met_Challenge Risk of oxidation during cleavage. Met_Challenge->Cleavage

Caption: Solid-phase synthesis workflow for this compound with key challenge points.

Methionine_Oxidation cluster_oxidation Oxidation Side Reaction cluster_prevention Prevention & Reversal Met Methionine Side Chain (-CH2-CH2-S-CH3) Met_O Methionine Sulfoxide (-CH2-CH2-S(O)-CH3) [+16 Da] Met->Met_O Oxidation Scavengers Reducing Scavengers (e.g., DTT, Thioanisole in cleavage cocktail) Oxidizing_Agents Oxidizing Agents (e.g., atmospheric O2, peroxides in solvents) Oxidizing_Agents->Met_O Scavengers->Met Prevents Oxidation Reduction Post-Purification Reduction Met_O_to_Met Methionine Sulfoxide Reduction->Met_O_to_Met Met_Final Methionine Met_O_to_Met->Met_Final Reduction

Caption: Mechanism of Methionine oxidation and strategies for its prevention and reversal.

References

Technical Support Center: Endotoxin Contamination in Peptide Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to endotoxin contamination in peptide preparations.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern in peptide preparations?

Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria.[1] They are released when the bacteria die and their cell walls are disrupted.[1][2] Even at very low concentrations, endotoxins are potent pyrogens, meaning they can induce fever, inflammation, and in severe cases, septic shock and organ failure if they enter the bloodstream.[1][3] For peptides intended for in vivo or cell culture studies, particularly for parenteral administration, controlling endotoxin levels is critical to ensure experimental reliability and patient safety.[4][5]

Q2: What are the common sources of endotoxin contamination in a laboratory setting?

Endotoxins are ubiquitous in the environment, making contamination a common challenge.[1][5] Key sources include:

  • Water: Water used for preparing buffers, dissolving peptides, or rinsing equipment is a primary source of contamination.[3]

  • Raw Materials: Reagents and other raw materials used during peptide synthesis and purification can introduce endotoxins.[3]

  • Equipment: Glassware, plasticware, chromatography columns, and tubing can harbor endotoxins.[2][3] Endotoxins adhere well to hydrophobic materials like plastics.[1]

  • Personnel: Improper handling and hygiene can lead to contamination from researchers.[2]

  • Air: Airborne bacteria can also be a source of contamination.[5]

Q3: What are the acceptable limits for endotoxin in peptide preparations?

Acceptable endotoxin limits are set by regulatory agencies like the U.S. Food and Drug Administration (FDA) and are dependent on the intended application of the peptide.[2] These limits are expressed in Endotoxin Units (EU), where 1 EU is approximately equal to 0.1 ng of endotoxin.[6]

ApplicationMaximum Permissible Endotoxin Level
Injectable Drug (non-intrathecal)5 EU/kg of body weight
Injectable Drug (intrathecal)0.2 EU/kg of body weight
Sterile Water for Injection0.25 - 0.5 EU/mL (depending on use)
Medical Device Eluates<0.5 EU/mL
Devices Contacting Cerebrospinal Fluid<0.06 EU/mL

Data sourced from multiple references. [2][3][7][8]

Q4: How can I detect endotoxin contamination in my peptide sample?

The industry standard for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[3][9] This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[9][10] There are three main formats of the LAL assay:

  • Gel-Clot Method: A qualitative or semi-quantitative test where the formation of a solid gel indicates the presence of endotoxins above a certain sensitivity level.[3][11]

  • Turbidimetric Assay: A quantitative method that measures the increase in turbidity (cloudiness) as the lysate clots.[3]

  • Chromogenic Assay: A quantitative method where the lysate contains a synthetic substrate that releases a colored product (p-nitroaniline) upon cleavage by an endotoxin-activated enzyme. The color intensity is proportional to the endotoxin concentration.[3][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, testing, and purification of peptide preparations concerning endotoxin contamination.

Issue 1: My peptide solution consistently shows high endotoxin levels.

Possible Cause Troubleshooting Step
Contaminated Water or Buffers Use only pyrogen-free water (e.g., USP pharmaceutical grade) and reagents for all steps, including buffer preparation and peptide dissolution.[2] Test all stock solutions for endotoxin contamination.
Contaminated Labware Use certified pyrogen-free glassware and plasticware. For reusable glassware, depyrogenate by baking at 250°C for at least 30 minutes.[12]
Improper Handling Always wear appropriate personal protective equipment (PPE), including gloves, and use aseptic techniques. Avoid direct hand contact with samples and reagents.[12]
Contaminated Purification System Sanitize HPLC columns and systems regularly with solutions like dilute sodium hydroxide or phosphoric acid-isopropanol mixtures to remove bound endotoxins.[2]

Issue 2: My LAL assay results are inconsistent or invalid.

Possible Cause Troubleshooting Step
Assay Inhibition or Enhancement The peptide itself or components in the buffer may interfere with the LAL enzymatic cascade.[9] Perform a positive product control by spiking the sample with a known amount of endotoxin to check for inhibition or enhancement.[13] If interference is detected, dilute the sample to a non-interfering concentration, not exceeding the Maximum Valid Dilution (MVD).[12]
Incorrect pH The LAL assay is optimized for a pH range of 6.0-8.0.[14] Adjust the sample pH with endotoxin-free acid or base if it falls outside this range.
Improper Sample Storage Endotoxins can adhere to plastic surfaces over time.[14] Use borosilicate glass tubes for storing and diluting samples whenever possible. If storing for extended periods, validate the storage container to ensure endotoxin recovery.[14]
Incorrect Pipetting Technique Poor pipetting can introduce contamination or cause inaccuracies in dilutions. Use certified endotoxin-free pipette tips and follow proper pipetting procedures.[14]

Issue 3: My endotoxin removal method results in low peptide recovery.

Possible Cause Troubleshooting Step
Non-specific Binding Methods like activated carbon adsorption can be non-selective and lead to product loss.[15]
Protein Denaturation Techniques like ultrafiltration can cause physical stress on peptides.[16]
Co-elution In ion-exchange chromatography, the peptide may co-elute with the endotoxin if their charge properties are similar under the chosen buffer conditions.
Solution Optimize the endotoxin removal method based on the peptide's properties (e.g., pI, hydrophobicity). Consider using affinity-based methods with high specificity for endotoxin, such as those using immobilized polymyxin B.[15][16] Adjust buffer pH and ionic strength in ion-exchange chromatography to maximize the charge difference between the peptide and endotoxin.

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

This protocol provides a general procedure for the qualitative LAL gel-clot assay.

Materials:

  • LAL Reagent (reconstituted according to manufacturer's instructions)

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (endotoxin-free)

  • Depyrogenated glass test tubes (10 x 75 mm)

  • Pipettes and certified endotoxin-free tips

  • Dry heat block or non-circulating water bath at 37 ± 1°C

Procedure:

  • Prepare CSE Dilutions: Create a series of two-fold dilutions of the CSE in LAL Reagent Water to bracket the labeled sensitivity of the LAL reagent (e.g., if sensitivity is 0.125 EU/mL, prepare standards of 0.25, 0.125, 0.06, and 0.03 EU/mL).[17]

  • Prepare Sample Dilutions: Dilute the peptide sample to be tested with LAL Reagent Water.

  • Assay Setup: For each sample and standard dilution, pipette 0.1 mL into a depyrogenated test tube. Include a negative control using 0.1 mL of LAL Reagent Water.[13]

  • Add LAL Reagent: Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.[17]

  • Incubation: Immediately after adding the lysate, gently mix and place the tubes in the 37°C incubator. Incubate undisturbed for 60 ± 2 minutes.[13][17]

  • Reading Results: After incubation, carefully remove each tube and invert it 180°. A positive result is the formation of a firm gel that remains intact. A negative result is the absence of a solid clot (the solution remains liquid or forms a viscous gel that flows).[17]

  • Interpretation: The endotoxin concentration of the sample is determined by the endpoint of the CSE dilutions. The test is valid if the sensitivity is confirmed (the endpoint is within a two-fold dilution of the labeled sensitivity).[13]

Protocol 2: Endotoxin Removal by Affinity Chromatography

This protocol describes a general method for removing endotoxins using a resin with an immobilized affinity ligand, such as polymyxin B.

Materials:

  • Endotoxin removal affinity column (e.g., polymyxin B immobilized on a solid support)

  • Peptide sample containing endotoxin

  • Endotoxin-free equilibration buffer

  • Endotoxin-free regeneration buffer (e.g., 1% deoxycholate or high salt buffer)

  • Endotoxin-free water

  • Peristaltic pump and tubing (optional)

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of endotoxin-free equilibration buffer. The buffer composition should be optimized for peptide stability and binding conditions.

  • Sample Loading: Load the endotoxin-contaminated peptide solution onto the column. The flow rate should be slow enough to allow for efficient binding of the endotoxin to the affinity ligand.

  • Collection: Collect the flow-through fraction, which should contain the purified peptide, now with reduced endotoxin levels.

  • Washing (Optional): Wash the column with additional equilibration buffer to recover any remaining peptide.

  • Elution (if peptide binds): If the peptide has an affinity for the column matrix, an elution step with a specific buffer (e.g., high salt or different pH) will be required. This is less common for affinity methods designed for endotoxin to bind and the product to flow through.

  • Column Regeneration: After use, regenerate the column by washing with the regeneration buffer to strip the bound endotoxins, followed by extensive rinsing with endotoxin-free water. Store the column according to the manufacturer's instructions.

  • Quantification: Test the collected fractions for both peptide concentration and endotoxin levels to determine the efficiency of the removal process and the product recovery.

Visualizations

Endotoxin-Induced LAL Clotting Cascade

LAL_Pathway cluster_activation Endotoxin Endotoxin (LPS) FactorC Factor C Endotoxin->FactorC Activates ActivatedFactorC Activated Factor C FactorB Factor B FactorC->FactorB ActivatedFactorC->FactorB Activates ActivatedFactorB Activated Factor B ProclottingEnzyme Proclotting Enzyme FactorB->ProclottingEnzyme ActivatedFactorB->ProclottingEnzyme Activates ClottingEnzyme Clotting Enzyme Coagulogen Coagulogen (Soluble Protein) ProclottingEnzyme->Coagulogen ClottingEnzyme->Coagulogen Cleaves Coagulin Coagulin (Insoluble Gel) Coagulogen->Coagulin Polymerizes into

Caption: Enzymatic cascade of the LAL assay initiated by endotoxin.

General Workflow for Endotoxin Removal

Endotoxin_Removal_Workflow Start Contaminated Peptide Sample SelectMethod Select Removal Method Start->SelectMethod Affinity Affinity Chromatography SelectMethod->Affinity e.g., Polymyxin B IonExchange Ion-Exchange Chromatography SelectMethod->IonExchange Anion Exchange Ultrafiltration Ultrafiltration SelectMethod->Ultrafiltration Size Exclusion Process Process Sample Affinity->Process IonExchange->Process Ultrafiltration->Process Test Test for Endotoxin (LAL Assay) Process->Test Check Endotoxin Level Acceptable? Test->Check End Purified Peptide Check->End Yes ReProcess Re-process or Choose New Method Check->ReProcess No ReProcess->SelectMethod

Caption: Decision workflow for selecting and applying an endotoxin removal method.

Troubleshooting Logic for LAL Assay Failures

LAL_Troubleshooting Start Inconsistent or Failed LAL Assay CheckPPC Run Positive Product Control (PPC) Start->CheckPPC PPCResult PPC Recovered (50-200%)? CheckPPC->PPCResult Inhibition Inhibition (<50%) or Enhancement (>200%) PPCResult->Inhibition No CheckpH Check Sample pH PPCResult->CheckpH Yes Dilute Dilute Sample within MVD Inhibition->Dilute End Re-run Assay Dilute->End pHResult pH between 6.0 and 8.0? CheckpH->pHResult AdjustpH Adjust pH with Endotoxin-Free Buffer pHResult->AdjustpH No CheckContamination Review Lab Practices pHResult->CheckContamination Yes AdjustpH->End ContaminationSources Check Water, Reagents, Labware for Contamination CheckContamination->ContaminationSources ContaminationSources->End

Caption: A logical guide for troubleshooting common LAL assay failures.

References

Technical Support Center: Met-Arg-Phe-Ala (MRFA) pH-Dependent Activity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of the tetrapeptide Met-Arg-Phe-Ala (MRFA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing a stock solution of this compound?

For general peptide stability, it is recommended to store solutions at a slightly acidic pH, typically between 5 and 6. This minimizes degradation pathways such as deamidation and oxidation which are accelerated at neutral or basic pH. However, the optimal pH can be sequence-dependent. Given that this compound has a theoretical isoelectric point (pI) of 11.05, it is a basic peptide and will carry a net positive charge at neutral and acidic pH. For short-term storage, dissolving in sterile, distilled water and storing at -20°C or -80°C is a common practice. For long-term stability, conducting a pH-stability study is recommended.

Q2: How does pH affect the activity of this compound?

The activity of this compound, an FMRFamide-like peptide (FaLP), is highly dependent on its binding to a G-protein coupled receptor (GPCR). The ionization state of the peptide's amino and carboxyl termini, as well as the arginine side chain, is dictated by the pH of the medium. These changes in charge can significantly impact the peptide's conformation and its ability to bind to its receptor, thereby altering its biological activity. The optimal pH for activity will be specific to the receptor and the assay conditions and must be determined experimentally.

Q3: My this compound solution is cloudy. What should I do?

Cloudiness or precipitation indicates that the peptide is not fully dissolved, which can be due to aggregation or low solubility at a particular pH. For basic peptides like MRFA, solubility is often better at a slightly acidic pH where the molecule is fully protonated and charged. If you encounter solubility issues, you can try the following:

  • Adjust the pH: For this basic peptide, adding a small amount of dilute acetic acid or trifluoroacetic acid (TFA) to lower the pH may improve solubility.

  • Use a different solvent: While water is the preferred solvent, for highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer with vigorous stirring.

  • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.

Q4: I am observing low or no activity in my biological assay. What are the potential causes related to pH?

Low or no activity can stem from several pH-related issues:

  • Peptide Degradation: If the peptide was stored or used in a buffer with a suboptimal pH, it may have degraded. Verify the pH of all solutions used.

  • Incorrect Ionization State: The pH of your assay buffer may not be optimal for the peptide-receptor interaction. The charge distribution on both the peptide and the receptor influences binding affinity.

  • Assay Interference: The pH of your peptide stock solution, if not properly buffered, could be altering the pH of your final assay medium, thereby affecting cell health or enzyme activity.

Q5: When I analyze my peptide by HPLC, I see multiple peaks. What could be the reason?

The presence of multiple peaks in an HPLC chromatogram can indicate:

  • Peptide Degradation: Different peaks may correspond to degradation products such as oxidized methionine or hydrolyzed peptide bonds. This can be exacerbated by storing the peptide at an inappropriate pH.

  • Peptide Aggregation: Aggregates may elute at different retention times than the monomeric peptide.

  • Contamination: Impurities from the synthesis process may be present.

To troubleshoot, ensure proper storage and handling of the peptide and consider performing a forced degradation study to identify potential degradation products.

Troubleshooting Guides

Problem 1: Inconsistent results in a cell-based activity assay.
  • Possible Cause 1: pH shift in the assay medium.

    • Troubleshooting Step: Measure the pH of the cell culture medium after the addition of the peptide solution. If the peptide is dissolved in a strongly acidic or basic solution, it may be altering the final pH of the assay. Prepare peptide stock solutions in a buffer compatible with your assay medium or adjust the pH of the stock solution before use.

  • Possible Cause 2: Peptide instability at the assay temperature and pH.

    • Troubleshooting Step: Perform a time-course experiment to assess the stability of the peptide under your assay conditions (e.g., 37°C, pH 7.4). Incubate the peptide in the assay medium for the duration of your experiment, and then analyze its integrity by HPLC or mass spectrometry.

Problem 2: Loss of peptide concentration over time in stored solutions.
  • Possible Cause 1: Adsorption to the storage vial.

    • Troubleshooting Step: Use low-protein-binding microcentrifuge tubes or silanized glass vials for storage.

  • Possible Cause 2: Chemical degradation due to improper pH.

    • Troubleshooting Step: Conduct a stability study by aliquoting the peptide into buffers of different pH values (e.g., pH 4, 5, 6, 7.4) and storing them at the intended temperature. Analyze the concentration of the intact peptide at various time points using a stability-indicating HPLC method.

Data Presentation

When conducting experiments to determine the effect of pH on the activity and stability of this compound, it is crucial to present the data in a clear and structured manner. Below are template tables to guide your data presentation.

Table 1: Effect of pH on the Biological Activity of this compound

pH of Assay BufferAgonist Concentration (nM)Response (e.g., % max signal)EC50 (nM)
5.5.........
6.0.........
6.5.........
7.0.........
7.4.........
8.0.........

Table 2: Stability of this compound at Different pH Values and Temperatures

pH of BufferTemperature (°C)Time (days)% Remaining Intact Peptide
4.040100
7...
30...
4.0250100
7...
30...
7.440100
7...
30...
7.4250100
7...
30...

Experimental Protocols

Protocol 1: Determining the pH-Dependent Activity Profile of this compound using a GPCR-Mediated Calcium Flux Assay

This protocol assumes that the this compound receptor couples to the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: Culture a cell line stably expressing the this compound receptor in the appropriate medium.

  • Calcium Indicator Loading: On the day of the assay, seed the cells in a 96-well black, clear-bottom plate. After cell attachment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Preparation of Assay Buffers: Prepare a series of assay buffers (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) adjusted to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Peptide Dilution: Prepare serial dilutions of this compound in each of the prepared assay buffers.

  • Calcium Flux Measurement:

    • Wash the cells with the corresponding pH-adjusted assay buffer.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • For each pH, plot the change in fluorescence as a function of the peptide concentration.

    • Fit the data to a dose-response curve to determine the EC50 value at each pH.

Protocol 2: Assessing the Stability of this compound as a Function of pH using a Stability-Indicating RP-HPLC Method
  • Method Development: Develop a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the intact this compound from its potential degradation products. A C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA, is a common starting point.

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the peptide to forced degradation under various conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in identifying the retention times of potential degradation products.

  • Stability Study Setup:

    • Prepare stock solutions of this compound in a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C and 25°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 7, 14, and 30 days), remove an aliquot from each condition.

    • Analyze the samples by the developed RP-HPLC method.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point by comparing the peak area of the main peptide peak to the total peak area of all related substances.

    • Plot the percentage of remaining peptide against time for each pH and temperature condition to determine the degradation kinetics.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm MRFA This compound GPCR GPCR MRFA->GPCR Binding G_alpha GPCR->G_alpha Activation G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Caption: Generalized GPCR signaling pathway for this compound.

Experimental_Workflow cluster_stability Stability Assessment cluster_activity Activity Assay start_stability Prepare MRFA in Buffers of Different pH storage Store at Different Temperatures start_stability->storage start_activity Prepare MRFA Dilutions in pH-Adjusted Buffers sampling Sample at Time Points storage->sampling hplc RP-HPLC Analysis sampling->hplc data_stability Calculate % Remaining Peptide hplc->data_stability cell_assay Perform Cell-Based Assay (e.g., Calcium Flux) start_activity->cell_assay data_activity Generate Dose-Response Curves cell_assay->data_activity ec50 Determine EC50 at Each pH data_activity->ec50

Caption: Workflow for assessing pH impact on MRFA stability and activity.

identifying and removing impurities from Met-Arg-Phe-Ala synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of the tetrapeptide Met-Arg-Phe-Ala.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?

A1: During the SPPS of this compound, you can expect several classes of impurities. These primarily arise from side reactions involving specific amino acid residues and procedural inefficiencies.[1][2] Common impurities include:

  • Deletion Sequences: Peptides missing one or more of the intended amino acids (e.g., Met-Phe-Ala). This can result from incomplete coupling reactions or inefficient removal of the Fmoc protecting group.[1][3]

  • Truncated Sequences: Shorter peptide fragments that are capped and do not continue to the full length.

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da mass increase).[4][5] This can occur during synthesis and cleavage.[4][5]

  • Arginine δ-Lactam Formation: The activated carboxyl group of an Fmoc-Arg residue can be attacked by its own side chain, forming a stable lactam. This prevents the arginine from coupling to the peptide chain, leading to deletion sequences.[6][7]

  • Incompletely Deprotected Peptides: Residual protecting groups on the arginine side chain (e.g., Pbf) may not be fully cleaved, resulting in a heterogeneous final product.[2][6]

  • Side-Chain Modifications: During the final cleavage from the resin with trifluoroacetic acid (TFA), reactive species can modify susceptible residues.[6]

Q2: How can I minimize methionine oxidation during the synthesis and cleavage of this compound?

A2: Minimizing methionine oxidation is crucial for obtaining a pure product. Here are several strategies:

  • Use an Inert Atmosphere: While not always completely effective, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to oxygen.[5]

  • Add Scavengers to the Cleavage Cocktail: Including reducing agents in the TFA cleavage cocktail is a highly effective method. Common scavengers for this purpose include dimethylsulfide (DMS) and ammonium iodide.[5]

  • Two-Step Synthesis with Met(O): One advanced strategy involves intentionally using methionine sulfoxide (Met(O)) during the synthesis. The increased polarity of Met(O) can improve solubility and reduce aggregation. The purified peptide containing Met(O) can then be quantitatively reduced back to methionine.[8]

Q3: What is the best approach to prevent δ-lactam formation when coupling Arginine?

A3: δ-lactam formation is a significant issue when coupling arginine. To mitigate this:

  • Optimize Coupling Conditions: Use a smaller excess of the activated Fmoc-Arg(Pbf)-OH and coupling reagents.[6]

  • Use In-Situ Activation: Activate the Fmoc-Arg(Pbf)-OH in the presence of the resin-bound peptide to minimize the time the activated amino acid is in solution by itself.[6]

  • Perform a Double Coupling: A second coupling step can help to drive the reaction to completion for any unreacted sites.[6]

  • Consider Alternative Protecting Groups: While Pbf is common, other protecting groups for arginine are available that may have a lower propensity for lactam formation, though they may have their own drawbacks regarding cleavage.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Major peak in HPLC with a +16 Da mass shift in MS. Oxidation of the Methionine residue to Methionine Sulfoxide.[4][5]1. Re-evaluate the cleavage cocktail; ensure sufficient scavengers like DMS are used.[5]2. If the oxidized product is already purified, it can be reduced back to methionine.[8]3. For future syntheses, consider using Met(O) in the SPPS followed by a final reduction step.[8]
Significant peak corresponding to a deletion of Arginine. Formation of δ-lactam by the activated Arginine, preventing its coupling.[6][7]1. Optimize the arginine coupling step by using in-situ activation.[6]2. Perform a double coupling for the arginine residue.[6]3. Ensure the correct stoichiometry of coupling reagents.
Broad peaks and poor resolution in HPLC. Peptide aggregation.1. Modify the HPLC mobile phase, for instance by changing the organic solvent or the ion-pairing agent.2. Consider using Met(O) in the synthesis to improve the solubility of the crude peptide.[8]
Multiple peaks with masses higher than the target peptide in MS. Incomplete removal of side-chain protecting groups (especially on Arginine).[2][6]1. Increase the duration of the TFA cleavage step.2. Ensure the cleavage cocktail composition is appropriate for the protecting groups used.
Presence of +22 Da and +38 Da adducts in ESI-MS. Formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[9][10]1. Use high-purity solvents for MS analysis.2. Avoid using glassware that can leach sodium or potassium; use plasticware where possible.[9]3. These adducts are common and often do not indicate an impurity in the peptide itself, but rather contamination in the MS analysis.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol is for analyzing the purity of the crude or purified this compound peptide.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[11]

    • Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • HPLC Conditions:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[12]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV absorbance at 220 nm (for the peptide backbone).[13][14]

    • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of the peptide.[12]

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the target peptide using the formula: % Purity = (Area of Target Peptide Peak / Total Area of All Peaks) * 100[11]

Protocol 2: Preparative RP-HPLC for Purification

This protocol outlines the purification of crude this compound.

  • Method Development:

    • First, run an analytical HPLC (as in Protocol 1) to determine the retention time of the target peptide and the impurity profile.[12]

    • Optimize the gradient to achieve the best separation between the target peptide and major impurities. A shallower gradient around the elution time of the target peptide will improve resolution.[12]

  • Preparative Run:

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).[12]

    • Sample Loading: Dissolve the crude peptide in Mobile Phase A. The maximum loading amount should be determined through a loading study to avoid loss of resolution.[12]

    • Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[12]

    • Gradient: Use the optimized gradient from the method development step.

    • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.[12]

  • Post-Purification Analysis:

    • Analyze each collected fraction using analytical RP-HPLC to determine its purity.[12]

    • Use mass spectrometry to confirm the identity of the peptide in the pure fractions.[12]

    • Pool the fractions that meet the desired purity level (e.g., >98%).[12]

    • Lyophilize the pooled fractions to obtain the final purified peptide as a powder.

Protocol 3: Peptide Recrystallization for Purification

Recrystallization can be an effective method for purifying short peptides, especially for removing small molecule impurities.

  • Solvent Selection:

    • The ideal solvent system is one in which the peptide is highly soluble at an elevated temperature and poorly soluble at a lower temperature.

    • Commonly, this involves dissolving the peptide in a small amount of a solvent like water or a buffer, and then slowly adding a miscible anti-solvent (e.g., a polar organic solvent like isopropanol or acetonitrile) to induce crystallization.

  • Procedure:

    • Dissolve the peptide in a minimal amount of a suitable solvent (e.g., distilled water) with gentle heating if necessary. The concentration should be high enough for crystallization to occur.[15]

    • Prepare a precipitant (anti-solvent) solution.[15]

    • Slowly add the precipitant to the peptide solution while stirring until the solution becomes slightly turbid.[15]

    • Cover the container and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.[15]

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Data Tables

Table 1: Common Impurities and Their Mass Differences

Impurity TypeDescriptionExpected Mass Difference (Da) from Target Peptide
Methionine Oxidation Addition of one oxygen atom to the methionine side chain.+16
Deletion of Alanine Missing an Alanine residue.-71
Deletion of Phenylalanine Missing a Phenylalanine residue.-147
Deletion of Arginine Missing an Arginine residue.-156
Deletion of Methionine Missing a Methionine residue.-131
Incomplete Pbf Removal Residual Pbf protecting group on Arginine.+252
Sodium Adduct Adduct with a sodium ion.+22 (relative to [M+H]⁺)
Potassium Adduct Adduct with a potassium ion.+38 (relative to [M+H]⁺)

Table 2: Typical Purity Levels for Synthetic Peptides

Purity LevelCommon Applications
>70% (Crude) Initial screening, non-quantitative applications.
>85% Polyclonal antibody production, immunological applications.[15]
>95% In vitro bioassays, enzymology, ELISA.[15]
>98% Crystallography, structural studies, drug development.[15]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Identification cluster_purification Purification synthesis Solid-Phase Peptide Synthesis (this compound) cleavage TFA Cleavage + Scavengers synthesis->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide hplc_analysis Analytical RP-HPLC crude_peptide->hplc_analysis recrystallization Recrystallization crude_peptide->recrystallization ms_analysis Mass Spectrometry hplc_analysis->ms_analysis Impurity ID prep_hplc Preparative RP-HPLC hplc_analysis->prep_hplc Optimized Method pure_peptide Pure this compound (>98%) prep_hplc->pure_peptide recrystallization->pure_peptide final_qc Final QC (HPLC & MS) pure_peptide->final_qc

Caption: Workflow for synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_actions Corrective Actions start Crude Product Analysis (HPLC/MS) mass_shift Unexpected Mass? start->mass_shift purity_low Purity < Target? start->purity_low check_side_reactions Check for Specific Side Reactions (e.g., Oxidation, Lactam) mass_shift->check_side_reactions Yes optimize_coupling Optimize Coupling & Deprotection Steps purity_low->optimize_coupling Yes optimize_cleavage Optimize Cleavage Cocktail & Time check_side_reactions->optimize_cleavage refine_purification Refine Purification Strategy (e.g., Gradient) optimize_coupling->refine_purification end Achieve Target Purity optimize_cleavage->end refine_purification->end

References

Technical Support Center: MRFA Net Peptide Content Calculation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the accurate determination of the net peptide content of MRFA (Met-Arg-Phe-Ala).

Frequently Asked Questions (FAQs)

Q1: What is the difference between gross peptide weight and net peptide content?

A1: The gross weight of a lyophilized peptide powder includes the peptide itself along with non-peptide components like water, adsorbed solvents, and counter-ions (e.g., trifluoroacetate, TFA)[1]. Net peptide content refers to the actual percentage of the peptide component within this mixture. This value typically ranges from 60-90% of the gross weight[1][2].

Q2: Why is my calculated net peptide content significantly lower than 100%?

A2: Lyophilized peptides are inherently not 100% pure peptide. The presence of bound water and salts is a primary reason for lower net peptide content. Hydrophilic peptides, in particular, can contain a significant amount of water and salts, sometimes up to 70% by weight[3]. Furthermore, counter-ions, which are necessary to neutralize charged residues during synthesis and purification, contribute substantially to the gross weight[4][5][6].

Q3: What is a counter-ion and how does it affect my peptide?

A3: A counter-ion is an ion with an opposite charge to the peptide, which forms a salt with it. During reversed-phase HPLC purification, trifluoroacetic acid (TFA) is commonly used, resulting in the peptide being isolated as a TFA salt[5][6][7]. These counter-ions are necessary for charge neutralization of basic amino acid residues (like Arginine in MRFA) and the N-terminus[6]. The molecular weight of these counter-ions adds to the gross weight of the peptide powder, thereby reducing the net peptide content[4]. For some sensitive cell-based assays, TFA may need to be exchanged for a more biocompatible counter-ion like acetate or hydrochloride[5].

Q4: Which method is considered the "gold standard" for determining net peptide content?

A4: Amino Acid Analysis (AAA) is widely regarded as the gold standard for accurate peptide and protein quantification[8][9]. This method involves hydrolyzing the peptide into its constituent amino acids, which are then precisely quantified. The total amount of the quantified amino acids directly corresponds to the amount of peptide present in the sample[8][9].

Q5: How does HPLC purity relate to net peptide content?

A5: HPLC purity and net peptide content are two distinct measurements[3]. HPLC purity, typically determined at 215-220 nm, indicates the percentage of the target peptide (MRFA) relative to other peptide-related impurities (e.g., truncated or modified sequences)[8][10][11]. It does not account for non-peptide components like water or salts[8][10]. The absolute amount of your MRFA peptide is the product of its purity and its net peptide content[10].

Experimental Workflows & Logical Relationships

The following diagrams illustrate the overall process for determining net peptide content and the conceptual breakdown of a lyophilized peptide sample.

G Workflow for Net Peptide Content Determination cluster_start Starting Material cluster_analysis Analytical Procedures cluster_calculation Calculation start Lyophilized MRFA Powder (Gross Weight) aaa Amino Acid Analysis (AAA) or Nitrogen Elemental Analysis start->aaa Sample Weighing kf Karl Fischer Titration (Water Content %) start->kf Sample Weighing ic Ion Chromatography (Counter-ion %) start->ic Sample Weighing result Accurate Net Peptide Content aaa->result Direct Quantification (Gold Standard) calc Net Peptide Content (%) = 100% - Water% - Counter-ion% kf->calc ic->calc calc->result Indirect Calculation

Caption: A flowchart of the analytical methods used to determine net peptide content.

G Composition of Lyophilized Peptide Powder Gross Gross Weight (100%) Net Net Peptide Content (e.g., 70-90%) Water Water (e.g., 5-10%) Salts Counter-ions (TFA) & Other Salts (e.g., 5-20%)

Caption: The relationship between gross weight and net peptide content.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Low Peptide Recovery After Desalting Peptide did not bind to the C18 resin.Ensure the sample is acidified to a pH < 3 with TFA or formic acid before loading onto the desalting column[12]. Peptides bind poorly at neutral pH.
Erratic Results in Cell-Based Assays Residual TFA from purification may be cytotoxic or interfere with cellular processes.Consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride[5].
Poor HPLC Peak Shape Improper mobile phase, column degradation, or secondary interactions.Ensure TFA (0.1%) is present in both mobile phases to act as an ion-pairing agent, which improves peak shape[7]. Verify column performance with a standard.
Inconsistent Weighing of Lyophilized Powder Peptides, especially hydrophilic ones, are often hygroscopic and can quickly absorb atmospheric moisture[13]. Static charge can also affect balance readings.Weigh the peptide in a controlled-humidity environment if possible. Use anti-static equipment. Work quickly to minimize exposure to air[13].
Peptide Degradation in Solution Repeated freeze-thaw cycles. Oxidation of sensitive residues (like Methionine in MRFA). Instability at certain pH values.Aliquot peptide solutions upon initial solubilization to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. For sensitive peptides, consider using buffers purged with inert gas.

Key Experimental Protocols

Protocol 1: Net Peptide Content via Amino Acid Analysis (AAA)

Amino Acid Analysis is the most accurate method for determining the absolute quantity of a peptide.

  • Sample Preparation : Accurately weigh approximately 1 mg of lyophilized MRFA peptide into a hydrolysis tube. Dry the sample completely under vacuum to ensure the hydrolysis acid is not diluted[14].

  • Acid Hydrolysis : Add 200 µL of 6 N Hydrochloric Acid (containing 0.1-1.0% phenol to protect tyrosine, though not present in MRFA) to the dried peptide[14]. Seal the tube under vacuum and heat at 110-120°C for 24 hours to break the peptide bonds[14][15].

  • Derivatization (if required) : After hydrolysis and evaporation of the acid, the amino acid mixture may be derivatized depending on the analytical method used. This step is often employed to enhance chromatographic separation or detection[14].

  • Chromatographic Separation : Separate the individual amino acids using ion-exchange chromatography or reversed-phase HPLC (RP-HPLC)[8][9][14].

  • Quantification : Quantify each amino acid by comparing its peak area to that of a known concentration standard[16]. The molar amount of each amino acid is determined.

  • Calculation :

    • Calculate the average molar amount from the stable amino acids (Arg, Phe, Ala). Methionine can be prone to oxidation and may give lower recovery.

    • The calculated molar amount corresponds to the molar amount of the MRFA peptide in the initial weighed sample.

    • Convert moles of peptide to mass (mass = moles × molecular weight of MRFA, 523.7 g/mol )[17].

    • Net Peptide Content (%) = (Calculated Peptide Mass / Initial Gross Weight) × 100.

Protocol 2: Ancillary Tests for Indirect Calculation

An alternative, though less direct, method is to quantify the major impurities (water and counter-ions) and subtract them from the total mass.

  • Water Content Determination (Karl Fischer Titration) :

    • This is the standard method for accurately measuring water content in lyophilized products[13][18].

    • Carefully transfer a precisely weighed amount of MRFA powder into the Karl Fischer titration cell, ensuring minimal exposure to atmospheric moisture.

    • The titrator automatically measures the water content, typically expressed as a percentage of the total mass.

  • Counter-ion (TFA) Content Determination (Ion Chromatography) :

    • Ion Chromatography (IC) is a robust method to separate and quantify ions like TFA from the peptide sample[19][20].

    • Dissolve a known weight of the MRFA peptide in deionized water.

    • Inject the solution into an IC system equipped with an anion-exchange column (e.g., IonPac AS18) and a conductivity detector[19].

    • Quantify the TFA peak by comparing its area to a calibration curve generated from TFA standards[19]. The result is expressed as a percentage of the total mass.

Summary of Analytical Data

The following table presents example data for a hypothetical batch of MRFA, illustrating how net peptide content is determined.

AnalysisMethodResultContribution to Net Content
Peptide Purity RP-HPLC (at 215 nm)98.5%This is the purity of the peptide portion, not the net content.
Water Content Karl Fischer Titration6.0%This is a non-peptide component.
TFA Content Ion Chromatography10.5%This is a non-peptide component.
Net Peptide Content (Indirect) Calculation (100% - 6.0% - 10.5%)83.5% This is the estimated percentage of peptide in the powder.
Net Peptide Content (Direct) Amino Acid Analysis84.1% This is the "gold standard" measurement.
Final Absolute MRFA Content Calculation (Purity x Net Content)98.5% x 84.1% = 82.8% This is the final percentage of the correct MRFA peptide in the gross powder.

References

minimizing variability in experiments using Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the tetrapeptide Met-Arg-Phe-Ala.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tetrapeptide that belongs to the FMRFamide-related peptides (FaRPs) family.[1] These neuropeptides are known to modulate a variety of physiological processes in invertebrates.[2][3] They primarily act as ligands for G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways, often leading to modulation of muscle contractions through changes in calcium ion influx.[2][3] In vertebrates, some FMRFamide-related peptides have been shown to interact with opioid receptors.[1]

Q2: My lyophilized this compound peptide has a yellowish tint. Is it still usable?

A color change in a lyophilized peptide can indicate oxidation or the presence of impurities from synthesis.[4] Peptides containing Methionine (Met), like this compound, are susceptible to oxidation. While a slight color change may not always affect peptide activity, it is a sign of potential degradation and can introduce variability. For critical experiments, it is recommended to use a fresh, pure batch of the peptide.

Q3: How should I properly store this compound to ensure its stability?

To ensure long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccator, protected from light.[5] Once reconstituted in a solvent, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] If storing in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent bacterial contamination.[4] For peptides containing Methionine, purging assay buffers with an inert gas like argon or nitrogen can help minimize oxidation.[4]

Q4: What is the best solvent for reconstituting this compound?

The choice of solvent depends on the peptide's properties. A good starting point for reconstituting this compound is sterile, distilled water.[6] If solubility is an issue, which can occur with peptides containing hydrophobic residues like Phenylalanine (Phe), a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer with vigorous stirring.[6] For peptides containing Methionine, DMF is preferred over DMSO to avoid oxidation.[6]

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results
Possible Cause Troubleshooting Steps
Peptide Degradation 1. Storage: Confirm that the lyophilized peptide was stored at -20°C or -80°C and protected from light.[5] For reconstituted peptide, ensure it was stored in single-use aliquots to avoid freeze-thaw cycles.[4] 2. Oxidation: The Methionine residue is susceptible to oxidation. Prepare fresh solutions for each experiment and consider de-gassing buffers.[4]
Inconsistent Peptide Concentration 1. Solubilization: Ensure complete dissolution of the peptide before use. Visually inspect for any particulates. Sonication can aid in dissolving difficult peptides.[6] 2. Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially for viscous stock solutions (e.g., high concentration in DMSO).
Cell Culture/Tissue Preparation Variability 1. Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change over time. 2. Tissue Viability: If using tissue preparations, ensure consistent dissection and handling procedures to maintain tissue health.
Issue 2: Peptide Appears to Precipitate Out of Solution
Possible Cause Troubleshooting Steps
Poor Solubility 1. Initial Dissolution: Dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMF for Met-containing peptides) before slowly diluting with your aqueous buffer.[6] 2. Optimize Buffer pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI. The theoretical pI of this compound is 11.05.[7] 3. Sonication: Use a sonicator to aid in the dissolution of the peptide.[6]
Aggregation 1. Detection: Visually inspect the solution for cloudiness or precipitates.[6] Techniques like UV-Vis spectroscopy (absorbance at 350 nm) or Dynamic Light Scattering (DLS) can be used to detect aggregates.[6] 2. Prevention: Avoid high peptide concentrations. Store solutions at appropriate temperatures (some peptides are more stable at 4°C than at -20°C once in solution).
Issue 3: No or Low Signal in Mass Spectrometry Analysis
Possible Cause Troubleshooting Steps
Peptide Loss During Sample Preparation 1. Desalting: If using C18 desalting columns, ensure the sample is acidified (e.g., with formic acid or trifluoroacetic acid to a pH <3) before loading to ensure the peptide binds to the resin.[8] 2. Elution: Ensure the elution from desalting columns is complete by using the manufacturer's recommended solvent, often containing a high percentage of organic solvent like acetonitrile.[9]
Ion Suppression 1. Matrix Effects: Biological samples can contain components that suppress the ionization of the target peptide.[9] Perform a matrix effect experiment by spiking a known amount of the peptide into a prepared sample and comparing the signal to the peptide in a clean solvent.[9] 2. Sample Cleanup: If ion suppression is detected, improve the sample cleanup protocol. This may involve additional purification steps.
Instrument Issues 1. Calibration: Ensure the mass spectrometer is properly calibrated.[9] 2. Standard Check: Run a commercial peptide standard to confirm the instrument is performing as expected.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₃H₃₇N₇O₅S[7][10]
Molecular Weight 523.65 g/mol [10]
Theoretical pI 11.05[7]
Purity (Typical) ≥90% (HPLC)[11]
Table 2: Recommended Storage Conditions
FormTemperatureDurationSpecial Considerations
Lyophilized Powder -20°C1 monthSealed, away from moisture and light.[5]
-80°C6 monthsSealed, away from moisture and light.[5]
In Solution -20°C or -80°CShort-termPrepare single-use aliquots to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: General Guideline for Peptide Reconstitution
  • Preparation: Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.

  • Initial Dissolution (if necessary): If the peptide is known to have poor aqueous solubility, add a minimal amount of an appropriate organic solvent (e.g., DMF). Vortex briefly.

  • Aqueous Dilution: Add the desired aqueous buffer to the peptide concentrate in a dropwise manner while vigorously vortexing the solution. This prevents localized high concentrations that can lead to precipitation.[6]

  • Final Concentration: Adjust the volume with the aqueous buffer to reach the final desired stock concentration.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Generic Receptor Binding Assay

This is a generalized protocol. Specific parameters such as incubation times, temperatures, and buffer components should be optimized for the specific receptor and cell system being used.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand specific for the receptor.

    • This compound (as the competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.5).

    • Wash buffer.

    • Scintillation cocktail and vials or filter mats.

  • Procedure:

    • Assay Setup: In a 96-well plate, add binding buffer, a constant concentration of the radiolabeled ligand, and varying concentrations of this compound (for competition curve).

    • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specified temperature for a defined period to reach equilibrium.

    • Termination: Rapidly filter the reaction mixture through a filter mat to separate bound from free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Detection: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Visualizations

Signaling_Pathway General FMRFamide-Related Peptide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR FaRP Receptor (GPCR) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Ca_Release Ca²⁺ Release from ER Second_Messenger->Ca_Release Stimulation Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cellular_Response Initiation

Caption: General signaling pathway for FMRFamide-related peptides like this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Peptide Precipitation Start Peptide Precipitates in Aqueous Buffer Check_Solvent Initial dissolution in organic solvent? Start->Check_Solvent Use_Organic Dissolve in minimal DMF/DMSO, then add buffer dropwise Check_Solvent->Use_Organic No Check_pH Is buffer pH far from pI (11.05)? Check_Solvent->Check_pH Yes Use_Organic->Check_pH Adjust_pH Adjust buffer pH to be >1 unit away from pI Check_pH->Adjust_pH No Consider_Sonication Use sonication to aid dissolution Check_pH->Consider_Sonication Yes Adjust_pH->Consider_Sonication Resolved Issue Resolved Consider_Sonication->Resolved

Caption: Logical workflow for troubleshooting peptide precipitation issues.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Met-Arg-Phe-Ala (MRFA) Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in Met-Arg-Phe-Ala (MRFA) and other FMRFamide-related peptide (FaRP) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MRFA) and what is its function?

This compound (MRFA) is a tetrapeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are characterized by a C-terminal Arginine-Phenylalanine-amide motif. FaRPs are known to be neuromodulators that act on G-protein coupled receptors (GPCRs) to elicit a variety of physiological responses.[1][2][3][4] The specific receptor and signaling pathway for MRFA itself are not definitively characterized, but it is expected to act on one or more FaRP receptors.

Q2: Why am I seeing high variability in my MRFA bioassay results?

High variability in cell-based assays can stem from several factors. For peptide assays, key contributors include inconsistent peptide quality, improper storage and handling leading to degradation, and variability in cell health and density.[5] The presence of trifluoroacetic acid (TFA) salts from peptide synthesis can also interfere with cellular assays.

Q3: How should I properly store and handle my MRFA peptide?

Lyophilized MRFA peptide should be stored at -20°C or -80°C for long-term stability.[6] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. When preparing solutions, use high-purity solvents and avoid vigorous vortexing, which can cause peptide aggregation.

Q4: What type of bioassay is most suitable for studying MRFA?

Since MRFA is a neuropeptide that likely acts on a G-protein coupled receptor (GPCR), common bioassays include measuring changes in intracellular second messengers like calcium (Ca2+) or cyclic AMP (cAMP).[7][8][9][10][11] The choice of assay depends on the G-protein subtype the receptor couples to (Gq, Gs, or Gi/o).

Q5: Can the cell line I'm using affect the reproducibility of my MRFA bioassay?

Absolutely. The choice of cell line is critical. It is important to use a cell line that either endogenously expresses the target FaRP receptor or has been stably transfected to express it.[12][13][14] High passage numbers can lead to phenotypic changes and altered receptor expression, so it is crucial to use cells with a low passage number. Commonly used cell lines for GPCR expression include HEK293 and CHO cells.[8][15]

Troubleshooting Guides

Problem 1: No or Low Signal Response to MRFA Peptide
Potential Cause Recommended Solution
Peptide Degradation Ensure proper storage of lyophilized and reconstituted peptide (-80°C, single-use aliquots). Prepare fresh dilutions for each experiment.
Incorrect Peptide Concentration Verify the calculated concentration of your stock solution. Perform a wide dose-response curve to ensure you are using an appropriate concentration range.
Low Receptor Expression Confirm receptor expression in your chosen cell line using techniques like qPCR or Western blot. Consider using a cell line with higher or more stable receptor expression.
Inappropriate Assay Type The receptor may not couple to the signaling pathway you are measuring (e.g., using a calcium assay for a Gi-coupled receptor). Try assays for other pathways (e.g., cAMP).
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. Check for mycoplasma contamination. Optimize cell seeding density.
Assay Buffer Composition The presence of certain components in the assay buffer could interfere with the peptide-receptor interaction. Use a simple, defined buffer like HBSS.
Problem 2: High Well-to-Well or Day-to-Day Variability
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").
Peptide Aggregation Avoid vigorous vortexing of the peptide solution. Briefly sonicate if necessary. Consider using a carrier protein like BSA in your assay buffer, but test for its potential interference first.
Fluctuations in Temperature or Incubation Time Standardize all incubation times and temperatures. Allow plates to equilibrate to the assay temperature before adding reagents.
TFA Salt Interference If high concentrations of peptide are used, consider purchasing TFA-free peptide or performing a salt exchange.
Instrument Settings Optimize the settings of your plate reader (e.g., excitation/emission wavelengths, gain) for your specific assay and cell type.
Problem 3: Inconsistent Dose-Response Curve
Potential Cause Recommended Solution
Peptide Adsorption to Plastics Pre-treat pipette tips and plates with a solution of a non-ionic detergent or a carrier protein to reduce non-specific binding.
Inaccurate Serial Dilutions Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
Partial Agonism or Antagonism The observed effect may be due to partial activation or inhibition of the receptor. Consider the possibility of biased agonism, where the peptide activates only a subset of the receptor's signaling pathways.
Receptor Desensitization Prolonged exposure to the peptide can lead to receptor desensitization. Optimize the stimulation time to capture the peak response.

Experimental Protocols & Visualizations

MRFA Signaling Pathway

This compound (MRFA) and other FMRFamide-related peptides (FaRPs) are known to bind to G-protein coupled receptors (GPCRs). Depending on the receptor subtype and the cell type, this binding can initiate one of several downstream signaling cascades. The three primary pathways are mediated by Gq, Gs, and Gi/o proteins.

MRFA_Signaling_Pathways cluster_receptor Cell Membrane cluster_downstream Downstream Signaling MRFA MRFA Peptide Receptor FaRP Receptor (GPCR) MRFA->Receptor Binding Gq Gq Receptor->Gq Activates Gs Gs Receptor->Gs Activates Gio Gi/o Receptor->Gio Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates Gio->AC Inhibits Ca_release Ca²⁺ Release PLC->Ca_release Leads to cAMP cAMP AC->cAMP Increases cAMP_inhibition cAMP Inhibition AC->cAMP_inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Assay_Workflow start Start cell_seeding 1. Cell Seeding Seed cells expressing the FaRP receptor into a 96-well plate. start->cell_seeding incubation1 2. Overnight Incubation Allow cells to adhere and form a monolayer. cell_seeding->incubation1 dye_loading 3. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). incubation1->dye_loading incubation2 4. Incubation with Dye Incubate to allow for dye de-esterification. dye_loading->incubation2 peptide_prep 5. Peptide Preparation Prepare serial dilutions of MRFA peptide. incubation2->peptide_prep measurement 6. Fluorescence Measurement Use a fluorescence plate reader to measure baseline and MRFA-induced fluorescence changes. peptide_prep->measurement analysis 7. Data Analysis Calculate dose-response curves (EC50). measurement->analysis end End analysis->end Troubleshooting_Logic cluster_solutions Potential Solutions start Poor Reproducibility Observed check_peptide Check Peptide Quality - Freshly prepared? - Proper storage? - TFA interference? start->check_peptide check_cells Check Cell Culture - Healthy morphology? - Low passage number? - Mycoplasma-free? start->check_cells check_protocol Review Assay Protocol - Consistent pipetting? - Standardized incubations? - Optimized cell density? start->check_protocol solution_peptide Order new peptide / TFA-free peptide check_peptide->solution_peptide solution_cells Thaw new vial of cells / Optimize cell culture check_cells->solution_cells solution_protocol Refine pipetting technique / Standardize all steps check_protocol->solution_protocol

References

Technical Support Center: Selecting Appropriate Quench Reagents for MRFA Footprinting Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mesoporous Silica-Coated Gold Nanorods with Fenton Reagents (MRFA) for protein footprinting studies. Proper quenching of the hydroxyl radical reaction is critical for obtaining accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching step of an MRFA footprinting experiment.

Problem Potential Cause Recommended Solution
High background oxidation in control samples (no UV/X-ray exposure) Inadequate quenching of secondary oxidants.Increase the concentration of the secondary radical scavenger (e.g., methionine amide, dimethylthiourea). Ensure the quench solution is fresh and properly mixed.[1]
Inconsistent oxidation patterns between replicates Incomplete or variable quenching.Optimize the mixing of the sample with the quench solution. Ensure immediate and thorough mixing after the labeling reaction. Consider using an in-line radical dosimeter to ensure consistent hydroxyl radical exposure.[2]
Evidence of protein unfolding or degradation Excessive oxidation due to inefficient quenching.Decrease the hydroxyl radical exposure time or concentration. Increase the concentration of the primary quencher (e.g., catalase) to rapidly remove residual hydrogen peroxide.[3] Use a direct assay, such as enzymatic activity, to confirm that the native protein structure is being probed.[3]
Low signal-to-noise ratio in mass spectrometry data Interference from quench reagents.Select quench reagents that are compatible with mass spectrometry analysis. If using high concentrations of non-volatile salts, consider a buffer exchange or desalting step before analysis.
Precipitation of protein upon addition of quench solution Incompatibility of the quench buffer with the protein sample.Ensure the pH and buffer composition of the quench solution are compatible with the protein's stability. A buffer exchange of the protein into a suitable buffer may be necessary prior to the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a quench reagent in MRFA footprinting?

A quench reagent is essential to stop the hydroxyl radical labeling reaction at a precise time point. This is crucial for several reasons:

  • Controlling the extent of modification: It ensures that the footprinting reaction is limited to the desired timescale, preventing excessive oxidation that could lead to protein unfolding or damage.[3]

  • Preventing secondary reactions: It eliminates residual hydroxyl radicals and other reactive oxygen species that can cause non-specific, time-dependent modifications after the initial labeling event.[1]

  • Ensuring reproducibility: By precisely stopping the reaction, quenchers contribute to the reproducibility of the footprinting data across different experiments.

Q2: What are the common types of quench reagents used in hydroxyl radical footprinting?

There are two main categories of quench reagents used:

  • Primary Quenchers: These reagents, like catalase, act by decomposing the source of the hydroxyl radicals, typically hydrogen peroxide (H₂O₂).[1][4]

  • Radical Scavengers: These molecules, such as methionine amide, dimethylthiourea (DMTU), and histidine, react rapidly with and neutralize hydroxyl radicals and other secondary radicals.[1][3][5] Often, a combination of both types of quenchers is used for maximum efficiency.[1][4]

Q3: How do I choose the right quench reagent for my experiment?

The choice of quench reagent depends on several factors:

  • The nature of your protein: Ensure the quencher and its buffer are compatible with your protein's stability and do not interfere with its native structure.

  • The experimental setup: For techniques like Fast Photochemical Oxidation of Proteins (FPOP), a combination of quenchers is often used and collected in a separate tube.[3][4]

  • Downstream analysis: The quench reagent should not interfere with subsequent mass spectrometry analysis. For example, high concentrations of certain scavengers might need to be removed prior to analysis.

Q4: Can quench reagents affect the structure of my protein?

While quench reagents are designed to be non-disruptive, high concentrations or incompatible buffer conditions could potentially affect protein conformation. It is crucial to run control experiments, such as analyzing the protein's structure or activity after exposure to the quench solution alone, to rule out any artifacts.

Quantitative Data on Common Quench Reagents

The following table summarizes common quench reagents and their typical working concentrations as reported in hydroxyl radical footprinting literature.

Quench ReagentTypeTypical ConcentrationReference
Catalase Primary (H₂O₂ decomposition)0.3 - 0.6 mg/mL[1]
Methionine Amide Radical Scavenger10 - 60 mM[1][4]
Dimethylthiourea (DMTU) Radical Scavenger100 mM[3]
Histidine Radical ScavengerVaries[5]
Glutamine Radical ScavengerVaries[4]

Experimental Protocols

General Quenching Protocol for FPOP (Fast Photochemical Oxidation of Proteins)

This protocol is a generalized example based on common practices in FPOP experiments.[3][4]

  • Prepare the Quench Solution:

    • Prepare a stock solution containing a combination of a primary quencher and a radical scavenger. A common example is a solution containing catalase (e.g., 0.6 mg/mL) and methionine amide (e.g., 60 mM).[1]

    • Ensure the buffer of the quench solution is compatible with your protein and downstream analysis.

  • Sample Collection:

    • Immediately after the protein sample is exposed to the hydroxyl radicals (e.g., after passing through the laser beam in an FPOP setup), collect the sample into a microcentrifuge tube containing the quench solution.[3][4]

    • The volume of the quench solution should be sufficient to rapidly and effectively stop the reaction. A common practice is to have the quench solution pre-added to the collection tube.

  • Mixing:

    • Immediately and thoroughly mix the sample with the quench solution by vortexing or pipetting. This ensures the rapid distribution of the quenchers and complete cessation of the labeling reaction.

  • Sample Storage:

    • Once quenched, samples are typically flash-frozen in liquid nitrogen and stored at -80°C until they are ready for proteolytic digestion and mass spectrometry analysis.[1]

Visualizations

MRFA_Footprinting_Workflow cluster_prep Sample Preparation cluster_reaction Footprinting Reaction cluster_quench Quenching cluster_analysis Downstream Analysis Protein Protein of Interest Mix Mix Protein and MRFA MRFA MRFA Reagent (Mesoporous Silica-Coated Gold Nanorods + Fenton Reagents) Exposure Hydroxyl Radical Generation (e.g., UV light) Mix->Exposure Footprinting Solvent Accessible Residue Labeling Exposure->Footprinting Quench Addition of Quench Reagent (e.g., Catalase, Met-NH2) Footprinting->Quench Digestion Proteolytic Digestion Quench->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Data Data Analysis MS->Data

Caption: Workflow of an MRFA footprinting experiment.

Caption: Logic for selecting a suitable quench reagent.

References

adjusting for Met-Arg-Phe-Ala batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of the tetrapeptide Met-Arg-Phe-Ala.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (MRFA) is a tetrapeptide with the amino acid sequence L-methionyl-L-arginyl-L-phenylalanyl-L-alanine.[1] It is commonly used in research as:

  • A potent competitive inhibitor for enkephalin-generating endopeptidase (EGE), making it relevant for neurological disease research.[2]

  • A marker or internal standard in mass spectrometry (MS) for sequencing tetrapeptides and quantifying other compounds.[3]

Q2: What causes batch-to-batch variability in this compound?

Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during and after synthesis:

  • Impurities from Synthesis: The chemical process of peptide synthesis is imperfect, leading to the presence of impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides.[4] These impurities can have biological activity that interferes with experiments.[4]

  • Peptide Purity: The percentage of the target peptide sequence in the final product can vary between batches.[4][5]

  • Peptide Content and Concentration: Inaccurate determination of the net peptide content can lead to errors in concentration calculations, causing variability in experimental results.[6]

  • Improper Storage and Handling: Peptides are sensitive to degradation from factors like temperature fluctuations (repeated freeze-thaw cycles), light, and microbial contamination.[6] Improper storage can lead to a decrease in the active peptide concentration over time.[6]

  • Biological Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can contaminate peptide preparations and cause significant variability in immunological assays.[6]

Q3: Why is adjusting for batch-to-batch variability important?

Failing to account for batch-to-batch variability can lead to:

  • Irreproducible Results: Experiments conducted with different batches of the same peptide may yield conflicting data, undermining the reliability of the research.[7][8]

  • Wasted Time and Resources: Troubleshooting inconsistent results caused by peptide variability can consume significant time and resources.[4][9]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating issues arising from this compound batch-to-batch variability.

Issue 1: Inconsistent or Unexpected Experimental Results

If you observe variability in your assay results when using a new batch of this compound, follow these troubleshooting steps:

Step 1: Verify Peptide Quality and Identity

  • Action: Always request and carefully review the Certificate of Analysis (COA) for each new batch.[9]

  • Key Parameters to Check:

    • Purity: Determined by High-Performance Liquid Chromatography (HPLC).[4][8]

    • Identity: Confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.[4][8]

  • Experimental Protocol: In-house Quality Control Check

    • Objective: To confirm the purity and identity of the new peptide batch.

    • Methodology:

      • Prepare a stock solution of the new this compound batch.

      • Analyze the sample using both HPLC and MS.

      • Compare the resulting chromatogram and mass spectrum to the vendor's COA and to data from a previous, well-characterized "gold standard" batch.

    • Data Interpretation: Discrepancies in the HPLC profile (e.g., new or larger impurity peaks) or MS data (e.g., unexpected masses) indicate a potential quality issue with the new batch.

Step 2: Ensure Accurate Peptide Concentration

  • Action: Re-evaluate your peptide concentration calculation, considering the net peptide content. The total weight of a lyophilized peptide powder includes the peptide itself as well as counter-ions and bound water.

  • Recommendation: When precise concentration is critical, perform an amino acid analysis to determine the exact peptide content.

Step 3: Standardize Peptide Handling and Storage

  • Action: Implement a strict protocol for peptide storage and handling to minimize degradation.

  • Best Practices:

    • Storage: Store lyophilized peptide at -20°C or -80°C, protected from light.[2][6]

    • Aliquoting: Upon receipt, aliquot the peptide into single-use amounts to avoid repeated freeze-thaw cycles.[6]

    • Reconstitution: Dissolve the peptide in the appropriate sterile buffer immediately before use. Do not store peptides in solution for long periods.[6]

Issue 2: Planning Experiments with a New Peptide Batch

To proactively manage batch-to-batch variability, incorporate the following steps into your experimental design:

Step 1: Qualify the New Batch

  • Action: Before using a new batch in large-scale or critical experiments, perform a small-scale pilot study to compare its performance against a previously validated batch.

  • Experimental Protocol: Batch Qualification Assay

    • Objective: To determine the relative potency or activity of the new batch compared to a reference standard.

    • Methodology:

      • Prepare serial dilutions of both the new batch and the reference (old) batch of this compound.

      • Perform your standard bioassay (e.g., enzyme inhibition assay, cell-based assay).

      • Generate dose-response curves for both batches.

    • Data Analysis: Compare the EC50 or IC50 values. A significant deviation may require adjusting the concentration of the new batch for subsequent experiments.

Step 2: Implement a "Bridging" Study

  • Action: When transitioning to a new batch in an ongoing study, include both the old and new batches in one experiment to ensure the results are comparable.

Quantitative Data Summary

The required peptide purity can vary significantly depending on the application. The following table provides general guidelines for minimum acceptable purity levels.

Purity LevelPercentageRecommended Applications
High >98%Clinical trials, in vivo studies, quantitative receptor-ligand interaction studies, crystallography, and other highly sensitive assays.[7]
Standard >95%In vitro studies, cell-based assays, monoclonal antibody production, and semi-quantitative experiments.[5][7]
Screening 80-95%Initial screening experiments, epitope mapping, and peptide blocking studies where high precision is not the primary goal.[7]

Table 1: Recommended Peptide Purity Levels for Various Research Applications.

Visualizations

Experimental_Workflow_for_New_Peptide_Batch_Qualification start Receive New Batch of This compound coa Review Certificate of Analysis (Purity & Identity) start->coa qc In-house QC (Optional but Recommended) HPLC & MS Analysis coa->qc storage Aliquot and Store Properly (-20°C or -80°C) qc->storage pilot Perform Pilot Study (Compare with old batch) storage->pilot decision Results Consistent? pilot->decision proceed Proceed with Main Experiments decision->proceed Yes adjust Adjust Concentration or Contact Supplier decision->adjust No end End of Qualification proceed->end adjust->end

Caption: Workflow for qualifying a new batch of this compound.

Troubleshooting_Workflow_for_Inconsistent_Results start Inconsistent Experimental Results Observed check_peptide Step 1: Verify Peptide Quality start->check_peptide check_conc Step 2: Verify Peptide Concentration start->check_conc check_handling Step 3: Review Storage & Handling start->check_handling coa Review COA (Purity, Identity) check_peptide->coa inhouse_qc Perform In-house HPLC/MS check_peptide->inhouse_qc net_peptide Calculate Net Peptide Content check_conc->net_peptide aaa Consider Amino Acid Analysis check_conc->aaa storage_protocol Check for Freeze-Thaw Cycles, Storage Temperature check_handling->storage_protocol root_cause Identify Root Cause coa->root_cause inhouse_qc->root_cause net_peptide->root_cause aaa->root_cause storage_protocol->root_cause resolve Implement Corrective Actions root_cause->resolve end Resume Experiments resolve->end

Caption: Troubleshooting inconsistent results with this compound.

References

Validation & Comparative

A Comparative Analysis of Met-Arg-Phe-Ala and Other Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tetrapeptide Met-Arg-Phe-Ala (MRFA) with other peptide inhibitors, focusing on their performance, experimental validation, and underlying signaling mechanisms. The information presented is intended to support research and drug development efforts in the field of neuropeptide and enzyme inhibition.

Executive Summary

This compound is a tetrapeptide that has been identified as a potent and competitive inhibitor of enkephalin-generating endopeptidase (EGE), an enzyme involved in the processing of opioid peptides. Its structure and inhibitory activity place it within the broader context of FMRFamide-related peptides (FaRPs), a diverse family of neuropeptides characterized by a C-terminal -RFamide motif. This guide will delve into a quantitative comparison of MRFA with other relevant peptide inhibitors, detail the experimental protocols for assessing their activity, and visualize the key signaling pathways they modulate.

Performance Comparison of Peptide Inhibitors

Peptide InhibitorTarget Receptor/EnzymeKi (nM)IC50 (nM)EC50 (nM)
This compound (MRFA) Enkephalin-Generating Endopeptidase (EGE)Data not availableData not availableData not available
NPVF (RFRP-3) NPFF1 Receptor1.1 ± 0.2[1]-0.4 ± 0.1[1]
NPFF2 Receptor10.3 ± 2.1[1]-13.0 ± 2.0[1]
NPSF (RFRP-1) NPFF1 Receptor1.3 ± 0.3[1]-0.8 ± 0.1[1]
NPFF2 Receptor> 1000[1]-> 1000[1]
Neuropeptide FF (NPFF) NPFF1 Receptor20.0 ± 4.0[1]-15.0 ± 3.0[1]
NPFF2 Receptor1.0 ± 0.2[1]-0.9 ± 0.1[1]
NPAF NPFF1 Receptor70.0 ± 15.0[1]-40.0 ± 8.0[1]
NPFF2 Receptor1.2 ± 0.2[1]-1.1 ± 0.2[1]
Thiorphan Enkephalinase (Neprilysin)-10.6 ± 1.9[2]-
Carfecillin Enkephalinase (Neprilysin)-207 ± 57[2]-

Note: The provided data for RFamide peptides on NPFF receptors illustrates the structure-activity relationships within this peptide family. The inhibitory constants (Ki) were determined through competitive binding assays using radiolabeled ligands.[1]

Experimental Protocols

Enkephalin-Generating Endopeptidase (EGE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of peptides like this compound on EGE.

Objective: To determine the inhibitory constant (Ki) of a test peptide against EGE.

Materials:

  • Purified or partially purified enkephalin-generating endopeptidase (EGE) from a relevant tissue source (e.g., brain homogenate).

  • Fluorogenic or chromogenic substrate for EGE. A common substrate is a synthetic peptide that mimics the cleavage site of a proenkephalin, linked to a fluorescent or colored reporter molecule.

  • Test peptide inhibitor (e.g., this compound).

  • Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

  • Microplate reader capable of fluorescence or absorbance detection.

  • Control inhibitors with known Ki values.

Procedure:

  • Enzyme Preparation: Prepare serial dilutions of the EGE enzyme in assay buffer.

  • Substrate Preparation: Prepare a stock solution of the substrate in a suitable solvent and dilute to the working concentration in assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for competitive inhibition assays.

  • Inhibitor Preparation: Prepare serial dilutions of the test peptide inhibitor.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Test peptide inhibitor at various concentrations

    • EGE enzyme

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[3]

General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme (e.g., EGE) Assay_Setup Assay Setup (96-well plate) Enzyme->Assay_Setup Substrate Substrate (Fluorogenic/Chromogenic) Reaction Reaction Initiation Substrate->Reaction Inhibitor Peptide Inhibitor (e.g., this compound) Inhibitor->Assay_Setup Preincubation Pre-incubation Assay_Setup->Preincubation Preincubation->Reaction Measurement Kinetic Measurement (Microplate Reader) Reaction->Measurement Velocity_Calc Calculate Initial Velocities (V₀) Measurement->Velocity_Calc IC50_Det Determine IC50 Velocity_Calc->IC50_Det Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Det->Ki_Calc

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways

FMRFamide-related peptides (FaRPs), the family to which this compound is related, primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that lead to diverse physiological responses.

FMRFamide-Related Peptide GPCR Signaling

FaRPs can couple to different types of G-proteins, including Gαq, Gαi, and Gαs, leading to distinct downstream effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FaRP FMRFamide-related Peptide (FaRP) GPCR GPCR FaRP->GPCR Gq Gαq GPCR->Gq Gi Gαi GPCR->Gi Gs Gαs GPCR->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib AC_act Adenylate Cyclase (Activation) Gs->AC_act PIP2 PIP2 PLC->PIP2 cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA_inhib Protein Kinase A (PKA) cAMP_dec->PKA_inhib PKA_act Protein Kinase A (PKA) cAMP_inc->PKA_act Response_q Cellular Response (e.g., Muscle Contraction) Ca_release->Response_q PKC->Response_q Response_i Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_inhib->Response_i Response_s Cellular Response (e.g., Modulation of Ion Channels) PKA_act->Response_s

Caption: FMRFamide-related peptide GPCR signaling pathways.

Gαq Pathway: Upon ligand binding, the GPCR activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is often associated with excitatory effects, such as muscle contraction.

Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The Gαi pathway is typically involved in inhibitory responses, such as the inhibition of neurotransmitter release.

Gαs Pathway: Conversely, activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA. This pathway can modulate the activity of various ion channels and other cellular proteins.

Conclusion

This compound is a noteworthy peptide inhibitor, primarily targeting enkephalin-generating endopeptidase. While direct quantitative inhibitory data remains to be fully elucidated in publicly accessible literature, its structural similarity to FMRFamide-related peptides provides a framework for understanding its potential biological activities and signaling mechanisms. The provided experimental protocols and pathway diagrams offer a foundation for researchers to further investigate the properties of this compound and other related peptide inhibitors, ultimately contributing to the development of novel therapeutic agents.

References

Quantitative Analysis of Met-Arg-Phe-Ala in Biological Samples: A Comparative Guide to LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the tetrapeptide Met-Arg-Phe-Ala in biological matrices, selecting the appropriate analytical methodology is critical. This guide provides a detailed comparison of two robust techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is based on established protocols for similar short peptides, offering a reliable framework for the analysis of this compound.

The choice between LC-MS/MS and HPLC-UV often depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. While LC-MS/MS is renowned for its superior sensitivity and specificity, making it ideal for low-concentration samples and complex matrices, HPLC-UV offers a more accessible and cost-effective alternative for applications where higher concentrations of the analyte are expected.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of LC-MS/MS and a representative HPLC-UV method for the quantification of a tetrapeptide like this compound in a biological matrix such as plasma. The data for the LC-MS/MS method is adapted from a validated assay for the tetrapeptide SS-20, which serves as a close structural and analytical analogue.[1] The performance of the HPLC-UV method is projected based on typical capabilities for peptide quantification.

Parameter LC-MS/MS HPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by chromatography, detection by UV absorbance of the peptide bond.
Selectivity Very High (based on parent and fragment ion masses).Moderate (relies on chromatographic separation).
Sensitivity (LOQ) Very High (e.g., 0.30 ng/mL).[1]Moderate (typically in the µg/mL range).
Linear Range Wide (e.g., 0.30 - 1000 ng/mL).[1]Moderate (e.g., 1 - 100 µg/mL).
Precision (%RSD) Excellent (<15%).[1]Good (<15-20%).
Accuracy (%RE) Excellent (within ±15%).[1]Good (within ±20%).
Sample Volume Low (e.g., 50 µL).[1]Moderate (e.g., 100-200 µL).
Instrumentation Cost High.Moderate.
Throughput High (with rapid chromatography).Moderate to High.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is adapted from a validated method for a similar tetrapeptide and is suitable for the sensitive quantification of this compound in plasma.[1]

a. Sample Preparation (Solid-Phase Extraction)

  • To 50 µL of plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N labeled this compound).

  • Perform protein precipitation by adding 150 µL of acetonitrile. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the peptide with 500 µL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system capable of high-pressure gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar peptide.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be optimized.

HPLC-UV Method for this compound Quantification

This protocol provides a general framework for the quantification of this compound using HPLC with UV detection, suitable for applications where analyte concentrations are expected to be in the µg/mL range.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a higher percentage (e.g., 60%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 - 50 µL.

  • Detection Wavelength: 214 nm or 220 nm, corresponding to the absorbance of the peptide bond.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample, from collection to final data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) InternalStandard Spike with Internal Standard SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SPE Solid-Phase Extraction (for LC-MS/MS) Centrifugation->SPE LC-MS/MS Path Evaporation Evaporation Centrifugation->Evaporation HPLC-UV Path (direct) SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (HILIC or C18) Reconstitution->LC Detector Detection (MS/MS or UV) LC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Fitting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Quantitative analysis workflow for this compound.
Hypothetical Signaling Pathway

This compound is structurally related to FMRFamide-related peptides (FaRPs), which are known to act as signaling molecules.[3][4][5] This diagram illustrates a plausible signaling pathway initiated by the binding of a FaRP, such as this compound, to its G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MRFA This compound GPCR GPCR MRFA->GPCR Binds GProtein G-Protein (Gq/11) GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca Ca²⁺ ER->Ca Release Ca->PKC Activates Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca->Response Directly Modulates PKC->Response Phosphorylates Targets

Hypothetical GPCR signaling for this compound.

References

Reproducibility of Met-Arg-Phe-Ala Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala), commonly known as MRFA, is a versatile tool in biochemical and analytical research. Its utility spans from being a competitive inhibitor of enkephalin-generating endopeptidases to a substrate for other peptidases and a standard for mass spectrometry calibration. This guide provides a comparative analysis of published experimental data related to MRFA, focusing on its reproducibility and performance against alternatives. Detailed experimental protocols are provided for key applications to aid in the design and replication of studies.

MRFA as an Inhibitor of Enkephalin-Generating Endopeptidase

Comparative Inhibitor Data for Enkephalinase (Neprilysin)

InhibitorKi (nM)Enzyme SourceReference
Thiorphan2Enkephalinase[1]
retro-Thiorphan2Enkephalinase[1]
(R)-Thiorphan1.7Enkephalinase[2]
(S)-Thiorphan2.2Enkephalinase[2]

Experimental Protocol: Enkephalinase Inhibition Assay

A reproducible method for determining the inhibitory activity of peptides like MRFA against enkephalin-generating endopeptidase involves monitoring the degradation of a fluorogenic substrate.

  • Enzyme Preparation: Purify enkephalin-generating endopeptidase from a suitable source, such as rat brain tissue.

  • Substrate Solution: Prepare a solution of a fluorogenic substrate, such as a quenched fluorescent derivative of an enkephalin analog.

  • Inhibitor Solutions: Prepare a series of dilutions of the inhibitor peptide (e.g., MRFA) and a known reference inhibitor (e.g., Thiorphan).

  • Assay Procedure:

    • In a microplate, combine the purified enzyme, substrate solution, and varying concentrations of the inhibitor.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

MRFA as a Substrate for Dipeptidyl Peptidase III

MRFA also serves as a substrate for dipeptidyl peptidase III (DPP III), a zinc-dependent exopeptidase.[3] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax) or catalytic rate constant (kcat), are essential for comparing the efficiency of different substrates. While specific kinetic data for MRFA with DPP III is not available in the reviewed literature, a comparison with other known substrates provides a benchmark for its potential performance.

Comparative Kinetic Data for Human Dipeptidyl Peptidase III Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Angiotensin II8.40 ± 0.040.25 ± 0.0072.98 x 10⁴[4]
Angiotensin (1-7)1.95 ± 0.200.14 ± 0.0037.18 x 10⁴[4]
Leu-enkephalin3.65 ± 0.60N/AN/A[4]
Endomorphin-15.00 ± 0.125.0 ± 0.91.00 x 10⁶[4]

Experimental Protocol: Dipeptidyl Peptidase III Activity Assay

The hydrolytic activity of DPP III on MRFA can be quantified by monitoring the release of the dipeptide product over time.

  • Enzyme and Substrate Preparation: Prepare purified human DPP III and a stock solution of MRFA.

  • Reaction Mixture: In a temperature-controlled cuvette, combine the DPP III enzyme with varying concentrations of the MRFA substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).[5]

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme. At specific time intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding acid).

  • Product Quantification: Quantify the amount of product (e.g., Phe-Ala) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the initial reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.

MRFA as a Calibration Standard in Mass Spectrometry

MRFA is frequently used as a calibration standard in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry.[1] Its known monoisotopic mass allows for accurate calibration of the mass spectrometer.

Comparative Peptide Standards for MALDI-TOF MS Calibration

Peptide StandardMonoisotopic Mass (Da)
This compound (MRFA) 523.25
Angiotensin II1045.54
ACTH (18-39)2464.20
Somatostatin 283145.46

Experimental Protocol: MALDI-TOF MS Calibration using a Peptide Standard Mix

A reproducible calibration of a MALDI-TOF mass spectrometer can be achieved using a mixture of peptide standards, including MRFA.

  • Standard Preparation: Prepare a stock solution of a peptide calibration standard mix containing MRFA and other peptides of known mass in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).[6]

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture (e.g., acetonitrile and 0.1% trifluoroacetic acid).[6]

  • Sample Spotting:

    • Mix the peptide standard solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.[6]

    • Allow the spot to air dry completely.[6]

  • Mass Spectrometer Setup:

    • Load the target plate into the mass spectrometer.

    • Use an appropriate acquisition method for the low mass range (e.g., 1000-3500 Da).[3]

  • Calibration:

    • Acquire a mass spectrum of the peptide calibration mix.

    • Use the known monoisotopic masses of the peptides in the mix, including MRFA, to perform an external calibration of the instrument.

Signaling Pathways and Experimental Workflows

To visualize the experimental processes and the biological context of MRFA's function, the following diagrams are provided.

experimental_workflow cluster_inhibition Enkephalinase Inhibition Assay cluster_dpp DPP III Activity Assay Enzyme Prep Enzyme Prep Assay Assay Enzyme Prep->Assay Substrate Prep Substrate Prep Substrate Prep->Assay Inhibitor Prep Inhibitor Prep Inhibitor Prep->Assay Data Analysis Data Analysis Assay->Data Analysis Ki Value Ki Value Data Analysis->Ki Value DPP III Prep DPP III Prep Reaction Reaction DPP III Prep->Reaction MRFA Prep MRFA Prep MRFA Prep->Reaction Quantification Quantification Reaction->Quantification Kinetic Parameters Kinetic Parameters Quantification->Kinetic Parameters

Figure 1. Workflow for enzyme kinetics.

enkephalin_pathway Proenkephalin Proenkephalin Enkephalin-Generating Endopeptidase (EGE) Enkephalin-Generating Endopeptidase (EGE) Proenkephalin->Enkephalin-Generating Endopeptidase (EGE) cleavage Enkephalins Enkephalins Enkephalin-Generating Endopeptidase (EGE)->Enkephalins Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors binds to Analgesia Analgesia Opioid Receptors->Analgesia MRFA MRFA MRFA->Enkephalin-Generating Endopeptidase (EGE) inhibits

Figure 2. Enkephalin generation pathway.

maldi_calibration Peptide Standard Mix (contains MRFA) Peptide Standard Mix (contains MRFA) Mix & Spot on Target Mix & Spot on Target Peptide Standard Mix (contains MRFA)->Mix & Spot on Target Matrix Solution (HCCA) Matrix Solution (HCCA) Matrix Solution (HCCA)->Mix & Spot on Target MALDI-TOF MS Analysis MALDI-TOF MS Analysis Mix & Spot on Target->MALDI-TOF MS Analysis Calibrated Mass Spectrum Calibrated Mass Spectrum MALDI-TOF MS Analysis->Calibrated Mass Spectrum

Figure 3. MALDI-TOF MS calibration workflow.

References

A Researcher's Guide to Met-Arg-Phe-Ala: A Comparative Analysis of Supplier Quality

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of synthetic peptides are paramount to achieving reliable and reproducible experimental results. This guide provides a comparative analysis of the tetrapeptide Met-Arg-Phe-Ala (MRFA) from various suppliers, focusing on key quality attributes such as purity, identity, and biological activity. The information presented herein is based on established analytical techniques and provides a framework for evaluating peptide quality.

The tetrapeptide this compound is a crucial tool in neuroscience research, primarily known for its role as a competitive inhibitor of enkephalin-generating endopeptidase (EGE)[1][2][3]. This enzyme is involved in the proteolytic processing of proenkephalins to produce enkephalins, which are endogenous opioid peptides that modulate pain and emotional states[2][4][5]. Consequently, the purity and activity of MRFA are critical for accurately studying the enkephalinergic system. This guide outlines the necessary experimental protocols to empower researchers to independently assess the quality of MRFA from different commercial sources.

Data Presentation: A Comparative Overview

To facilitate a direct comparison, the following table summarizes the certificate of analysis information and hypothetical experimental data for this compound sourced from three representative suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (by RP-HPLC) ≥95%≥99%[1][3]≥90%[6][7]
Identity (by Mass Spec.) ConfirmedConfirmedConfirmed
Appearance White to off-white powderWhite powderWhite powder
Solubility Soluble in waterSoluble in waterSoluble in water
Biological Activity (IC50) 1.5 µM0.8 µM2.5 µM

Key Experimental Protocols

To ensure the quality and performance of this compound, a series of analytical and functional experiments should be performed. Below are detailed methodologies for these essential assessments.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the procedure for determining the purity of the this compound peptide.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm[9].

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Analysis: Inject 20 µL of the sample and integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of the this compound peptide.

Methodology:

  • Instrumentation: A mass spectrometer, such as a MALDI-TOF or an ESI-MS system[10][11].

  • Sample Preparation: The peptide sample is prepared according to the instrument's requirements. For MALDI-TOF, the peptide is co-crystallized with a suitable matrix. For ESI-MS, the peptide is dissolved in an appropriate solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Analysis: The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) is compared to the theoretical molecular weight of this compound (523.65 g/mol )[6][7].

Biological Activity Assessment: Enkephalin-Generating Endopeptidase (EGE) Inhibition Assay

This protocol describes a competitive enzyme inhibition assay to determine the biological activity of this compound.

Methodology:

  • Materials:

    • Purified enkephalin-generating endopeptidase (EGE).

    • A fluorogenic EGE substrate (e.g., a quenched fluorescent peptide that is cleaved by EGE to produce a fluorescent signal).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • This compound from different suppliers.

    • A microplate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a series of dilutions of this compound from each supplier in the assay buffer.

    • In a 96-well plate, add the EGE enzyme and the various concentrations of the this compound inhibitor.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals for 30 minutes.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Mandatory Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_quality_control Peptide Quality Control start This compound from Supplier dissolve Dissolve in Appropriate Solvent start->dissolve hplc Purity Analysis (RP-HPLC) dissolve->hplc Purity ≥ Specification? ms Identity Confirmation (Mass Spec) dissolve->ms Correct Molecular Weight? bioassay Biological Activity Assay dissolve->bioassay IC50 in Expected Range? end Comparative Data hplc->end ms->end bioassay->end

Experimental workflow for peptide comparison.

enkephalin_pathway cluster_processing Proenkephalin Processing cluster_signaling Opioid Signaling cluster_inhibition Inhibition proenkephalin Proenkephalin ege Enkephalin-Generating Endopeptidase (EGE) proenkephalin->ege Cleavage enkephalin Enkephalin ege->enkephalin opioid_receptor Opioid Receptor enkephalin->opioid_receptor Binding g_protein Gi/o Protein Activation opioid_receptor->g_protein adenylyl_cyclase ↓ Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channels analgesia Analgesia & Other Effects adenylyl_cyclase->analgesia ion_channels->analgesia mrfa This compound (MRFA) mrfa->ege Competitive Inhibition

References

Cross-Validation of Neuropeptide Quantification: A Comparative Guide to MRFA-Based Immunoassay, LC-MS/MS, and Multiplex Bead Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of neuropeptides, accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of three distinct methodologies for the analysis of neuropeptides, using the context of an assay involving Met-Arg-Phe-Ala (MRFA) as a foundational reference. While a standardized "MRFA assay" is not a formally recognized method, this guide postulates a competitive immunoassay based on its properties as an inhibitor of enkephalin-generating endopeptidases. This hypothetical assay is then cross-validated against two widely adopted analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Multiplex Bead Assays.

This guide will delve into the experimental protocols, comparative performance data, and the underlying principles of each technique, providing the necessary information to select the most appropriate method for your research needs.

Comparative Performance of Neuropeptide Quantification Assays

The selection of an appropriate assay depends on various factors, including the required sensitivity, specificity, sample volume, throughput, and cost. The following table summarizes the key performance characteristics of the MRFA-based competitive immunoassay, LC-MS/MS, and multiplex bead assays.

FeatureMRFA-Based Competitive ImmunoassayLC-MS/MSMultiplex Bead Assay
Principle Antigen-antibody competitionPhysicochemical separation and mass detectionImmunoassay on spectrally distinct beads
Primary Measurement Signal intensity (colorimetric, fluorescent)Mass-to-charge ratio (m/z)Fluorescence intensity per bead region
Specificity Dependent on antibody cross-reactivityHigh; based on molecular mass and fragmentationGenerally high; antibody-dependent
Sensitivity pg/mL to ng/mL rangeCan reach low pg/mL to fmol/L range[1]pg/mL range[2]
Multiplexing Single analyte per assayPossible, but complex to develop for many peptidesHigh (up to 50-plex or more)[2]
Throughput Moderate to highLower, due to serial sample processingHigh (96-well plate format)[3]
Sample Volume Low (µL)Low (µL), but can be higher with extractionLow (typically 25-50 µL)[2]
Cost per Sample Low to moderateHighModerate (cost-effective for multiple analytes)
Development Time Long (for new antibody development)Moderate to long (method development)Short (using commercially available kits)
Accuracy Good, but can be affected by matrix effectsHigh (considered a 'gold standard')[4]Good, with spike recovery often between 98-118%
Precision (%CV) Typically <15%Typically <15%Intra-assay CV often <10%; Inter-assay CV <15%

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are the methodologies for the three compared assays.

MRFA-Based Competitive Immunoassay Protocol

This protocol describes a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of a neuropeptide (e.g., Met-enkephalin). In this format, the neuropeptide in the sample competes with a known amount of labeled neuropeptide for binding to a limited number of capture antibody sites.

StepProcedure
1. Plate Coating Microtiter plates are coated with a capture antibody specific for the target neuropeptide and incubated overnight at 4°C.[5]
2. Washing The coating solution is discarded, and plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[5]
3. Blocking Non-specific binding sites are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[5]
4. Competitive Reaction Samples and standards are mixed with a fixed concentration of enzyme-labeled neuropeptide (e.g., HRP-conjugated). This mixture is then added to the washed and blocked wells. The plate is incubated for 2 hours at room temperature.[5]
5. Washing Unbound reagents are removed by washing the plate three times with wash buffer.[5]
6. Substrate Addition A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.[5]
7. Reaction Stoppage The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).[5]
8. Data Acquisition The optical density is measured using a microplate reader at the appropriate wavelength. The concentration of the neuropeptide in the samples is inversely proportional to the signal.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high specificity and sensitivity for peptide quantification. This protocol outlines a general workflow for neuropeptide analysis in biological samples.[6][7]

StepProcedure
1. Sample Preparation Peptides are extracted from the biological matrix (e.g., brain tissue, plasma) using an acidic organic solvent (e.g., 10% acetic acid in methanol).[7] Samples are then homogenized and centrifuged to separate the peptide-containing supernatant.[7]
2. Solid Phase Extraction (SPE) The supernatant is subjected to SPE using a C18 column to desalt and concentrate the peptides.[7] The peptides are eluted with a high organic solvent concentration (e.g., 50% acetonitrile with 0.1% formic acid).[7]
3. Liquid Chromatography (LC) The extracted peptides are separated on a reverse-phase LC column using a gradient of increasing organic solvent. This separates the peptides based on their hydrophobicity.[6]
4. Mass Spectrometry (MS) Eluted peptides are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.[8] The instrument first measures the mass-to-charge ratio of the intact peptide (MS1).[8]
5. Tandem MS (MS/MS) Specific precursor ions are selected and fragmented. The resulting fragment ions are measured (MS2), providing structural information that confirms the peptide's identity.[8]
6. Data Analysis The amount of a specific peptide is quantified by integrating the area under the curve of its chromatographic peak.[9]
Multiplex Bead Assay Protocol

Multiplex bead assays, such as the MILLIPLEX® kits, allow for the simultaneous measurement of multiple analytes in a single well.[2] This protocol is based on a competitive immunoassay format commonly used for small molecules like neuropeptides.

StepProcedure
1. Reagent Preparation Standards, quality controls, and samples are prepared according to the kit's instructions. Serum or plasma samples may require prior extraction.[2]
2. Antibody-Bead Incubation A mixture of spectrally distinct magnetic beads, each coated with a specific capture antibody, is added to the wells of a 96-well plate.
3. Competitive Reaction Samples, standards, and controls are added to the wells, followed by the addition of a biotinylated tracer (labeled peptide). The plate is incubated overnight with shaking. During this time, the tracer and the analyte in the sample compete for binding to the capture antibody on the beads.
4. Detection Streptavidin-Phycoerythrin (SAPE) is added to the wells. SAPE binds to the biotinylated tracer that has been captured by the antibody-bead complex.
5. Washing The beads are washed to remove unbound reagents using a magnetic plate washer.
6. Data Acquisition The plate is read on a compatible flow cytometry-based instrument. The instrument identifies the bead region (and thus the analyte) and quantifies the median fluorescence intensity of the SAPE signal. The signal is inversely proportional to the concentration of the analyte in the sample.

Visualizations

Cross-Validation Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of neuropeptide quantification results obtained from the three different assay platforms.

G cluster_sample Sample Collection & Preparation cluster_assays Assay Platforms cluster_results Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, CSF, Tissue Homogenate) PreparedSample Prepared Sample Aliquots Sample->PreparedSample Assay1 MRFA-Based Competitive Immunoassay PreparedSample->Assay1 Aliquot 1 Assay2 LC-MS/MS PreparedSample->Assay2 Aliquot 2 Assay3 Multiplex Bead Assay PreparedSample->Assay3 Aliquot 3 Result1 Immunoassay Results (Concentration A) Assay1->Result1 Result2 LC-MS/MS Results (Concentration B) Assay2->Result2 Result3 Multiplex Results (Concentration C) Assay3->Result3 Comparison Cross-Validation Analysis (Correlation, Bland-Altman, etc.) Result1->Comparison Result2->Comparison Result3->Comparison

Caption: Workflow for cross-validation of three neuropeptide quantification methods.

Enkephalin Signaling Pathway

The biological context for this analysis is the enkephalin system. Enkephalins are endogenous opioid peptides that regulate pain and emotional responses by binding to opioid receptors.[10] The simplified signaling pathway is depicted below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ENK Enkephalin (e.g., Met-Enkephalin) Receptor Opioid Receptor (μ or δ) ENK->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition IonChannel Ion Channel Modulation (e.g., K+, Ca2+) G_Protein->IonChannel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Response Phosphorylation of targets IonChannel->Response

Caption: Simplified enkephalin signaling cascade via G-protein coupled receptors.

References

A Comparative Guide to the Structural Analysis of Met-Arg-Phe-Ala (MRFA) Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analysis of Met-Arg-Phe-Ala (MRFA) analogs and related derivatives, focusing on their structure-activity relationships, receptor binding affinities, and functional activities. The information is compiled to assist researchers in the rational design of novel therapeutic agents targeting the diverse physiological processes modulated by this family of peptides.

Structure-Activity Relationships and Quantitative Data

This compound (MRFA) is a tetrapeptide belonging to the larger family of FMRFamide-related peptides (FaRPs), which are characterized by a C-terminal Arg-Phe-NH2 motif.[1] Structure-activity relationship (SAR) studies on FaRPs have consistently highlighted the critical role of the C-terminal RF-amide sequence for biological activity. Amidation of the C-terminal phenylalanine is essential, as the corresponding free acid forms are significantly less active.[2]

Systematic modifications of the peptide backbone and side chains have provided insights into the structural requirements for receptor binding and activation. The following tables summarize quantitative data from studies on various RFamide peptide analogs, which can inform the design and interpretation of experiments on MRFA derivatives.

Table 1: Binding Affinities (Ki) of RFamide-Related Peptides at Neuropeptide FF (NPFF) Receptors

Peptide/AnalogSequenceNPFF1R Ki (nM)NPFF2R Ki (nM)Reference
Human NPFF FLFQPQRFa0.8 ± 0.10.3 ± 0.05[2]
Human NPAF AGEGLSSPFWSLAAPQRFa1.5 ± 0.20.2 ± 0.03[2]
Human RFRP-1 (NPSF) VPNLPQRFa0.3 ± 0.0410 ± 1[2]
Human RFRP-3 (NPVF) SGTGLSATLPQRFa0.2 ± 0.0325 ± 3[2]
d-Tyr1-NPAF d-Tyr-GEGLSSPFWSLAAPQRFa>10001.2 ± 0.2[2]
Ala4-NPFF FLFAPQRFa50 ± 61.5 ± 0.2[2]

Note: Ki values were determined by competitive binding assays using radiolabeled ligands. Lower Ki values indicate higher binding affinity.[2]

Table 2: Functional Potencies (EC50) of Kisspeptin Analogs

Peptide/AnalogSequenceEC50 (nM)Emax (%)Reference
Kisspeptin-10 YNWNSFGLRFa0.12 ± 0.02100[2]
[Ala6]-Kp-10 YNWNAFGLRFa15 ± 295[2]
[d-Phe6]-Kp-10 YNWN(d-Phe)FGLRFa0.08 ± 0.01105[2]
[d-Ala7]-Kp-10 YNWNSF(d-Ala)LRFa>1000<10[2]

Note: EC50 values represent the concentration required for 50% of the maximal agonistic activity, typically measured by calcium mobilization or cAMP inhibition assays. Emax represents the maximal efficacy relative to the endogenous ligand.[2][3]

Signaling Pathways of FMRFamide-Related Peptides

FMRFamide and its related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[4][5] The specific downstream signaling cascade can vary depending on the receptor subtype and the cell type. The two major pathways identified are the Gαq/11 pathway, leading to phospholipase C (PLC) activation and subsequent intracellular calcium mobilization, and the Gαi/o pathway, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2]

Below is a generalized diagram of the signaling pathways activated by FMRFamide-related peptides.

FMRFamide_Signaling cluster_receptor Cell Membrane cluster_gq Gαq/11 Pathway cluster_gi Gαi/o Pathway FaRP_Receptor FMRFamide-Related Peptide Receptor (GPCR) G_Protein G-Protein (Gαq/11 or Gαi/o) FaRP_Receptor->G_Protein Activation FaRP FMRFamide-Related Peptide (e.g., MRFA) FaRP->FaRP_Receptor Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca_Release->Cellular_Response cAMP_Decrease Decreased cAMP AC->cAMP_Decrease cAMP_Decrease->Cellular_Response

FMRFamide-related peptide signaling pathways.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of MRFA Analogs

The synthesis of MRFA and its analogs is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[6][7][8][9]

1. Resin Preparation:

  • A suitable resin, such as Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids, is selected.[9]

  • The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes in a reaction vessel.[6][10]

2. Amino Acid Coupling:

  • The C-terminal amino acid (e.g., Fmoc-Ala-OH) is coupled to the resin.

  • The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[7][9]

  • The next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) and then added to the resin.[7]

  • The coupling reaction is allowed to proceed for a specified time, and completion is monitored using a qualitative test like the Kaiser test.

  • This deprotection and coupling cycle is repeated for each amino acid in the sequence (Arg, Met).

3. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[6]

  • A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), is used.

4. Purification and Characterization:

  • The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

SPPS_Workflow start Start resin_prep Resin Swelling start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection coupling Amino Acid Coupling (HBTU/HOBt/DIEA) deprotection->coupling wash Washing (DMF/DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end End characterization->end

Solid-Phase Peptide Synthesis (SPPS) workflow.
Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of MRFA analogs for their target receptors. Competitive binding assays are commonly employed.[11][12][13]

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., [125I]-labeled peptide) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor MRFA analog are added to the incubation mixture.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The bound ligand is separated from the free ligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.

4. Quantification:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are analyzed to determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2]

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubation: Membranes + Radioligand + Competitor Analog membrane_prep->incubation filtration Rapid Vacuum Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50, Ki calculation) quantification->analysis end End analysis->end

References

Confirming the Biological Target of Met-Arg-Phe-Ala in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Met-Arg-Phe-Ala (MRFA) is a subject of interest in cellular signaling. Its structural similarity to the C-terminus of FMRFamide-related peptides (FaRPs) suggests a potential role in neuromodulation through G-protein coupled receptors (GPCRs). Concurrently, MRFA has been identified as a competitive inhibitor of the enzyme Neprilysin. This guide provides a comparative analysis of these two primary biological targets of MRFA, supported by experimental data and detailed protocols to aid researchers in confirming its activity in cellular models.

Comparison of Potential Biological Targets

The two principal biological targets for this compound are FMRFamide-related peptide receptors and the enzyme Neprilysin. Each target implicates MRFA in distinct cellular signaling pathways and functions.

  • FMRFamide-Related Peptide Receptors (GPCRs): The primary targets for the broader family of FMRFamide-related peptides are GPCRs. These receptors are involved in a wide array of physiological processes, including neurotransmission and muscle contraction. The interaction of MRFA with these receptors would classify it as a neuromodulator.

  • Neprilysin (Neutral Endopeptidase): Also known as enkephalinase, Neprilysin (NEP) is a zinc-dependent metalloprotease responsible for degrading a variety of signaling peptides, including enkephalins.[1] Inhibition of NEP by MRFA would lead to an accumulation of these peptides, thereby potentiating their effects. MRFA is reported to be a potent competitive inhibitor of this enzyme.[2]

Quantitative Data for Target Interaction

Direct quantitative data for the interaction of this compound with FMRFamide-related peptide receptors is limited in the available literature. However, data for the closely related peptide FMRFamide and other FaRPs can be used as a proxy to estimate its potential activity.

Table 1: Interaction of FMRFamide-Related Peptides with GPCRs

PeptideReceptor/SystemAssay TypeQuantitative ValueReference
FMRFamideCloned Drosophila FMRFamide ReceptorFunctional (Calcium Mobilization)EC50: 6 x 10⁻⁹ M[3]
Various FaRPsDrosophila Larval Neuromuscular JunctionFunctional (Muscle Contraction)EC50: ~40 nM[4]
daYFnLRFamideHelix aspersa Brain MembranesRadioligand BindingKd: 14 nM (High-affinity site)[5]

Table 2: Inhibition of Neprilysin (NEP)

InhibitorEnzymeAssay TypeQuantitative ValueReference
This compound (MRFA)Enkephalin-Generating Endopeptidase (likely NEP)Enzymatic InhibitionPotent Competitive Inhibitor (Specific Ki not found)[2]

Experimental Protocols

To confirm the biological target of this compound in a cellular context, two primary experimental approaches can be employed: a functional assay for GPCR activation and an enzyme inhibition assay for Neprilysin.

Protocol 1: Functional Assay for FMRFamide-Related Peptide Receptor Activation (Calcium Mobilization)

This protocol is designed to determine if MRFA can activate a FMRFamide-related peptide receptor, leading to an increase in intracellular calcium. This is a common downstream effect of GPCRs coupled to the Gq signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing a candidate FMRFamide-related peptide receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound (MRFA) peptide.

  • FMRFamide (as a positive control).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the engineered cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of MRFA and FMRFamide in the assay buffer.

  • Assay: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate. b. Measure the baseline fluorescence. c. Use the automated injector to add the MRFA or FMRFamide solutions to the wells. d. Immediately begin kinetic reading of the fluorescence intensity over a period of 1-2 minutes to capture the calcium flux.

  • Data Analysis: a. Calculate the change in fluorescence for each well. b. Plot the change in fluorescence against the peptide concentration. c. Determine the EC50 value for MRFA by fitting the data to a dose-response curve.

Protocol 2: Neprilysin (NEP) Enzyme Inhibition Assay

This protocol measures the ability of MRFA to inhibit the enzymatic activity of Neprilysin using a fluorogenic substrate.

Materials:

  • Recombinant human Neprilysin (NEP).

  • NEP assay buffer.

  • Fluorogenic NEP substrate.

  • This compound (MRFA) peptide.

  • A known NEP inhibitor (e.g., Thiorphan) as a positive control.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of NEP, the fluorogenic substrate, MRFA, and the control inhibitor in the assay buffer.

  • Assay Setup: a. To the wells of the microplate, add the assay buffer. b. Add the MRFA solution at various concentrations. Include wells with the control inhibitor and wells with buffer only (for uninhibited control). c. Add the NEP enzyme solution to all wells except for the blanks. d. Pre-incubate the plate for 10-15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time in a kinetic mode at 37°C.

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of MRFA. b. Calculate the percentage of inhibition for each MRFA concentration relative to the uninhibited control. c. Plot the percentage of inhibition against the MRFA concentration and determine the IC50 value. d. To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at different substrate concentrations and analyze the data using a Dixon plot or by fitting to the appropriate competitive inhibition model.

Visualizations

Signaling Pathways and Experimental Workflows

FMRFamide_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MRFA This compound Receptor FMRFamide-R (GPCR) MRFA->Receptor Gq Gαq Receptor->Gq Stimulatory Gi Gαi Receptor->Gi Inhibitory PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP ↓ AC->cAMP Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response PKA PKA Activity ↓ cAMP->PKA PKA->Response

Caption: FMRFamide Receptor Signaling Pathways.

Experimental_Workflow cluster_GPCR GPCR Target Validation cluster_Enzyme Enzyme Target Validation Start1 Hypothesis: MRFA activates FMRFamide-R Assay1 Calcium Mobilization Assay Start1->Assay1 Data1 Measure [Ca²⁺]i (EC50) Assay1->Data1 Result1 Conclusion: GPCR Agonist? Data1->Result1 Start2 Hypothesis: MRFA inhibits Neprilysin Assay2 Enzyme Inhibition Assay Start2->Assay2 Data2 Measure Activity (IC50, Ki) Assay2->Data2 Result2 Conclusion: Enzyme Inhibitor? Data2->Result2 Target_Comparison cluster_GPCR GPCR Interaction cluster_Enzyme Enzyme Interaction MRFA This compound GPCR FMRFamide-R MRFA->GPCR NEP Neprilysin MRFA->NEP GPCR_Action Action: Agonist (Neuromodulator) GPCR->GPCR_Action GPCR_Effect Effect: Direct modulation of cell signaling GPCR_Action->GPCR_Effect NEP_Action Action: Competitive Inhibitor NEP->NEP_Action NEP_Effect Effect: Indirectly potentiates endogenous peptides NEP_Action->NEP_Effect

References

Benchmarking Met-Arg-Phe-Ala: A Comparative Guide to its Performance in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional performance of the tetrapeptide Met-Arg-Phe-Ala (MRFA). MRFA is recognized as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE), an enzyme involved in the processing of endogenous opioid peptides.[1][2] This guide will delve into its inhibitory activity, compare it with a related peptide, and provide the relevant experimental context.

Performance in Enkephalin-Generating Endopeptidase (EGE) Inhibition Assays

MRFA and the shorter peptide Met-Arg-Phe have been identified as potent competitive inhibitors of EGE purified from rat brain.[1] This inhibitory action suggests a role for these peptides in modulating the endogenous opioid system by preventing the breakdown of enkephalin precursors.

Compound Target Enzyme Inhibitory Activity Assay System
This compoundEnkephalin-Generating Endopeptidase (EGE)Potent Competitive InhibitorPurified rat brain EGE with synthetic substrate
Met-Arg-PheEnkephalin-Generating Endopeptidase (EGE)Potent Competitive InhibitorPurified rat brain EGE with synthetic substrate

Experimental Protocol: Enkephalin-Generating Endopeptidase (EGE) Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds like this compound against EGE, based on established methodologies for similar enzyme assays.

Objective: To measure the competitive inhibition of EGE by this compound.

Materials:

  • Purified Enkephalin-Generating Endopeptidase (EGE) from rat brain homogenate.

  • Synthetic fluorogenic or chromogenic peptide substrate for EGE (e.g., a peptide with a terminal group that fluoresces or changes color upon cleavage).

  • This compound (Test Inhibitor).

  • Met-Arg-Phe (Comparator Inhibitor).

  • Assay Buffer (e.g., Tris-HCl buffer at a physiological pH).

  • Microplate reader capable of detecting fluorescence or absorbance.

  • 96-well microplates.

Procedure:

  • Enzyme Preparation: A purified preparation of EGE from rat brain membranes is diluted in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the course of the experiment.

  • Inhibitor Preparation: Stock solutions of this compound and Met-Arg-Phe are prepared in a suitable solvent (e.g., water or DMSO) and serially diluted to a range of concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test inhibitor (this compound) or comparator inhibitor (Met-Arg-Phe). Include control wells with no inhibitor.

    • Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

    • Record data at regular intervals for a set period (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with multiple substrate concentrations and analyze the data using a Dixon or Cornish-Bowden plot.

Signaling Pathway Context: RFamide Peptides and GPCR Signaling

This compound belongs to the broader family of FMRFamide-related peptides (FaRPs), which are characterized by a C-terminal Arg-Phe-amide motif. These peptides are known to act as signaling molecules in a variety of physiological processes, often by activating G-protein coupled receptors (GPCRs).

A common signaling pathway for RFamide peptides involves the activation of Gq-coupled GPCRs. The diagram below illustrates this canonical pathway.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MRFA This compound (RFamide Peptide) GPCR RFamide Receptor (GPCR) MRFA->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca->CellularResponse Directly Modulates PKC->CellularResponse Phosphorylates Targets

Caption: RFamide peptide signaling via a Gq-coupled GPCR.

This signaling cascade typically leads to an increase in intracellular calcium and the activation of Protein Kinase C, culminating in a variety of cellular responses such as muscle contraction or modulation of neuronal activity. While MRFA is primarily characterized as an enzyme inhibitor, its structural similarity to other RFamide peptides suggests the potential for it to interact with such receptor-mediated pathways, a possibility that warrants further investigation.

References

Statistical Validation of Met-Arg-Phe-Ala: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala, MRFA) has been identified as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE), an enzyme crucial in the biosynthetic pathway of endogenous opioid peptides known as enkephalins. This guide provides a comparative analysis of MRFA, summarizing available experimental data, outlining detailed experimental protocols for its validation, and visualizing the relevant biochemical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in neuropharmacology and peptide research.

The Proenkephalin Processing Pathway

Enkephalins are not synthesized directly but are cleaved from a larger precursor protein called proenkephalin. This multi-step process, which occurs in tissues such as the brain and adrenal medulla, involves several proteolytic enzymes.[1][2] The processing of proenkephalin can be tissue-specific, leading to different profiles of active peptides.[1] A simplified representation of this pathway highlights the role of trypsin-like enzymes that cleave the precursor at basic amino acid residues, followed by the action of an enkephalin-generating endopeptidase or a carboxypeptidase (sometimes referred to as "enkephalin convertase") to release the final enkephalin pentapeptides (Met-enkephalin and Leu-enkephalin).[3] this compound acts by inhibiting this final processing step, thereby modulating the levels of active enkephalins.

Proenkephalin_Processing_Pathway cluster_precursor Precursor Protein cluster_processing Proteolytic Processing cluster_products Bioactive Peptides Proenkephalin Proenkephalin TrypsinLikeEnzyme Trypsin-like Enzymes (cleavage at basic residues) Proenkephalin->TrypsinLikeEnzyme Intermediates Enkephalin Precursor Peptides (e.g., Peptide E) TrypsinLikeEnzyme->Intermediates Generates EGE Enkephalin-Generating Endopeptidase (EGE) (Target of MRFA) MetEnkephalin Met-Enkephalin EGE->MetEnkephalin Releases LeuEnkephalin Leu-Enkephalin EGE->LeuEnkephalin Releases Intermediates->EGE MRFA This compound (MRFA) MRFA->EGE Inhibits

Caption: Proenkephalin processing pathway and the inhibitory action of MRFA.

Comparative Analysis of Inhibitors in the Enkephalin Pathway

Compound/PeptideTarget EnzymeType of InhibitionPotency (IC50 or Ki)Reference Class
This compound (MRFA) Enkephalin-Generating EndopeptidasePotent CompetitiveNot specified in recent literatureEGE Inhibitor
Met-Arg-Phe Enkephalin-Generating EndopeptidasePotent CompetitiveNot specified in recent literatureEGE Inhibitor
Guanidinoethylmercaptosuccinic acidEnkephalin ConvertaseActive site-directedKi = 8-9 nMProcessing Inhibitor
ThiorphanEnkephalinase (NEP 24.11)CompetitiveIC50 = 10.6 ± 1.9 nMDegradation Inhibitor
[Met]enkephalin-Arg⁶Enkephalin ConvertaseCompetitiveKi = 50-80 µMSubstrate Analogue
CarfecillinEnkephalinase (NEP 24.11)CompetitiveIC50 = 207 ± 57 nMDegradation Inhibitor

This table synthesizes information from multiple sources to provide a comparative landscape. Direct comparison of potency across different enzymes and assay conditions should be made with caution.

Experimental Protocols for Validation

To validate the inhibitory activity of this compound on enkephalin-generating endopeptidase, a detailed experimental protocol can be constructed based on established methods for assaying peptidase activity.

Protocol: In Vitro EGE Inhibition Assay

1. Objective: To determine the inhibitory potency (e.g., IC50) of this compound on the activity of enkephalin-generating endopeptidase.

2. Materials:

  • Enzyme Source: Purified or partially purified EGE from rat brain striatum membranes.

  • Substrate: A synthetic enkephalin precursor peptide that can be cleaved by EGE to release a detectable fragment. A common strategy involves a radiolabeled substrate, such as a tritiated or ¹⁴C-labeled synthetic peptide precursor.

  • Inhibitor: this compound (MRFA) and other reference inhibitors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Reaction Termination Solution: e.g., 1 M HCl.

  • Separation Medium: Dextran-coated charcoal to separate the substrate from the cleaved product.

  • Detection Equipment: Liquid scintillation counter (for radiolabeled assays) or an HPLC system with UV or fluorescence detection.

3. Procedure:

  • Enzyme Preparation: Homogenize rat brain striata in a suitable buffer and prepare membrane fractions by centrifugation. Solubilize the membrane-bound EGE using a mild detergent.

  • Assay Reaction:

    • In a microcentrifuge tube, pre-incubate the enzyme preparation with varying concentrations of MRFA (or a vehicle control) in the assay buffer for 15-30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate to a final concentration appropriate for the enzyme's Km (if known).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

    • Terminate the reaction by adding the termination solution (e.g., 1 M HCl).

  • Product Separation:

    • Add a suspension of dextran-coated charcoal to each tube. The charcoal will adsorb the larger, uncleaved substrate.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet the charcoal with the bound substrate.

  • Quantification:

    • Carefully transfer the supernatant, containing the smaller, radiolabeled cleaved product, to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme activity at each MRFA concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the MRFA concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Separation & Analysis EnzymePrep 1. Prepare EGE Enzyme from Rat Brain PreIncubate 3. Pre-incubate Enzyme with MRFA EnzymePrep->PreIncubate ReagentPrep 2. Prepare Substrate, Buffer, and MRFA dilutions ReagentPrep->PreIncubate Reaction 4. Add Substrate & Incubate at 37°C PreIncubate->Reaction Terminate 5. Terminate Reaction with Acid Reaction->Terminate Separate 6. Separate Product from Substrate (e.g., Charcoal Adsorption) Terminate->Separate Quantify 7. Quantify Product (e.g., Scintillation Counting) Separate->Quantify Calculate 8. Calculate % Inhibition and Determine IC50 Quantify->Calculate

Caption: Workflow for determining the inhibitory potency of MRFA on EGE.

References

Validating the Binding Specificity of Met-Arg-Phe-Ala: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of the tetrapeptide Met-Arg-Phe-Ala (MRFA). The primary focus of this document is on the validated interaction of MRFA with enkephalin-generating endopeptidase (EGE), for which it is a known potent competitive inhibitor.[1][2] While MRFA shares structural similarities with the FMRFamide family of neuropeptides, suggesting a potential for interaction with G-protein coupled receptors, this guide will concentrate on the experimentally supported role of MRFA as an enzyme inhibitor.

Data Presentation: Comparative Inhibition of Enkephalin-Generating Endopeptidase

The following table summarizes the inhibitory activity of MRFA and other relevant compounds against enkephalin-generating endopeptidase (EGE). This allows for a direct comparison of their potencies.

CompoundTypeTarget EnzymeInhibition Constant (IC50/Ki)Reference
This compound (MRFA) PeptideEnkephalin-Generating Endopeptidase (EGE)Potent Competitive Inhibitor (Specific value not cited in sources)[2]
ThiorphanSmall MoleculeNeprilysin (Enkephalinase)IC50 = 10.6 ± 1.9 nM[3]
CarfecillinSmall Molecule (Penicillin derivative)Neprilysin (Enkephalinase)IC50 = 207 ± 57 nM[3]
Met-Arg-PhePeptideEnkephalin-Generating Endopeptidase (EGE)Potent Competitive Inhibitor (Specific value not cited in sources)[2]
Alanine-Arg-Phe-AlaPeptide (Proposed Negative Control)Enkephalin-Generating Endopeptidase (EGE)Expected lower or no activityN/A
Met-Ala-Phe-AlaPeptide (Proposed Negative Control)Enkephalin-Generating Endopeptidase (EGE)Expected lower or no activityN/A

Experimental Protocols

To validate the binding specificity of this compound for enkephalin-generating endopeptidase, a competitive enzyme inhibition assay is the primary experimental approach.

Enkephalin-Generating Endopeptidase (EGE) Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of this compound (MRFA) and its analogs on the activity of enkephalin-generating endopeptidase (EGE).

Principle: This assay measures the ability of a test compound (inhibitor) to compete with a substrate for the active site of EGE. The enzyme activity is monitored by measuring the rate of product formation, and the reduction in this rate in the presence of the inhibitor is used to calculate the inhibition constant. A common method involves the use of a radiolabeled or fluorogenic substrate.[4]

Materials:

  • Enzyme: Purified or partially purified enkephalin-generating endopeptidase (EGE) from a suitable source (e.g., rat brain).[2][4]

  • Substrate: A specific substrate for EGE. A synthetic, radiolabeled peptide substrate such as [Homoarg-¹⁴C]Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Homoarg can be used.[4] Alternatively, a fluorogenic substrate that releases a fluorescent molecule upon cleavage can be employed.

  • Inhibitors:

    • Test Compound: this compound (MRFA)

    • Positive Control Inhibitors: Known EGE inhibitors (e.g., Met-Arg-Phe).[2]

    • Negative Control Peptides: Structurally similar peptides with expected lower or no activity (e.g., Ala-Arg-Phe-Ala, Met-Ala-Phe-Ala).

  • Assay Buffer: Appropriate buffer for maintaining optimal pH and ionic strength for EGE activity.

  • Detection System: Scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorogenic substrates).

Procedure:

  • Enzyme Preparation: Prepare a stock solution of EGE in the assay buffer. The final concentration should be determined empirically to yield a linear rate of product formation during the assay period.

  • Inhibitor Preparation: Prepare serial dilutions of MRFA, positive controls, and negative controls in the assay buffer.

  • Assay Reaction:

    • In a microplate or microcentrifuge tubes, add the assay buffer.

    • Add the inhibitor solutions at various concentrations.

    • Add the EGE solution and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., addition of acid, heat inactivation).

  • Product Quantification:

    • Radiolabeled Substrate: Separate the product from the unreacted substrate (e.g., using charcoal adsorption for the substrate mentioned above) and quantify the radioactivity of the product using a scintillation counter.[4]

    • Fluorogenic Substrate: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the enzyme activity (rate of product formation) against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Logical Workflow for Validating MRFA Binding Specificity

G Workflow for Validating MRFA Binding Specificity cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Data Analysis cluster_3 Specificity Assessment MRFA This compound (MRFA) Assay EGE Activity Assay (Radiolabeled or Fluorogenic Substrate) MRFA->Assay PositiveControl Positive Controls (e.g., Met-Arg-Phe) PositiveControl->Assay NegativeControl Negative Controls (e.g., Ala-Arg-Phe-Ala) NegativeControl->Assay Incubation Incubation with EGE Assay->Incubation Measurement Measure Product Formation Incubation->Measurement DoseResponse Generate Dose-Response Curves Measurement->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Ki Determine Ki (if competitive) IC50->Ki Comparison Compare Potency: MRFA vs. Controls IC50->Comparison Ki->Comparison Conclusion Validate Specificity of MRFA for EGE Comparison->Conclusion

Caption: Workflow for validating MRFA binding specificity.

Hypothesized Signaling Pathway for Structurally Related RFamide Peptides

While direct receptor binding for MRFA has not been demonstrated, its structural similarity to RFamide peptides suggests a potential interaction with RFamide receptors, which are G-protein coupled receptors. The following diagram illustrates a generalized signaling pathway for RFamide peptides.

G Hypothesized Signaling of RFamide Peptide Analogs cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand RFamide Peptide (e.g., FMRFamide) Receptor RFamide Receptor (GPCR) Ligand->Receptor Binding GProtein G-Protein (Gα, Gβγ) Receptor->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A SecondMessenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

References

The Tetrapeptide Met-Arg-Phe-Ala: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala, MRFA) is a bioactive peptide with demonstrated utility in several key research applications. This guide provides a comprehensive comparison of MRFA's performance against other alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in its effective application.

Core Applications and Comparative Performance

MRFA has been identified in peer-reviewed literature primarily for its roles as a potent enzyme inhibitor, an enzyme substrate, and a standard in mass spectrometry.

Competitive Inhibitor of Enkephalin-Generating Endopeptidase (EGE)

This compound has been characterized as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE), an enzyme involved in the processing of opioid peptide precursors.[1][2] The inhibition of EGE can modulate the levels of enkephalins, which are endogenous opioid peptides with significant roles in pain management and neurotransmission.

Comparative Data:

Signaling Pathway:

The inhibition of EGE by MRFA would lead to a decrease in the production of enkephalins from their precursors. Enkephalins act on opioid receptors (delta and mu) which are G-protein coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, resulting in reduced neuronal excitability and analgesia.

Experimental Workflow for EGE Inhibition Assay:

EGE_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis P1 Purified EGE Enzyme I1 Incubate EGE, Substrate, and MRFA/Control at 37°C P1->I1 P2 Substrate (e.g., radiolabeled enkephalin precursor) P2->I1 P3 MRFA Inhibitor Solution (various concentrations) P3->I1 P4 Control Inhibitor Solution P4->I1 A1 Stop Reaction I1->A1 A2 Separate Products from Substrate (e.g., HPLC, TLC) A1->A2 A3 Quantify Product Formation (e.g., Radioactivity, Fluorescence) A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC₅₀/Kᵢ D1->D2

Workflow for determining EGE inhibition by MRFA.
Substrate for Dipeptidyl Peptidase III (DPP III)

MRFA has been identified as a substrate for dipeptidyl peptidase III (DPP III), a zinc-dependent exopeptidase.[3] DPP III is involved in the final stages of intracellular protein degradation and has been implicated in processes such as pain modulation and the cellular stress response.

Comparative Data:

Substrate (dipeptidyl-2-naphthylamide)Relative Activity (%)
Arg-Arg-2NA100
Gly-Arg-2NA167.1
Pro-Arg-2NA143.5
Phe-Arg-2NA129.5
Ala-Ala-2NA103.2
Data adapted from a study on Caldithrix abyssi DPP III, showing relative activity compared to Arg-Arg-2NA.[4]

Signaling Pathway:

DPP III has been shown to interact with the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, DPP III can contribute to the activation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

Signaling Pathway of DPP III in Oxidative Stress Response:

DPP3_Signaling OS Oxidative Stress DPP3 DPP III OS->DPP3 activates Keap1 Keap1 DPP3->Keap1 interacts with Nrf2 Nrf2 DPP3->Nrf2 promotes release Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Cytoprotection Cellular Protection Genes->Cytoprotection

References

Safety Operating Guide

Proper Disposal Procedures for Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management and disposal of the tetrapeptide Methionyl-Arginyl-Phenylalanyl-Alanine (Met-Arg-Phe-Ala) is a critical component of laboratory safety, environmental protection, and regulatory compliance. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate care. The peptide is a white powder and should be stored at -20°C.[1] It is classified as a combustible solid.[1]

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is required:

  • Gloves: To prevent skin contact.

  • Eyeshields: To protect from dust or splashes.[1]

  • Dust Mask (Type N95): To be used when handling the powder to avoid inhalation.[1]

Waste Characterization and Segregation

The first and most critical step in proper disposal is to characterize the waste stream containing this compound. The nature of the waste will dictate the appropriate disposal pathway. Do not begin any experimental work without a clear plan for the disposal of all potential waste streams.[2]

  • Uncontaminated Solid Peptide: Unused or expired pure this compound powder.

  • Chemically Contaminated Waste: Solutions containing this compound mixed with other potentially hazardous chemicals, such as solvents (e.g., DMF, DCM) used in peptide synthesis.[3][4]

  • Biologically Contaminated Waste: Materials that have come into contact with both this compound and biological agents, such as cell cultures, tissue samples, or contaminated labware (e.g., pipette tips, petri dishes).[5] This waste is considered biohazardous.

  • Sharps Waste: Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant containers.[5][6]

Step-by-Step Disposal Procedures

The following workflow provides a logical process for determining the correct disposal route for waste containing this compound.

G start Start: Characterize This compound Waste is_bio Biologically Contaminated? start->is_bio is_chem Chemically Contaminated? is_bio->is_chem No decontaminate Decontaminate (e.g., Autoclave, 10% Bleach) is_bio->decontaminate Yes chem_waste Collect in Labeled Hazardous Chemical Waste Container is_chem->chem_waste Yes non_haz Dispose as Non-Hazardous Chemical Waste per Institutional Guidelines is_chem->non_haz No (Pure Peptide) is_sharp Is it a Sharp? sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_sharp->chem_waste No decontaminate->is_sharp disposal_service Arrange for Pickup by Licensed Waste Disposal Service sharps_container->disposal_service chem_waste->disposal_service non_haz->disposal_service

Caption: Waste Disposal Decision Workflow for this compound.

Summary of Disposal Methods

The table below summarizes the key parameters and recommended disposal methods for different waste streams containing this compound. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations.

Waste StreamKey Parameter/SpecificationRecommended Disposal Method
Uncontaminated Solid Peptide Original, labeled container.Collect for disposal as chemical waste via a licensed contractor.[2]
Liquid Chemical Waste (Aqueous) Neutralize to pH 5-9 if permissible.[5]Collect in a labeled, sealed, and compatible container for chemical waste pickup.[2] Drain disposal is generally not recommended unless explicitly permitted by local regulations for neutralized, non-hazardous solutions.[5][7]
Liquid Chemical Waste (Solvent) Segregate halogenated and non-halogenated solvents.Collect in a labeled hazardous waste container for pickup by a licensed contractor.[2]
Solid Biohazardous Waste Autoclave cycle validated for efficacy.After decontamination, dispose of as medical waste, typically via incineration.[5]
Liquid Biohazardous Waste Decontamination with 10% bleach solution (30 min contact time) or autoclaving.[5]After decontamination and pH neutralization, disposal may be permissible via the sanitary sewer, pending verification of local regulations.[5]
Contaminated Sharps Puncture-resistant, leak-proof, and labeled with the biohazard symbol.[5][6]Collect in a designated sharps container for pickup by a licensed medical waste contractor.

Experimental Protocol: Chemical Inactivation of Peptide Waste

For aqueous waste streams containing this compound that are not mixed with other hazardous chemicals, chemical hydrolysis can be employed as a decontamination step prior to final disposal. This protocol describes a general method for base-catalyzed hydrolysis.

Disclaimer: This is a generalized procedure. Researchers must validate this method for their specific waste composition and comply with all institutional safety protocols. Perform this procedure in a fume hood while wearing all required PPE.

Objective: To hydrolyze the peptide bonds of this compound, breaking it down into its constituent amino acids.

Materials:

  • Aqueous waste containing this compound.

  • Sodium hydroxide (NaOH), 10 M solution.

  • Hydrochloric acid (HCl), concentrated or 6 M solution for neutralization.

  • pH indicator strips or a calibrated pH meter.

  • Appropriately labeled chemical waste container.

  • Stir plate and stir bar.

Procedure:

  • Preparation: Place the container with the aqueous peptide waste in a larger secondary container on a stir plate within a certified chemical fume hood. Add a magnetic stir bar and begin gentle stirring.

  • Basification: Slowly and carefully add 10 M NaOH to the stirring solution. Heat will be generated during this process.[7] Continue adding NaOH until the final concentration is approximately 1 M, or the pH is >12.

  • Hydrolysis: Loosely cap the container to prevent pressure buildup and allow the solution to stir at room temperature for a minimum of 24 hours. For more rapid degradation, the solution can be heated, but this requires additional safety precautions and should only be performed after consulting with your institution's EHS department.

  • Verification (Optional): If required, a sample of the solution can be taken and analyzed by a suitable method (e.g., HPLC) to confirm the absence of the parent peptide.

  • Neutralization: After the hydrolysis period, slowly add HCl to the solution while it is stirring to neutralize the excess NaOH. Monitor the pH carefully. The goal is to bring the pH to a neutral range (between 5 and 9).[5][7] Be cautious, as the neutralization reaction is exothermic.

  • Disposal: Collect the final neutralized solution in a properly labeled hazardous waste container for collection by your institution's waste management service.[7] Do not dispose of the treated solution down the drain unless you have explicit permission from your EHS office and local wastewater authority.[5]

References

Safeguarding Research: A Comprehensive Guide to Handling Met-Arg-Phe-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, the proper handling of synthetic peptides is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the tetrapeptide Met-Arg-Phe-Ala, including detailed operational and disposal plans.

While this compound is generally considered non-hazardous, it is crucial to adhere to good laboratory practices and utilize appropriate personal protective equipment (PPE).[1] The following sections outline the necessary precautions and procedures.

Personal Protective Equipment (PPE)

To minimize exposure and prevent contamination, the following PPE is recommended when handling this compound, particularly in its powder form.

ActivityRequired PPE
Routine Handling & Weighing - Safety glasses with side shields or chemical safety goggles[2][3][4] - Nitrile gloves[2][3] - Laboratory coat[2][3] - Type N95 dust mask
Preparing Solutions - Safety glasses with side shields or chemical safety goggles[2][3][4] - Nitrile gloves[2][3] - Laboratory coat[2][3]
Large Spills - Chemical safety goggles[3] - Chemical-resistant gloves[5] - Laboratory coat or protective suit[5] - Dust respirator[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan ensures consistent and safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the lyophilized powder at -20°C in a tightly sealed container, away from bright light.[3]

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture absorption, which can degrade the peptide.

  • Conduct all weighing and initial dilutions of the powder within a fume hood to minimize inhalation risk.[2]

3. Reconstitution:

  • To reconstitute the peptide, use a sterile, appropriate solvent. The choice of solvent will depend on the experimental requirements.

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[3]

  • For long-term storage of reconstituted peptide, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[3]

4. Experimental Use:

  • Handle all solutions containing this compound with the appropriate PPE.

  • Clearly label all containers with the peptide name, concentration, solvent, and date of preparation.[3]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

IncidentFirst Aid / Spill Response
Skin Contact Wash the affected area thoroughly with soap and copious amounts of water.[1][4] If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, seek medical attention.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][4]
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material.[2][3][4] Collect the absorbed material into a sealed container for proper disposal.[1][4] Ventilate the area and wash the spill site thoroughly after the material has been removed.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, and any materials used to clean up spills (e.g., absorbent pads), should be collected in a clearly labeled, sealed container for chemical waste.[1][2][4]

  • Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a designated, labeled, and sealed chemical waste container.[2] Do not pour peptide solutions down the drain.[2]

  • Sharps Waste: Any needles or syringes used to handle peptide solutions should be disposed of in a puncture-resistant sharps container.[3]

2. Disposal Procedure:

  • All waste containing this compound should be disposed of as chemical waste.

  • Follow your institution's and local regulations for chemical waste disposal.[2][3] This typically involves collection by a licensed hazardous waste disposal service.

Handling_Workflow Logical Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Receive_Inspect Receive & Inspect Store Store at -20°C Receive_Inspect->Store If OK Equilibrate Equilibrate to Room Temp Store->Equilibrate Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Weigh_Powder Weigh Powder in Fume Hood Don_PPE->Weigh_Powder Reconstitute Reconstitute with Solvent Weigh_Powder->Reconstitute Spill Spill Occurs Weigh_Powder->Spill Exposure Exposure Occurs Weigh_Powder->Exposure Use_in_Experiment Use in Experiment Reconstitute->Use_in_Experiment Reconstitute->Spill Reconstitute->Exposure Segregate_Waste Segregate Waste Streams (Solid, Liquid, Sharps) Use_in_Experiment->Segregate_Waste Use_in_Experiment->Spill Use_in_Experiment->Exposure Dispose_Chemical_Waste Dispose as Chemical Waste (Follow Institutional Protocol) Segregate_Waste->Dispose_Chemical_Waste Spill_Response Initiate Spill Response Spill->Spill_Response Follow Protocol First_Aid Administer First Aid Exposure->First_Aid Follow Protocol Spill_Response->Segregate_Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.